BGC-20-1531 free base
Beschreibung
Eigenschaften
IUPAC Name |
4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23/h4-15H,16H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDVRRPNWPOPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186532-61-5 | |
| Record name | BGC-20-1531 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186532615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
BGC-20-1531: A Technical Whitepaper on its EP4 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BGC-20-1531 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This document provides a comprehensive technical overview of the pharmacological characteristics of BGC-20-1531, with a focus on its EP4 receptor antagonist activity. It includes a summary of its binding affinity and functional potency, detailed experimental methodologies for key assays, and a depiction of the relevant signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in therapeutic areas where EP4 receptor modulation is of interest, such as migraine and inflammation.
Introduction
Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and vascular tone. It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been identified as a significant contributor to PGE2-induced vasodilation, making it a compelling target for therapeutic intervention in conditions like migraine.[1]
BGC-20-1531, with the chemical name N-(4-[4-(5-methoxypyridin-2-yl)phenoxymethyl]-5-methylfuran-2-carbonyl)-2-methylbenzenesulphonamide sodium salt, emerged from a lead identification and optimization program aimed at developing a novel small molecule antagonist for the EP4 receptor.[1] Its high affinity and selectivity for the EP4 receptor have positioned it as a candidate for the treatment of migraine headaches.[1][2] This whitepaper will delve into the core data and methodologies that define the pharmacological profile of BGC-20-1531.
Quantitative Pharmacological Data
The antagonist activity of BGC-20-1531 at the EP4 receptor has been quantified through various in vitro and in vivo studies. The key parameters are summarized in the tables below for easy comparison.
Table 1: In Vitro Affinity and Potency of BGC-20-1531
| Parameter | Species | Receptor | Assay Type | Value | Reference |
| pKi | Human | Recombinant EP4 | Radioligand Binding | 7.9 | [1] |
| pKB | Human | Recombinant EP4 | Functional Assay | 7.6 | [1][2] |
| pKB | Human | Native EP4 (Middle Cerebral Artery) | Functional Assay | 7.8 | [1][2] |
| pKB | Human | Native EP4 (Meningeal Artery) | Functional Assay | 7.6 | [1][2] |
| pA2 | Canine | Native EP4 (Meningeal Artery) | Functional Assay | 7.7 | [1] |
Table 2: Selectivity of BGC-20-1531
| Receptor/Enzyme/Transporter/Channel | Affinity (pKi) | Reference |
| Wide range of other receptors (including other prostanoid receptors), channels, transporters and enzymes | < 5 | [1][2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to characterize the EP4 receptor antagonist activity of BGC-20-1531.
Radioligand Binding Assays
These assays were performed to determine the binding affinity of BGC-20-1531 to the human EP4 receptor.
-
Receptor Source: Membranes prepared from cell lines expressing recombinant human EP4 receptors.
-
Radioligand: [³H]-PGE2.
-
Assay Principle: Competition binding assay where increasing concentrations of BGC-20-1531 are used to displace the binding of a fixed concentration of [³H]-PGE2 to the EP4 receptor.
-
Incubation: Membranes, [³H]-PGE2, and BGC-20-1531 are incubated to allow for binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The reaction mixture is filtered through a glass fiber filter, which traps the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of BGC-20-1531 that inhibits 50% of [³H]-PGE2 binding) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assays: Vasodilation of Human Cerebral and Meningeal Arteries
These experiments were designed to assess the functional antagonist activity of BGC-20-1531 on native EP4 receptors in relevant human tissues.
-
Tissue Preparation: Human middle cerebral and meningeal arteries are isolated and cut into rings.
-
Experimental Setup: The arterial rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2. The rings are connected to isometric force transducers to measure changes in tension.
-
Protocol:
-
The arterial rings are pre-constricted with a suitable agent (e.g., a thromboxane (B8750289) A2 mimetic like U-46619) to induce a stable level of tone.
-
Cumulative concentration-response curves to PGE2 are generated in the absence and presence of increasing concentrations of BGC-20-1531. PGE2 induces relaxation of the pre-constricted vessels.
-
The antagonist (BGC-20-1531) is added to the organ bath and allowed to equilibrate with the tissue before the addition of PGE2.
-
-
Data Analysis: The concentration-response curves for PGE2 are plotted, and the rightward shift of the curve in the presence of BGC-20-1531 is used to calculate the pKB value, a measure of the antagonist's potency. A Schild analysis can be performed to confirm competitive antagonism.
In Vivo Functional Assay: Canine Carotid Artery Blood Flow
This in vivo model was used to evaluate the pharmacodynamic profile of BGC-20-1531.
-
Animal Model: Anesthetized canines.
-
Measurement: Carotid artery blood flow is measured using a flow probe placed around the artery.
-
Protocol:
-
A baseline carotid artery blood flow is established.
-
PGE2 is administered intra-arterially to induce an increase in carotid blood flow.
-
BGC-20-1531 is administered intravenously at various doses.
-
The effect of BGC-20-1531 on the PGE2-induced increase in carotid blood flow is measured.
-
-
Data Analysis: The dose-dependent antagonism of the PGE2 response by BGC-20-1531 is quantified to assess its in vivo efficacy.
Signaling Pathways
The EP4 receptor is a G-protein coupled receptor that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][4] However, evidence also suggests potential coupling to other signaling pathways, such as Giα and the phosphatidylinositol 3-kinase (PI3K) pathway.[3][4]
EP4 Receptor Signaling Pathway
Caption: EP4 Receptor Signaling Cascade.
Experimental Workflow for In Vitro Vasodilation Assay
Caption: In Vitro Vasodilation Assay Workflow.
Conclusion
BGC-20-1531 is a highly potent and selective antagonist of the EP4 receptor, demonstrating robust activity in both in vitro and in vivo models. Its ability to competitively antagonize PGE2-induced vasodilation in human cerebral and meningeal arteries underscores its potential as a therapeutic agent for migraine. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further research and development of BGC-20-1531 and other EP4 receptor antagonists.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
BGC-20-1531: A Technical Whitepaper on its EP4 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BGC-20-1531 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document provides a comprehensive technical overview of the pharmacological characteristics of BGC-20-1531, with a focus on its EP4 receptor antagonist activity. It includes a summary of its binding affinity and functional potency, detailed experimental methodologies for key assays, and a depiction of the relevant signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in therapeutic areas where EP4 receptor modulation is of interest, such as migraine and inflammation.
Introduction
Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and vascular tone. It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been identified as a significant contributor to PGE2-induced vasodilation, making it a compelling target for therapeutic intervention in conditions like migraine.[1]
BGC-20-1531, with the chemical name N-(4-[4-(5-methoxypyridin-2-yl)phenoxymethyl]-5-methylfuran-2-carbonyl)-2-methylbenzenesulphonamide sodium salt, emerged from a lead identification and optimization program aimed at developing a novel small molecule antagonist for the EP4 receptor.[1] Its high affinity and selectivity for the EP4 receptor have positioned it as a candidate for the treatment of migraine headaches.[1][2] This whitepaper will delve into the core data and methodologies that define the pharmacological profile of BGC-20-1531.
Quantitative Pharmacological Data
The antagonist activity of BGC-20-1531 at the EP4 receptor has been quantified through various in vitro and in vivo studies. The key parameters are summarized in the tables below for easy comparison.
Table 1: In Vitro Affinity and Potency of BGC-20-1531
| Parameter | Species | Receptor | Assay Type | Value | Reference |
| pKi | Human | Recombinant EP4 | Radioligand Binding | 7.9 | [1] |
| pKB | Human | Recombinant EP4 | Functional Assay | 7.6 | [1][2] |
| pKB | Human | Native EP4 (Middle Cerebral Artery) | Functional Assay | 7.8 | [1][2] |
| pKB | Human | Native EP4 (Meningeal Artery) | Functional Assay | 7.6 | [1][2] |
| pA2 | Canine | Native EP4 (Meningeal Artery) | Functional Assay | 7.7 | [1] |
Table 2: Selectivity of BGC-20-1531
| Receptor/Enzyme/Transporter/Channel | Affinity (pKi) | Reference |
| Wide range of other receptors (including other prostanoid receptors), channels, transporters and enzymes | < 5 | [1][2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to characterize the EP4 receptor antagonist activity of BGC-20-1531.
Radioligand Binding Assays
These assays were performed to determine the binding affinity of BGC-20-1531 to the human EP4 receptor.
-
Receptor Source: Membranes prepared from cell lines expressing recombinant human EP4 receptors.
-
Radioligand: [³H]-PGE2.
-
Assay Principle: Competition binding assay where increasing concentrations of BGC-20-1531 are used to displace the binding of a fixed concentration of [³H]-PGE2 to the EP4 receptor.
-
Incubation: Membranes, [³H]-PGE2, and BGC-20-1531 are incubated to allow for binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The reaction mixture is filtered through a glass fiber filter, which traps the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of BGC-20-1531 that inhibits 50% of [³H]-PGE2 binding) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assays: Vasodilation of Human Cerebral and Meningeal Arteries
These experiments were designed to assess the functional antagonist activity of BGC-20-1531 on native EP4 receptors in relevant human tissues.
-
Tissue Preparation: Human middle cerebral and meningeal arteries are isolated and cut into rings.
-
Experimental Setup: The arterial rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2. The rings are connected to isometric force transducers to measure changes in tension.
-
Protocol:
-
The arterial rings are pre-constricted with a suitable agent (e.g., a thromboxane A2 mimetic like U-46619) to induce a stable level of tone.
-
Cumulative concentration-response curves to PGE2 are generated in the absence and presence of increasing concentrations of BGC-20-1531. PGE2 induces relaxation of the pre-constricted vessels.
-
The antagonist (BGC-20-1531) is added to the organ bath and allowed to equilibrate with the tissue before the addition of PGE2.
-
-
Data Analysis: The concentration-response curves for PGE2 are plotted, and the rightward shift of the curve in the presence of BGC-20-1531 is used to calculate the pKB value, a measure of the antagonist's potency. A Schild analysis can be performed to confirm competitive antagonism.
In Vivo Functional Assay: Canine Carotid Artery Blood Flow
This in vivo model was used to evaluate the pharmacodynamic profile of BGC-20-1531.
-
Animal Model: Anesthetized canines.
-
Measurement: Carotid artery blood flow is measured using a flow probe placed around the artery.
-
Protocol:
-
A baseline carotid artery blood flow is established.
-
PGE2 is administered intra-arterially to induce an increase in carotid blood flow.
-
BGC-20-1531 is administered intravenously at various doses.
-
The effect of BGC-20-1531 on the PGE2-induced increase in carotid blood flow is measured.
-
-
Data Analysis: The dose-dependent antagonism of the PGE2 response by BGC-20-1531 is quantified to assess its in vivo efficacy.
Signaling Pathways
The EP4 receptor is a G-protein coupled receptor that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][4] However, evidence also suggests potential coupling to other signaling pathways, such as Giα and the phosphatidylinositol 3-kinase (PI3K) pathway.[3][4]
EP4 Receptor Signaling Pathway
Caption: EP4 Receptor Signaling Cascade.
Experimental Workflow for In Vitro Vasodilation Assay
Caption: In Vitro Vasodilation Assay Workflow.
Conclusion
BGC-20-1531 is a highly potent and selective antagonist of the EP4 receptor, demonstrating robust activity in both in vitro and in vivo models. Its ability to competitively antagonize PGE2-induced vasodilation in human cerebral and meningeal arteries underscores its potential as a therapeutic agent for migraine. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further research and development of BGC-20-1531 and other EP4 receptor antagonists.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
BGC-20-1531: A Comprehensive Technical Profile of its Prostanoid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of BGC-20-1531, a potent and selective antagonist of the human prostanoid EP4 receptor. The following sections detail its binding affinity across a panel of prostanoid receptors, the experimental methodologies used for these determinations, and the associated signaling pathways of the targeted receptors.
Selectivity Profile of BGC-20-1531 Across Human Prostanoid Receptors
The selectivity of BGC-20-1531 has been rigorously characterized using radioligand binding assays against a comprehensive panel of human recombinant prostanoid receptors. The compound demonstrates a high affinity for the EP4 receptor with negligible interaction at other prostanoid receptor subtypes at concentrations up to 10 µmol·L⁻¹.[1] The binding affinities, expressed as pKi values, are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Prostanoid Receptor Subtype | Mean pKi |
| EP1 | < 5 |
| EP2 | < 5 |
| EP3 | < 5 |
| EP4 | 7.9 |
| DP | 5.6 |
| FP | Not Reported |
| IP | < 5 |
| TP | < 5 |
Table 1: Selectivity profile of BGC-20-1531 determined by radioligand binding assays against human recombinant prostanoid receptors. Data sourced from Maubach et al., 2009.[1]
Experimental Protocols
The determination of the binding affinity of BGC-20-1531 for the various prostanoid receptors was conducted using established radioligand binding assay protocols. The following provides a detailed methodology representative of these key experiments.
Radioligand Displacement Binding Assay for Human Recombinant Prostanoid Receptors
Objective: To determine the binding affinity (Ki) of BGC-20-1531 for human prostanoid receptors (EP1, EP2, EP3, EP4, DP, IP, and TP) by measuring its ability to displace a specific high-affinity radioligand.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for the respective human prostanoid receptor subtype.
-
Membrane Preparation: Crude membrane fractions prepared from the transfected cell lines.
-
Radioligands:
-
[³H]-PGE₂ for EP1, EP2, EP3, and EP4 receptors.
-
[³H]-PGD₂ for DP receptors.
-
[³H]-Iloprost for IP receptors.
-
[³H]-SQ 29,548 for TP receptors.
-
-
Test Compound: BGC-20-1531.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the respective receptor (e.g., 10 µM PGE₂ for EP receptors).
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture the transfected cells to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in triplicate for each concentration of the test compound:
-
A fixed volume of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value).
-
Increasing concentrations of BGC-20-1531 or the vehicle control.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
-
Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of BGC-20-1531.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of BGC-20-1531 that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G protein-coupled receptors (GPCRs) that, upon activation by their endogenous ligands, initiate distinct intracellular signaling cascades. The selectivity of BGC-20-1531 for the EP4 receptor is critical, as the other prostanoid receptors mediate a variety of physiological and pathological effects through different signaling pathways. The diagrams below illustrate the primary signaling pathways associated with each major prostanoid receptor subtype.
Caption: Gq-coupled prostanoid receptor signaling pathway.
Caption: Gs-coupled prostanoid receptor signaling pathway.
Caption: Gi-coupled prostanoid receptor signaling pathway.
Caption: Experimental workflow for radioligand binding assay.
References
BGC-20-1531: A Comprehensive Technical Profile of its Prostanoid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of BGC-20-1531, a potent and selective antagonist of the human prostanoid EP4 receptor. The following sections detail its binding affinity across a panel of prostanoid receptors, the experimental methodologies used for these determinations, and the associated signaling pathways of the targeted receptors.
Selectivity Profile of BGC-20-1531 Across Human Prostanoid Receptors
The selectivity of BGC-20-1531 has been rigorously characterized using radioligand binding assays against a comprehensive panel of human recombinant prostanoid receptors. The compound demonstrates a high affinity for the EP4 receptor with negligible interaction at other prostanoid receptor subtypes at concentrations up to 10 µmol·L⁻¹.[1] The binding affinities, expressed as pKi values, are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Prostanoid Receptor Subtype | Mean pKi |
| EP1 | < 5 |
| EP2 | < 5 |
| EP3 | < 5 |
| EP4 | 7.9 |
| DP | 5.6 |
| FP | Not Reported |
| IP | < 5 |
| TP | < 5 |
Table 1: Selectivity profile of BGC-20-1531 determined by radioligand binding assays against human recombinant prostanoid receptors. Data sourced from Maubach et al., 2009.[1]
Experimental Protocols
The determination of the binding affinity of BGC-20-1531 for the various prostanoid receptors was conducted using established radioligand binding assay protocols. The following provides a detailed methodology representative of these key experiments.
Radioligand Displacement Binding Assay for Human Recombinant Prostanoid Receptors
Objective: To determine the binding affinity (Ki) of BGC-20-1531 for human prostanoid receptors (EP1, EP2, EP3, EP4, DP, IP, and TP) by measuring its ability to displace a specific high-affinity radioligand.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for the respective human prostanoid receptor subtype.
-
Membrane Preparation: Crude membrane fractions prepared from the transfected cell lines.
-
Radioligands:
-
[³H]-PGE₂ for EP1, EP2, EP3, and EP4 receptors.
-
[³H]-PGD₂ for DP receptors.
-
[³H]-Iloprost for IP receptors.
-
[³H]-SQ 29,548 for TP receptors.
-
-
Test Compound: BGC-20-1531.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the respective receptor (e.g., 10 µM PGE₂ for EP receptors).
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture the transfected cells to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in triplicate for each concentration of the test compound:
-
A fixed volume of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value).
-
Increasing concentrations of BGC-20-1531 or the vehicle control.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
-
Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of BGC-20-1531.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of BGC-20-1531 that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G protein-coupled receptors (GPCRs) that, upon activation by their endogenous ligands, initiate distinct intracellular signaling cascades. The selectivity of BGC-20-1531 for the EP4 receptor is critical, as the other prostanoid receptors mediate a variety of physiological and pathological effects through different signaling pathways. The diagrams below illustrate the primary signaling pathways associated with each major prostanoid receptor subtype.
Caption: Gq-coupled prostanoid receptor signaling pathway.
Caption: Gs-coupled prostanoid receptor signaling pathway.
Caption: Gi-coupled prostanoid receptor signaling pathway.
Caption: Experimental workflow for radioligand binding assay.
References
BGC-20-1531: A Preclinical and Clinical Investigation for Migraine Headache
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder affecting a significant portion of the global population. While existing treatments like triptans and non-steroidal anti-inflammatory drugs (NSAIDs) are effective for many, a substantial number of patients experience insufficient relief or intolerable side effects, highlighting the need for novel therapeutic approaches.[1] One area of investigation has focused on the role of prostaglandin (B15479496) E2 (PGE2) in mediating the vascular and inflammatory processes associated with migraine pain.[1] PGE2-induced cerebral vasodilation, a key contributor to migraine pain, is mediated through prostanoid receptors, with the EP4 receptor subtype being of particular interest.[1][2]
BGC-20-1531 is a novel, potent, and selective antagonist of the prostanoid EP4 receptor.[2][3] Preclinical studies have explored its potential to counteract PGE2-induced vasodilation of cranial blood vessels, suggesting it could be a promising therapeutic agent for the acute treatment of migraine.[1][2][3] This technical guide provides a comprehensive overview of the preclinical and clinical research conducted on BGC-20-1531 for migraine headaches, presenting key data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of BGC-20-1531.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of BGC-20-1531
| Parameter | Species | Receptor/Tissue | Value | Reference |
| pKᵢ (Binding Affinity) | Human | Recombinant EP₄ Receptor | 7.9 | [2][3] |
| pK₋ (Functional Antagonism) | Human | Recombinant EP₄ Receptor | 7.6 | [2][3] |
| pK₋ (Functional Antagonism) | Human | Middle Cerebral Artery | 7.8 | [2][3] |
| pK₋ (Functional Antagonism) | Human | Middle Meningeal Artery | 7.6 | [2][3] |
| pA₂ (Functional Antagonism) | Canine | Middle Meningeal Artery | 7.7 | [3] |
Table 2: In Vivo Effects of BGC-20-1531 on PGE₂-Induced Changes in Carotid Blood Flow in Canines
| Dose of BGC-20-1531 (mg·kg⁻¹ i.v.) | Effect | ID₅₀ | Reference |
| 1–10 | Dose-dependent antagonism of PGE₂-induced increase in carotid blood flow | ≈ 5 mg·kg⁻¹ | [3] |
| 1–10 | Dose-dependent antagonism of PGE₂-mediated decrease in carotid resistance | Not reported | [3] |
Table 3: Clinical Trial of BGC-20-1531 in a Human PGE₂-Induced Headache Model
| Treatment Group | N | Headache Response vs. Placebo (P-value) | Prevention of MCA Dilation vs. Placebo (P-value) | Prevention of STA Dilation vs. Placebo (P-value) | Reference |
| Placebo | 8 | - | - | - | [4] |
| 200 mg BGC-20-1531 | 8 | > 0.05 | > 0.05 | > 0.05 | [4] |
| 400 mg BGC-20-1531 | 8 | > 0.05 | > 0.05 | > 0.05 | [4] |
MCA: Middle Cerebral Artery; STA: Superficial Temporal Artery
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of BGC-20-1531 in Migraine
The following diagram illustrates the proposed mechanism of action for BGC-20-1531 in the context of a migraine attack. Prostaglandin E2 (PGE2), a key inflammatory mediator, binds to the EP4 receptor on vascular smooth muscle cells in cerebral arteries. This binding event activates a Gs protein-coupled signaling cascade, leading to increased cyclic AMP (cAMP) levels and subsequent vasodilation, which is thought to contribute to the pain of a migraine headache. BGC-20-1531 acts as a competitive antagonist at the EP4 receptor, blocking the binding of PGE2 and thereby preventing the downstream signaling that leads to vasodilation.
References
- 1. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BGC20‐1531, a novel, potent and selective prostanoid EP 4 receptor antagonist: a putative new treatment for migraine headache [periodicos.capes.gov.br]
- 4. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
BGC-20-1531: A Preclinical and Clinical Investigation for Migraine Headache
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder affecting a significant portion of the global population. While existing treatments like triptans and non-steroidal anti-inflammatory drugs (NSAIDs) are effective for many, a substantial number of patients experience insufficient relief or intolerable side effects, highlighting the need for novel therapeutic approaches.[1] One area of investigation has focused on the role of prostaglandin E2 (PGE2) in mediating the vascular and inflammatory processes associated with migraine pain.[1] PGE2-induced cerebral vasodilation, a key contributor to migraine pain, is mediated through prostanoid receptors, with the EP4 receptor subtype being of particular interest.[1][2]
BGC-20-1531 is a novel, potent, and selective antagonist of the prostanoid EP4 receptor.[2][3] Preclinical studies have explored its potential to counteract PGE2-induced vasodilation of cranial blood vessels, suggesting it could be a promising therapeutic agent for the acute treatment of migraine.[1][2][3] This technical guide provides a comprehensive overview of the preclinical and clinical research conducted on BGC-20-1531 for migraine headaches, presenting key data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of BGC-20-1531.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of BGC-20-1531
| Parameter | Species | Receptor/Tissue | Value | Reference |
| pKᵢ (Binding Affinity) | Human | Recombinant EP₄ Receptor | 7.9 | [2][3] |
| pK₋ (Functional Antagonism) | Human | Recombinant EP₄ Receptor | 7.6 | [2][3] |
| pK₋ (Functional Antagonism) | Human | Middle Cerebral Artery | 7.8 | [2][3] |
| pK₋ (Functional Antagonism) | Human | Middle Meningeal Artery | 7.6 | [2][3] |
| pA₂ (Functional Antagonism) | Canine | Middle Meningeal Artery | 7.7 | [3] |
Table 2: In Vivo Effects of BGC-20-1531 on PGE₂-Induced Changes in Carotid Blood Flow in Canines
| Dose of BGC-20-1531 (mg·kg⁻¹ i.v.) | Effect | ID₅₀ | Reference |
| 1–10 | Dose-dependent antagonism of PGE₂-induced increase in carotid blood flow | ≈ 5 mg·kg⁻¹ | [3] |
| 1–10 | Dose-dependent antagonism of PGE₂-mediated decrease in carotid resistance | Not reported | [3] |
Table 3: Clinical Trial of BGC-20-1531 in a Human PGE₂-Induced Headache Model
| Treatment Group | N | Headache Response vs. Placebo (P-value) | Prevention of MCA Dilation vs. Placebo (P-value) | Prevention of STA Dilation vs. Placebo (P-value) | Reference |
| Placebo | 8 | - | - | - | [4] |
| 200 mg BGC-20-1531 | 8 | > 0.05 | > 0.05 | > 0.05 | [4] |
| 400 mg BGC-20-1531 | 8 | > 0.05 | > 0.05 | > 0.05 | [4] |
MCA: Middle Cerebral Artery; STA: Superficial Temporal Artery
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of BGC-20-1531 in Migraine
The following diagram illustrates the proposed mechanism of action for BGC-20-1531 in the context of a migraine attack. Prostaglandin E2 (PGE2), a key inflammatory mediator, binds to the EP4 receptor on vascular smooth muscle cells in cerebral arteries. This binding event activates a Gs protein-coupled signaling cascade, leading to increased cyclic AMP (cAMP) levels and subsequent vasodilation, which is thought to contribute to the pain of a migraine headache. BGC-20-1531 acts as a competitive antagonist at the EP4 receptor, blocking the binding of PGE2 and thereby preventing the downstream signaling that leads to vasodilation.
References
- 1. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BGC20‐1531, a novel, potent and selective prostanoid EP 4 receptor antagonist: a putative new treatment for migraine headache [periodicos.capes.gov.br]
- 4. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
BGC-20-1531 and Prostaglandin E2 Signaling: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Aspects of BGC-20-1531 and its Interplay with Prostaglandin (B15479496) E2 Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin E2 (PGE2) is a principal bioactive lipid that plays a critical role in a wide array of physiological and pathological processes, including inflammation, pain, and carcinogenesis. Its diverse effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Among these, the EP4 receptor has garnered significant attention as a therapeutic target, particularly in the fields of oncology and inflammatory diseases. BGC-20-1531 is a potent and highly selective antagonist of the EP4 receptor. This technical guide provides a comprehensive overview of BGC-20-1531, its interaction with the PGE2 signaling pathway, and its potential therapeutic implications, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Data Presentation
The following tables summarize the key quantitative data for BGC-20-1531 and other relevant EP4 receptor antagonists.
Table 1: Pharmacological Profile of BGC-20-1531
| Parameter | Value | Species/System | Reference |
| pKi (EP4 Receptor) | 7.9 | Recombinant Human EP4 | [1] |
| pKB (EP4 Receptor) | 7.6 | Recombinant Human EP4 | [1] |
| pKB (Human Middle Cerebral Artery) | 7.8 | Human | [1] |
| pKB (Human Meningeal Artery) | 7.6 | Human | [1] |
| Selectivity | >1000-fold for EP4 over other prostanoid receptors | Not Specified | [1] |
Table 2: In Vitro Effects of BGC-20-1531 on Vasodilation
| Vessel Type | Agonist | Effect of BGC-20-1531 | Potency (pKB) | Reference |
| Human Middle Cerebral Artery | PGE2 | Competitive Antagonism | 7.8 | [1] |
| Human Meningeal Artery | PGE2 | Competitive Antagonism | 7.6 | [1] |
| Human Coronary Artery | PGE2 | No Effect | Not Applicable | [1] |
| Human Pulmonary Artery | PGE2 | No Effect | Not Applicable | [1] |
| Human Renal Artery | PGE2 | No Effect | Not Applicable | [1] |
Table 3: In Vivo Effects of BGC-20-1531 on Canine Carotid Blood Flow
| Dose (mg/kg, i.v.) | Antagonism of PGE2-induced Increase in Carotid Blood Flow | Reference |
| 1 | Dose-dependent | [1] |
| 3 | Dose-dependent | [1] |
| 10 | Dose-dependent | [1] |
Table 4: Effects of Other Selective EP4 Antagonists in Cancer Models
| Antagonist | Cancer Model | Endpoint | Quantitative Effect | Reference |
| ONO-AE3-208 | Prostate Cancer (PC3 cells) | In vitro invasion | Dose-dependent inhibition | [2] |
| Prostate Cancer (PC3 cells) | In vitro migration | Dose-dependent inhibition | [2] | |
| Prostate Cancer (PC3 cells) | In vivo bone metastasis | Significant suppression | [2] | |
| RQ-15986 | Breast Cancer (66.1 cells) | In vivo tumor growth | ~50% reduction in tumor volume | [3] |
| Breast Cancer (66.1 cells) | Spontaneous lung metastasis | Significant inhibition | [3] | |
| Breast Cancer (66.1 cells) | PGE2-induced cell migration | Inhibition | [3] | |
| E7046 | Colon Cancer (CT-26) | In vivo tumor growth | Significant inhibition | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Radioligand Binding Assay for EP4 Receptor
This protocol is used to determine the binding affinity of a compound for the EP4 receptor.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the human EP4 receptor.
-
Radioligand: [3H]-PGE2.
-
Non-specific binding control: Unlabeled PGE2 (10 µM).
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.
-
Test compound (e.g., BGC-20-1531) at various concentrations.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of test compound dilution, 50 µL of [3H]-PGE2 (at a concentration near its Kd), and 100 µL of cell membrane suspension (containing 10-20 µg of protein).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of unlabeled PGE2 (10 µM) instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.[5]
In Vitro Vasodilation Assay
This protocol assesses the effect of an EP4 antagonist on PGE2-induced relaxation of isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., human middle cerebral artery).
-
Organ bath or wire myograph system.
-
Krebs-Henseleit solution (KHS): 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose, gassed with 95% O2/5% CO2.
-
Phenylephrine or other vasoconstrictor.
-
PGE2.
-
Test compound (e.g., BGC-20-1531).
Procedure:
-
Mount the arterial rings in the organ bath containing KHS maintained at 37°C.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension.
-
Induce a stable submaximal contraction with a vasoconstrictor (e.g., phenylephrine).
-
Once a stable plateau of contraction is reached, cumulatively add PGE2 to generate a concentration-response curve for relaxation.
-
After washing and re-equilibration, incubate the tissues with the test compound (BGC-20-1531) or vehicle for a predetermined time (e.g., 30 minutes).
-
Repeat the cumulative addition of PGE2 to generate a second concentration-response curve in the presence of the antagonist.
-
Analyze the data to determine if the antagonist causes a rightward shift in the PGE2 concentration-response curve, indicative of competitive antagonism, and calculate the pKB value.[1]
Cancer Cell Migration Assay (Boyden Chamber Assay)
This protocol evaluates the effect of an EP4 antagonist on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC3 prostate cancer cells).[2]
-
Boyden chambers with porous membranes (e.g., 8 µm pores).
-
Serum-free cell culture medium.
-
Complete cell culture medium (containing serum or other chemoattractants).
-
Test compound (e.g., ONO-AE3-208).
-
Cotton swabs.
-
Staining solution (e.g., crystal violet).
Procedure:
-
Culture cancer cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
Pre-treat the cells with various concentrations of the EP4 antagonist or vehicle for a specified time.
-
Add complete medium (chemoattractant) to the lower chamber of the Boyden chamber.
-
Place the porous membrane over the lower chamber.
-
Seed the pre-treated cell suspension into the upper chamber.
-
Incubate the chambers for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
Compare the number of migrated cells in the antagonist-treated groups to the vehicle control group to determine the inhibitory effect.[2]
In Vivo Tumor Xenograft Study
This protocol assesses the effect of an EP4 antagonist on tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Cancer cell line of interest (e.g., 66.1 breast cancer cells).[3]
-
Matrigel (optional).
-
Test compound (e.g., RQ-15986) formulated for in vivo administration (e.g., oral gavage).
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the EP4 antagonist or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth curves between the treated and control groups to evaluate the anti-tumor efficacy of the EP4 antagonist.[3][6]
Mandatory Visualization
Signaling Pathways
// Nodes PGE2 [label="Prostaglandin E2\n(PGE2)", fillcolor="#FBBC05", fontcolor="#202124"]; EP4 [label="EP4 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BGC20_1531 [label="BGC-20-1531", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gs [label="Gαs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylate Cyclase\n(AC)", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Invasion [label="Cell Invasion", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ImmuneSuppression [label="Immune Suppression", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges PGE2 -> EP4 [label="Binds"]; BGC20_1531 -> EP4 [label="Blocks", style=dashed, color="#EA4335", fontcolor="#EA4335"]; EP4 -> Gs [label="Activates"]; Gs -> AC; AC -> cAMP; cAMP -> PKA; EP4 -> PI3K; PI3K -> AKT; EP4 -> ERK; PKA -> Proliferation; AKT -> Survival; ERK -> Migration; ERK -> Invasion; PKA -> ImmuneSuppression; NFkB -> Proliferation; NFkB -> ImmuneSuppression; AKT -> NFkB; PKA -> NFkB; }
Caption: PGE2-EP4 Receptor Signaling Pathways and Point of Inhibition by BGC-20-1531.
Experimental Workflows
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare [label="Prepare Reagents:\n- EP4 Membranes\n- [3H]-PGE2\n- Test Compound (BGC-20-1531)\n- Buffers", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Components in\n96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Rapid Filtration through\nGF/C Filters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash Filters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Count [label="Scintillation Counting", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC50 and Ki", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Prepare; Prepare -> Incubate; Incubate -> Filter; Filter -> Wash; Wash -> Count; Count -> Analyze; Analyze -> End; }
Caption: Workflow for EP4 Receptor Radioligand Binding Assay.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="Inject Cancer Cells\nSubcutaneously into Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; TumorGrowth [label="Allow Tumors to Establish", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomize [label="Randomize Mice into\nTreatment & Control Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="Administer EP4 Antagonist\n(e.g., RQ-15986) or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure Tumor Volume\nPeriodically", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Monitor Animal Health", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint: Euthanize Mice,\nExcise and Analyze Tumors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Compare Tumor Growth\nBetween Groups", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Inject; Inject -> TumorGrowth; TumorGrowth -> Randomize; Randomize -> Treat; Treat -> Measure [style=dashed]; Measure -> Analyze; Treat -> Monitor [style=dashed]; Measure -> Endpoint; Monitor -> Endpoint; Endpoint -> Analyze; Analyze -> End; }
Caption: Workflow for an In Vivo Tumor Xenograft Study with an EP4 Antagonist.
Conclusion
BGC-20-1531 is a potent and selective EP4 receptor antagonist with well-characterized effects on PGE2-mediated vasodilation. The broader class of EP4 antagonists has demonstrated significant potential in preclinical cancer models by inhibiting key processes such as proliferation, migration, invasion, and metastasis, as well as by modulating the tumor microenvironment. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of BGC-20-1531 and other EP4 antagonists in oncology and other diseases where PGE2-EP4 signaling is implicated. The continued exploration of this pathway holds promise for the development of novel and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. An EP4 antagonist ONO-AE3-208 suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
BGC-20-1531 and Prostaglandin E2 Signaling: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Aspects of BGC-20-1531 and its Interplay with Prostaglandin E2 Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin E2 (PGE2) is a principal bioactive lipid that plays a critical role in a wide array of physiological and pathological processes, including inflammation, pain, and carcinogenesis. Its diverse effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Among these, the EP4 receptor has garnered significant attention as a therapeutic target, particularly in the fields of oncology and inflammatory diseases. BGC-20-1531 is a potent and highly selective antagonist of the EP4 receptor. This technical guide provides a comprehensive overview of BGC-20-1531, its interaction with the PGE2 signaling pathway, and its potential therapeutic implications, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Data Presentation
The following tables summarize the key quantitative data for BGC-20-1531 and other relevant EP4 receptor antagonists.
Table 1: Pharmacological Profile of BGC-20-1531
| Parameter | Value | Species/System | Reference |
| pKi (EP4 Receptor) | 7.9 | Recombinant Human EP4 | [1] |
| pKB (EP4 Receptor) | 7.6 | Recombinant Human EP4 | [1] |
| pKB (Human Middle Cerebral Artery) | 7.8 | Human | [1] |
| pKB (Human Meningeal Artery) | 7.6 | Human | [1] |
| Selectivity | >1000-fold for EP4 over other prostanoid receptors | Not Specified | [1] |
Table 2: In Vitro Effects of BGC-20-1531 on Vasodilation
| Vessel Type | Agonist | Effect of BGC-20-1531 | Potency (pKB) | Reference |
| Human Middle Cerebral Artery | PGE2 | Competitive Antagonism | 7.8 | [1] |
| Human Meningeal Artery | PGE2 | Competitive Antagonism | 7.6 | [1] |
| Human Coronary Artery | PGE2 | No Effect | Not Applicable | [1] |
| Human Pulmonary Artery | PGE2 | No Effect | Not Applicable | [1] |
| Human Renal Artery | PGE2 | No Effect | Not Applicable | [1] |
Table 3: In Vivo Effects of BGC-20-1531 on Canine Carotid Blood Flow
| Dose (mg/kg, i.v.) | Antagonism of PGE2-induced Increase in Carotid Blood Flow | Reference |
| 1 | Dose-dependent | [1] |
| 3 | Dose-dependent | [1] |
| 10 | Dose-dependent | [1] |
Table 4: Effects of Other Selective EP4 Antagonists in Cancer Models
| Antagonist | Cancer Model | Endpoint | Quantitative Effect | Reference |
| ONO-AE3-208 | Prostate Cancer (PC3 cells) | In vitro invasion | Dose-dependent inhibition | [2] |
| Prostate Cancer (PC3 cells) | In vitro migration | Dose-dependent inhibition | [2] | |
| Prostate Cancer (PC3 cells) | In vivo bone metastasis | Significant suppression | [2] | |
| RQ-15986 | Breast Cancer (66.1 cells) | In vivo tumor growth | ~50% reduction in tumor volume | [3] |
| Breast Cancer (66.1 cells) | Spontaneous lung metastasis | Significant inhibition | [3] | |
| Breast Cancer (66.1 cells) | PGE2-induced cell migration | Inhibition | [3] | |
| E7046 | Colon Cancer (CT-26) | In vivo tumor growth | Significant inhibition | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Radioligand Binding Assay for EP4 Receptor
This protocol is used to determine the binding affinity of a compound for the EP4 receptor.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the human EP4 receptor.
-
Radioligand: [3H]-PGE2.
-
Non-specific binding control: Unlabeled PGE2 (10 µM).
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.
-
Test compound (e.g., BGC-20-1531) at various concentrations.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of test compound dilution, 50 µL of [3H]-PGE2 (at a concentration near its Kd), and 100 µL of cell membrane suspension (containing 10-20 µg of protein).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of unlabeled PGE2 (10 µM) instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.[5]
In Vitro Vasodilation Assay
This protocol assesses the effect of an EP4 antagonist on PGE2-induced relaxation of isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., human middle cerebral artery).
-
Organ bath or wire myograph system.
-
Krebs-Henseleit solution (KHS): 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose, gassed with 95% O2/5% CO2.
-
Phenylephrine or other vasoconstrictor.
-
PGE2.
-
Test compound (e.g., BGC-20-1531).
Procedure:
-
Mount the arterial rings in the organ bath containing KHS maintained at 37°C.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension.
-
Induce a stable submaximal contraction with a vasoconstrictor (e.g., phenylephrine).
-
Once a stable plateau of contraction is reached, cumulatively add PGE2 to generate a concentration-response curve for relaxation.
-
After washing and re-equilibration, incubate the tissues with the test compound (BGC-20-1531) or vehicle for a predetermined time (e.g., 30 minutes).
-
Repeat the cumulative addition of PGE2 to generate a second concentration-response curve in the presence of the antagonist.
-
Analyze the data to determine if the antagonist causes a rightward shift in the PGE2 concentration-response curve, indicative of competitive antagonism, and calculate the pKB value.[1]
Cancer Cell Migration Assay (Boyden Chamber Assay)
This protocol evaluates the effect of an EP4 antagonist on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC3 prostate cancer cells).[2]
-
Boyden chambers with porous membranes (e.g., 8 µm pores).
-
Serum-free cell culture medium.
-
Complete cell culture medium (containing serum or other chemoattractants).
-
Test compound (e.g., ONO-AE3-208).
-
Cotton swabs.
-
Staining solution (e.g., crystal violet).
Procedure:
-
Culture cancer cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
Pre-treat the cells with various concentrations of the EP4 antagonist or vehicle for a specified time.
-
Add complete medium (chemoattractant) to the lower chamber of the Boyden chamber.
-
Place the porous membrane over the lower chamber.
-
Seed the pre-treated cell suspension into the upper chamber.
-
Incubate the chambers for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
Compare the number of migrated cells in the antagonist-treated groups to the vehicle control group to determine the inhibitory effect.[2]
In Vivo Tumor Xenograft Study
This protocol assesses the effect of an EP4 antagonist on tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Cancer cell line of interest (e.g., 66.1 breast cancer cells).[3]
-
Matrigel (optional).
-
Test compound (e.g., RQ-15986) formulated for in vivo administration (e.g., oral gavage).
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the EP4 antagonist or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth curves between the treated and control groups to evaluate the anti-tumor efficacy of the EP4 antagonist.[3][6]
Mandatory Visualization
Signaling Pathways
// Nodes PGE2 [label="Prostaglandin E2\n(PGE2)", fillcolor="#FBBC05", fontcolor="#202124"]; EP4 [label="EP4 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BGC20_1531 [label="BGC-20-1531", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gs [label="Gαs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylate Cyclase\n(AC)", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Invasion [label="Cell Invasion", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ImmuneSuppression [label="Immune Suppression", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges PGE2 -> EP4 [label="Binds"]; BGC20_1531 -> EP4 [label="Blocks", style=dashed, color="#EA4335", fontcolor="#EA4335"]; EP4 -> Gs [label="Activates"]; Gs -> AC; AC -> cAMP; cAMP -> PKA; EP4 -> PI3K; PI3K -> AKT; EP4 -> ERK; PKA -> Proliferation; AKT -> Survival; ERK -> Migration; ERK -> Invasion; PKA -> ImmuneSuppression; NFkB -> Proliferation; NFkB -> ImmuneSuppression; AKT -> NFkB; PKA -> NFkB; }
Caption: PGE2-EP4 Receptor Signaling Pathways and Point of Inhibition by BGC-20-1531.
Experimental Workflows
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare [label="Prepare Reagents:\n- EP4 Membranes\n- [3H]-PGE2\n- Test Compound (BGC-20-1531)\n- Buffers", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Components in\n96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Rapid Filtration through\nGF/C Filters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash Filters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Count [label="Scintillation Counting", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC50 and Ki", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Prepare; Prepare -> Incubate; Incubate -> Filter; Filter -> Wash; Wash -> Count; Count -> Analyze; Analyze -> End; }
Caption: Workflow for EP4 Receptor Radioligand Binding Assay.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="Inject Cancer Cells\nSubcutaneously into Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; TumorGrowth [label="Allow Tumors to Establish", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomize [label="Randomize Mice into\nTreatment & Control Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="Administer EP4 Antagonist\n(e.g., RQ-15986) or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure Tumor Volume\nPeriodically", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Monitor Animal Health", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint: Euthanize Mice,\nExcise and Analyze Tumors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Compare Tumor Growth\nBetween Groups", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Inject; Inject -> TumorGrowth; TumorGrowth -> Randomize; Randomize -> Treat; Treat -> Measure [style=dashed]; Measure -> Analyze; Treat -> Monitor [style=dashed]; Measure -> Endpoint; Monitor -> Endpoint; Endpoint -> Analyze; Analyze -> End; }
Caption: Workflow for an In Vivo Tumor Xenograft Study with an EP4 Antagonist.
Conclusion
BGC-20-1531 is a potent and selective EP4 receptor antagonist with well-characterized effects on PGE2-mediated vasodilation. The broader class of EP4 antagonists has demonstrated significant potential in preclinical cancer models by inhibiting key processes such as proliferation, migration, invasion, and metastasis, as well as by modulating the tumor microenvironment. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of BGC-20-1531 and other EP4 antagonists in oncology and other diseases where PGE2-EP4 signaling is implicated. The continued exploration of this pathway holds promise for the development of novel and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. An EP4 antagonist ONO-AE3-208 suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
BGC-20-1531: A Technical Overview of its Role as a Prostanoid EP4 Receptor Antagonist in Cerebral Vasodilation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a novel, potent, and selective antagonist of the prostanoid EP4 receptor. The EP4 receptor, activated by prostaglandin (B15479496) E2 (PGE2), is implicated in various physiological processes, including inflammation and vasodilation. Notably, PGE2-induced cerebral vasodilation is considered a contributing factor to the pain associated with migraine headaches. This technical guide provides an in-depth analysis of the pharmacological profile of BGC-20-1531, its effects on cerebral vasodilation, and the underlying signaling pathways. The information is compiled from key preclinical and clinical studies to serve as a comprehensive resource for researchers and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the interaction of BGC-20-1531 with the EP4 receptor and its effect on cerebral vasodilation.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of BGC-20-1531
| Parameter | Receptor/Tissue | Value | Reference |
| Binding Affinity (pKi) | Recombinant Human EP4 Receptor | 7.9 ± 0.1 | [1] |
| Recombinant Human EP2 Receptor | < 5 (17.4 ± 6.5% displacement at 10 µmol·L⁻¹) | [1] | |
| Recombinant Human EP3 Receptor | < 5 (2.7 ± 1.9% displacement at 10 µmol·L⁻¹) | [1] | |
| Functional Antagonism (pKB) | Recombinant Human EP4 Receptor (cAMP assay) | 7.6 | [1] |
| Human Middle Cerebral Artery | 7.8 | [1][2] | |
| Human Meningeal Artery | 7.6 | [1][2] |
Table 2: In Vivo Antagonism of PGE2-Induced Increase in Canine Carotid Blood Flow by BGC-20-1531
| Dose of BGC-20-1531 (i.v.) | Effect | Reference |
| 1 - 10 mg·kg⁻¹ | Dose-dependent antagonism | [1][2] |
Table 3: Effect of BGC-20-1531 on PGE2-Induced Changes in Human Cerebral Hemodynamics
| Treatment | Change in Middle Cerebral Artery (MCA) Diameter | Change in Superficial Temporal Artery (STA) Diameter | Headache Response | Reference |
| Placebo + PGE2 | Dilation | Dilation | Headache Induced | [3] |
| 200 mg BGC-20-1531 + PGE2 | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo | [3] |
| 400 mg BGC-20-1531 + PGE2 | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo | [3] |
Signaling Pathways
The vasodilatory effect of PGE2 in cerebral arteries is primarily mediated through the activation of the prostanoid EP4 receptor on vascular smooth muscle cells. The following diagram illustrates this signaling cascade and the point of intervention for BGC-20-1531.
Caption: PGE2-EP4 receptor signaling pathway leading to cerebral vasodilation.
Experimental Protocols
In Vitro Studies: Human Cerebral and Meningeal Artery Vasodilation
-
Tissue Preparation: Segments of human middle cerebral and middle meningeal arteries were obtained post-mortem and mounted in a wire myograph.
-
Experimental Conditions: Arterial segments were maintained in a physiological salt solution, gassed with 95% O2/5% CO2 at 37°C. Vessels were pre-contracted with U-46619 (a thromboxane (B8750289) A2 mimetic).
-
Procedure: Cumulative concentration-response curves to PGE2 were generated in the absence and presence of increasing concentrations of BGC-20-1531. The antagonist was added 30 minutes prior to the addition of PGE2.
-
Data Analysis: The antagonist potency (pKB) was calculated using the Schild equation.
In Vivo Studies: Canine Carotid Hemodynamics
-
Animal Model: Anesthetized dogs were used.
-
Instrumentation: A flow probe was placed around the common carotid artery to measure blood flow.
-
Procedure: PGE2 was administered via the intra-arterial route to induce an increase in carotid blood flow. BGC-20-1531 was administered intravenously at various doses prior to PGE2 challenge.
-
Data Analysis: The dose-dependent antagonism of the PGE2-induced increase in carotid blood flow by BGC-20-1531 was quantified.
Clinical Study: Human Prostaglandin E2 Model of Headache
-
Study Design: A randomized, double-blind, placebo-controlled, three-way crossover study was conducted in eight healthy volunteers.
-
Procedure:
-
Subjects received an oral dose of BGC-20-1531 (200 mg or 400 mg) or placebo.
-
This was followed by a 25-minute intravenous infusion of PGE2 (0.40 µg kg⁻¹ min⁻¹).
-
-
Measurements:
-
Headache intensity was recorded on a verbal rating scale.
-
Blood flow velocity in the middle cerebral artery (MCA) was measured using transcranial Doppler.
-
The diameter of the superficial temporal artery (STA) was measured using high-resolution ultrasonography.
-
-
Data Analysis: The effects of the two doses of BGC-20-1531 on headache intensity and vascular parameters were compared to placebo.
The following diagram illustrates the workflow of the human clinical trial.
Caption: Experimental workflow for the human PGE2 headache model study.
Discussion and Conclusion
BGC-20-1531 has demonstrated high affinity and selectivity for the human prostanoid EP4 receptor in vitro.[1] It effectively antagonizes PGE2-induced vasodilation in isolated human cerebral and meningeal arteries, as well as PGE2-induced increases in carotid blood flow in canines in a dose-dependent manner.[1][2] These preclinical findings suggested its potential as a therapeutic agent for conditions associated with cerebral vasodilation, such as migraine.
However, in a human clinical model, oral administration of BGC-20-1531 at doses of 200 mg and 400 mg did not prevent PGE2-induced headache or vasodilation of the middle cerebral and superficial temporal arteries.[3] The authors of the study noted that putative therapeutic exposures of the drug may not have been achieved in all participants.[3] This discrepancy between the preclinical and clinical findings highlights the complexities of translating in vitro and animal data to human outcomes. It is also possible that other prostanoid receptors, in addition to EP4, are involved in the PGE2-induced headache and vasodilation observed in humans.[3]
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
BGC-20-1531: A Technical Overview of its Role as a Prostanoid EP4 Receptor Antagonist in Cerebral Vasodilation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a novel, potent, and selective antagonist of the prostanoid EP4 receptor. The EP4 receptor, activated by prostaglandin E2 (PGE2), is implicated in various physiological processes, including inflammation and vasodilation. Notably, PGE2-induced cerebral vasodilation is considered a contributing factor to the pain associated with migraine headaches. This technical guide provides an in-depth analysis of the pharmacological profile of BGC-20-1531, its effects on cerebral vasodilation, and the underlying signaling pathways. The information is compiled from key preclinical and clinical studies to serve as a comprehensive resource for researchers and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the interaction of BGC-20-1531 with the EP4 receptor and its effect on cerebral vasodilation.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of BGC-20-1531
| Parameter | Receptor/Tissue | Value | Reference |
| Binding Affinity (pKi) | Recombinant Human EP4 Receptor | 7.9 ± 0.1 | [1] |
| Recombinant Human EP2 Receptor | < 5 (17.4 ± 6.5% displacement at 10 µmol·L⁻¹) | [1] | |
| Recombinant Human EP3 Receptor | < 5 (2.7 ± 1.9% displacement at 10 µmol·L⁻¹) | [1] | |
| Functional Antagonism (pKB) | Recombinant Human EP4 Receptor (cAMP assay) | 7.6 | [1] |
| Human Middle Cerebral Artery | 7.8 | [1][2] | |
| Human Meningeal Artery | 7.6 | [1][2] |
Table 2: In Vivo Antagonism of PGE2-Induced Increase in Canine Carotid Blood Flow by BGC-20-1531
| Dose of BGC-20-1531 (i.v.) | Effect | Reference |
| 1 - 10 mg·kg⁻¹ | Dose-dependent antagonism | [1][2] |
Table 3: Effect of BGC-20-1531 on PGE2-Induced Changes in Human Cerebral Hemodynamics
| Treatment | Change in Middle Cerebral Artery (MCA) Diameter | Change in Superficial Temporal Artery (STA) Diameter | Headache Response | Reference |
| Placebo + PGE2 | Dilation | Dilation | Headache Induced | [3] |
| 200 mg BGC-20-1531 + PGE2 | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo | [3] |
| 400 mg BGC-20-1531 + PGE2 | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo | [3] |
Signaling Pathways
The vasodilatory effect of PGE2 in cerebral arteries is primarily mediated through the activation of the prostanoid EP4 receptor on vascular smooth muscle cells. The following diagram illustrates this signaling cascade and the point of intervention for BGC-20-1531.
Caption: PGE2-EP4 receptor signaling pathway leading to cerebral vasodilation.
Experimental Protocols
In Vitro Studies: Human Cerebral and Meningeal Artery Vasodilation
-
Tissue Preparation: Segments of human middle cerebral and middle meningeal arteries were obtained post-mortem and mounted in a wire myograph.
-
Experimental Conditions: Arterial segments were maintained in a physiological salt solution, gassed with 95% O2/5% CO2 at 37°C. Vessels were pre-contracted with U-46619 (a thromboxane A2 mimetic).
-
Procedure: Cumulative concentration-response curves to PGE2 were generated in the absence and presence of increasing concentrations of BGC-20-1531. The antagonist was added 30 minutes prior to the addition of PGE2.
-
Data Analysis: The antagonist potency (pKB) was calculated using the Schild equation.
In Vivo Studies: Canine Carotid Hemodynamics
-
Animal Model: Anesthetized dogs were used.
-
Instrumentation: A flow probe was placed around the common carotid artery to measure blood flow.
-
Procedure: PGE2 was administered via the intra-arterial route to induce an increase in carotid blood flow. BGC-20-1531 was administered intravenously at various doses prior to PGE2 challenge.
-
Data Analysis: The dose-dependent antagonism of the PGE2-induced increase in carotid blood flow by BGC-20-1531 was quantified.
Clinical Study: Human Prostaglandin E2 Model of Headache
-
Study Design: A randomized, double-blind, placebo-controlled, three-way crossover study was conducted in eight healthy volunteers.
-
Procedure:
-
Subjects received an oral dose of BGC-20-1531 (200 mg or 400 mg) or placebo.
-
This was followed by a 25-minute intravenous infusion of PGE2 (0.40 µg kg⁻¹ min⁻¹).
-
-
Measurements:
-
Headache intensity was recorded on a verbal rating scale.
-
Blood flow velocity in the middle cerebral artery (MCA) was measured using transcranial Doppler.
-
The diameter of the superficial temporal artery (STA) was measured using high-resolution ultrasonography.
-
-
Data Analysis: The effects of the two doses of BGC-20-1531 on headache intensity and vascular parameters were compared to placebo.
The following diagram illustrates the workflow of the human clinical trial.
Caption: Experimental workflow for the human PGE2 headache model study.
Discussion and Conclusion
BGC-20-1531 has demonstrated high affinity and selectivity for the human prostanoid EP4 receptor in vitro.[1] It effectively antagonizes PGE2-induced vasodilation in isolated human cerebral and meningeal arteries, as well as PGE2-induced increases in carotid blood flow in canines in a dose-dependent manner.[1][2] These preclinical findings suggested its potential as a therapeutic agent for conditions associated with cerebral vasodilation, such as migraine.
However, in a human clinical model, oral administration of BGC-20-1531 at doses of 200 mg and 400 mg did not prevent PGE2-induced headache or vasodilation of the middle cerebral and superficial temporal arteries.[3] The authors of the study noted that putative therapeutic exposures of the drug may not have been achieved in all participants.[3] This discrepancy between the preclinical and clinical findings highlights the complexities of translating in vitro and animal data to human outcomes. It is also possible that other prostanoid receptors, in addition to EP4, are involved in the PGE2-induced headache and vasodilation observed in humans.[3]
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
BGC-20-1531 Free Base: A Technical Guide for Drug Development Professionals
An In-depth Review of the Chemical Properties, Mechanism of Action, and Experimental Protocols of a Selective EP4 Receptor Antagonist
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor, a key player in prostaglandin (B15479496) E2 (PGE2)-mediated signaling pathways.[1][2][3] Its ability to competitively inhibit PGE2-induced vasodilation, particularly in cerebral arteries, has positioned it as a compound of interest for the treatment of migraine headaches.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of BGC-20-1531 free base, its mechanism of action, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.
Chemical Properties
| Property | Value | Source |
| Chemical Name | N-(4-(4-(5-methoxypyridin-2-yl)phenoxymethyl)-5-methylfuran-2-carbonyl)-2-methylbenzenesulfonamide | [1] |
| Molecular Formula | C26H24N2O6S | [3][4] |
| Molecular Weight | 492.54 g/mol | [3][4] |
| CAS Number | 736183-35-0 | [3][4] |
| Appearance | Solid, Light yellow to brown | [4] |
| Solubility | DMSO: 250 mg/mL (507.57 mM) | [4] |
Pharmacological Properties and Mechanism of Action
BGC-20-1531 functions as a competitive antagonist at the prostanoid EP4 receptor.[1][2][3] This receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, primarily signals through the Gsα subunit to activate adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). In vascular smooth muscle cells, this signaling cascade results in vasodilation.
By binding to the EP4 receptor, BGC-20-1531 blocks the binding of PGE2, thereby inhibiting the downstream signaling cascade and preventing vasodilation. This mechanism is particularly relevant in the context of migraine, where PGE2-induced dilation of cerebral and meningeal arteries is thought to be a significant contributor to pain.[1]
The selectivity of BGC-20-1531 for the EP4 receptor over other prostanoid receptors (EP1, EP2, EP3) and a wide range of other receptors, ion channels, and enzymes is a key feature of its pharmacological profile.[1][2]
Signaling Pathway
The following diagram illustrates the mechanism of action of BGC-20-1531 in the context of PGE2-mediated vasodilation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for BGC-20-1531's interaction with the EP4 receptor and its functional effects.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Species | Cell Line | Value | Source |
| pKi | EP4 | Human | HEK-293 EBNA | 7.9 ± 0.1 | [2] |
| Ki | EP4 | Human | - | 3 nM | [5] |
| pKB | EP4 | Human | Recombinant | 7.6 | [1][2] |
Table 2: In Vitro Functional Antagonism
| Tissue | Species | Parameter | Value | Source |
| Middle Cerebral Artery | Human | pKB | 7.8 | [1][2] |
| Meningeal Artery | Human | pKB | 7.6 | [1][2] |
| Middle Meningeal Artery | Canine | pA2 | 7.7 | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of BGC-20-1531 are not publicly available. The primary synthesis was conducted by Argenta Discovery Ltd. (now part of Charles River Laboratories). However, the methodologies for the key pharmacological assays have been described.
Radioligand Displacement Binding Assay for Human EP4 Receptors
This protocol is adapted from the methods described by Maubach et al. (2009).[2]
Objective: To determine the binding affinity (pKi) of BGC-20-1531 for the human EP4 receptor.
Materials:
-
Membranes from HEK-293 EBNA cells stably transfected with human EP4 receptor cDNA.
-
[3H]-PGE2 (Radioligand)
-
BGC-20-1531 (Test compound)
-
Binding buffer (composition not specified in the source)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of BGC-20-1531.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-PGE2, and varying concentrations of BGC-20-1531.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a filter mat.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of BGC-20-1531 that inhibits 50% of specific [3H]-PGE2 binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
In Vitro Vasodilation Assay in Human Cerebral Arteries
This protocol is based on the methods described for assessing the functional antagonism of BGC-20-1531.[2]
Objective: To determine the functional antagonist potency (pKB) of BGC-20-1531 against PGE2-induced vasodilation in human middle cerebral arteries.
Materials:
-
Isolated human middle cerebral artery segments.
-
Organ baths
-
Physiological salt solution (PSS), aerated with 95% O2 / 5% CO2.
-
Phenylephrine or other suitable vasoconstrictor.
-
Prostaglandin E2 (PGE2)
-
BGC-20-1531
-
Data acquisition system
Procedure:
-
Mount segments of the human middle cerebral artery in organ baths containing aerated PSS at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a stable submaximal contraction with a vasoconstrictor (e.g., phenylephrine).
-
Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of PGE2 to generate a concentration-response curve for vasodilation.
-
Wash the tissues and allow them to return to baseline.
-
Incubate a set of tissues with a fixed concentration of BGC-20-1531 for a predetermined period (e.g., 60 minutes). A parallel set of tissues is incubated with vehicle as a control.
-
Repeat the cumulative addition of PGE2 to generate concentration-response curves in the presence and absence of BGC-20-1531.
-
The antagonist effect of BGC-20-1531 is observed as a rightward shift in the PGE2 concentration-response curve.
-
The pKB value is calculated using the Schild equation, which provides a measure of the affinity of a competitive antagonist.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro characterization of BGC-20-1531.
Conclusion
BGC-20-1531 is a well-characterized, potent, and selective antagonist of the prostanoid EP4 receptor. Its chemical and pharmacological properties make it a valuable tool for research into the role of the PGE2/EP4 signaling pathway in various physiological and pathological processes, particularly in the context of migraine. The experimental protocols outlined in this guide provide a foundation for the further investigation and development of this and similar compounds. While detailed synthesis information is not publicly available, the provided pharmacological data and methodologies offer a robust starting point for researchers in the field of drug discovery and development.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
BGC-20-1531 Free Base: A Technical Guide for Drug Development Professionals
An In-depth Review of the Chemical Properties, Mechanism of Action, and Experimental Protocols of a Selective EP4 Receptor Antagonist
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor, a key player in prostaglandin E2 (PGE2)-mediated signaling pathways.[1][2][3] Its ability to competitively inhibit PGE2-induced vasodilation, particularly in cerebral arteries, has positioned it as a compound of interest for the treatment of migraine headaches.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of BGC-20-1531 free base, its mechanism of action, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.
Chemical Properties
| Property | Value | Source |
| Chemical Name | N-(4-(4-(5-methoxypyridin-2-yl)phenoxymethyl)-5-methylfuran-2-carbonyl)-2-methylbenzenesulfonamide | [1] |
| Molecular Formula | C26H24N2O6S | [3][4] |
| Molecular Weight | 492.54 g/mol | [3][4] |
| CAS Number | 736183-35-0 | [3][4] |
| Appearance | Solid, Light yellow to brown | [4] |
| Solubility | DMSO: 250 mg/mL (507.57 mM) | [4] |
Pharmacological Properties and Mechanism of Action
BGC-20-1531 functions as a competitive antagonist at the prostanoid EP4 receptor.[1][2][3] This receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, primarily signals through the Gsα subunit to activate adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). In vascular smooth muscle cells, this signaling cascade results in vasodilation.
By binding to the EP4 receptor, BGC-20-1531 blocks the binding of PGE2, thereby inhibiting the downstream signaling cascade and preventing vasodilation. This mechanism is particularly relevant in the context of migraine, where PGE2-induced dilation of cerebral and meningeal arteries is thought to be a significant contributor to pain.[1]
The selectivity of BGC-20-1531 for the EP4 receptor over other prostanoid receptors (EP1, EP2, EP3) and a wide range of other receptors, ion channels, and enzymes is a key feature of its pharmacological profile.[1][2]
Signaling Pathway
The following diagram illustrates the mechanism of action of BGC-20-1531 in the context of PGE2-mediated vasodilation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for BGC-20-1531's interaction with the EP4 receptor and its functional effects.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Species | Cell Line | Value | Source |
| pKi | EP4 | Human | HEK-293 EBNA | 7.9 ± 0.1 | [2] |
| Ki | EP4 | Human | - | 3 nM | [5] |
| pKB | EP4 | Human | Recombinant | 7.6 | [1][2] |
Table 2: In Vitro Functional Antagonism
| Tissue | Species | Parameter | Value | Source |
| Middle Cerebral Artery | Human | pKB | 7.8 | [1][2] |
| Meningeal Artery | Human | pKB | 7.6 | [1][2] |
| Middle Meningeal Artery | Canine | pA2 | 7.7 | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of BGC-20-1531 are not publicly available. The primary synthesis was conducted by Argenta Discovery Ltd. (now part of Charles River Laboratories). However, the methodologies for the key pharmacological assays have been described.
Radioligand Displacement Binding Assay for Human EP4 Receptors
This protocol is adapted from the methods described by Maubach et al. (2009).[2]
Objective: To determine the binding affinity (pKi) of BGC-20-1531 for the human EP4 receptor.
Materials:
-
Membranes from HEK-293 EBNA cells stably transfected with human EP4 receptor cDNA.
-
[3H]-PGE2 (Radioligand)
-
BGC-20-1531 (Test compound)
-
Binding buffer (composition not specified in the source)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of BGC-20-1531.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-PGE2, and varying concentrations of BGC-20-1531.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a filter mat.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of BGC-20-1531 that inhibits 50% of specific [3H]-PGE2 binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
In Vitro Vasodilation Assay in Human Cerebral Arteries
This protocol is based on the methods described for assessing the functional antagonism of BGC-20-1531.[2]
Objective: To determine the functional antagonist potency (pKB) of BGC-20-1531 against PGE2-induced vasodilation in human middle cerebral arteries.
Materials:
-
Isolated human middle cerebral artery segments.
-
Organ baths
-
Physiological salt solution (PSS), aerated with 95% O2 / 5% CO2.
-
Phenylephrine or other suitable vasoconstrictor.
-
Prostaglandin E2 (PGE2)
-
BGC-20-1531
-
Data acquisition system
Procedure:
-
Mount segments of the human middle cerebral artery in organ baths containing aerated PSS at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a stable submaximal contraction with a vasoconstrictor (e.g., phenylephrine).
-
Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of PGE2 to generate a concentration-response curve for vasodilation.
-
Wash the tissues and allow them to return to baseline.
-
Incubate a set of tissues with a fixed concentration of BGC-20-1531 for a predetermined period (e.g., 60 minutes). A parallel set of tissues is incubated with vehicle as a control.
-
Repeat the cumulative addition of PGE2 to generate concentration-response curves in the presence and absence of BGC-20-1531.
-
The antagonist effect of BGC-20-1531 is observed as a rightward shift in the PGE2 concentration-response curve.
-
The pKB value is calculated using the Schild equation, which provides a measure of the affinity of a competitive antagonist.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro characterization of BGC-20-1531.
Conclusion
BGC-20-1531 is a well-characterized, potent, and selective antagonist of the prostanoid EP4 receptor. Its chemical and pharmacological properties make it a valuable tool for research into the role of the PGE2/EP4 signaling pathway in various physiological and pathological processes, particularly in the context of migraine. The experimental protocols outlined in this guide provide a foundation for the further investigation and development of this and similar compounds. While detailed synthesis information is not publicly available, the provided pharmacological data and methodologies offer a robust starting point for researchers in the field of drug discovery and development.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
BGC-20-1531 Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BGC-20-1531 free base, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This document summarizes its chemical identity, mechanism of action, and key experimental data, offering a valuable resource for researchers in pharmacology and drug development.
Core Compound Information
| Identifier | Value | Source |
| Compound Name | This compound | MedChemExpress |
| Synonyms | PGN 1531 | TargetMol |
| CAS Number | 736183-35-0 | MedChemExpress, TargetMol |
| Molecular Formula | C₂₆H₂₄N₂O₆S | MedChemExpress |
| Molecular Weight | 492.54 g/mol | MedChemExpress |
Mechanism of Action
BGC-20-1531 is a selective antagonist of the prostanoid EP4 receptor.[1] The EP4 receptor is a G-protein coupled receptor that, upon binding its endogenous ligand PGE2, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is implicated in vasodilation and has been identified as a contributor to the pain associated with migraine headaches.[1] By competitively blocking the EP4 receptor, BGC-20-1531 inhibits the PGE2-induced signaling pathway, leading to a reduction in vasodilation.[1][3]
Signaling Pathway Diagram
The following diagram illustrates the EP4 receptor signaling pathway and the antagonistic action of BGC-20-1531.
Quantitative Pharmacological Data
The following table summarizes the key in vitro and in vivo pharmacological data for BGC-20-1531.
| Parameter | Species | Tissue/System | Value | Reference |
| pKb | Human | Recombinant EP4 Receptors | 7.6 | |
| pKb | Human | Middle Cerebral Artery | 7.8 | [1] |
| pKb | Human | Meningeal Artery | 7.6 | [1] |
| pKi | Human | Other Prostanoid Receptors | < 5 | |
| Ki | Human | EP4 Receptor | 3 nM | [4] |
| Selectivity | Human | EP4 vs EP2 & EP3 | >2500-fold | [4] |
| ID50 | Canine | Carotid Blood Flow | ≈ 5 mg/kg (i.v.) | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assays
Radioligand binding studies were conducted to determine the affinity of BGC-20-1531 for the recombinant human EP4 receptor. The specific details of the protocol, including the radioligand used and incubation conditions, were not fully detailed in the provided search results. Generally, such assays involve incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (BGC-20-1531). The amount of bound radioactivity is then measured to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be calculated.
In Vitro Functional Assays on Human Cerebral and Meningeal Arteries
To assess the functional antagonism of BGC-20-1531, in vitro studies were performed on human middle cerebral and meningeal artery rings.[1]
-
Tissue Preparation: Human artery rings were obtained and mounted in organ baths.
-
Pre-incubation: Tissues were pre-incubated with BGC-20-1531 (e.g., 1 or 10 µmol·L⁻¹) for 30 minutes prior to stimulation.[1]
-
Stimulation: A cumulative concentration-response curve to PGE2 was generated to induce vasodilation (relaxation).[1]
-
Data Analysis: The antagonistic effect of BGC-20-1531 was determined by the rightward shift of the PGE2 concentration-response curve, and the pKb value was calculated. The data were normalized to the maximal relaxation induced by PGI₂.[1]
In Vivo Canine Carotid Hemodynamics Study
The in vivo pharmacodynamic profile of BGC-20-1531 was assessed by measuring changes in canine carotid blood flow.[1]
-
Animal Model: Beagle dogs were used for this study.[2]
-
Drug Administration: BGC-20-1531 was administered intravenously at doses ranging from 1 to 10 mg·kg⁻¹.[1][2]
-
PGE2 Challenge: The effect of BGC-20-1531 was assessed against PGE2-induced increases in carotid blood flow (CBF) and corresponding decreases in carotid resistance (CR).[1]
-
Measurements: Mean arterial pressure (MAP), heart rate (HR), CBF, and CR were monitored. Blood samples were collected at regular intervals to determine the plasma concentration of BGC-20-1531 via LC-MS.[1]
-
Data Analysis: The dose-dependent antagonism of the PGE2-induced hemodynamic changes was quantified, and the ID50 value was estimated.[1]
Experimental Workflow for In Vivo Canine Study
The following diagram outlines the workflow for the in vivo assessment of BGC-20-1531.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 3. SmallMolecules.com | this compound (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 4. BGC20-1531 hydrochloride|1186532-61-5|COA [dcchemicals.com]
BGC-20-1531 Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BGC-20-1531 free base, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document summarizes its chemical identity, mechanism of action, and key experimental data, offering a valuable resource for researchers in pharmacology and drug development.
Core Compound Information
| Identifier | Value | Source |
| Compound Name | This compound | MedChemExpress |
| Synonyms | PGN 1531 | TargetMol |
| CAS Number | 736183-35-0 | MedChemExpress, TargetMol |
| Molecular Formula | C₂₆H₂₄N₂O₆S | MedChemExpress |
| Molecular Weight | 492.54 g/mol | MedChemExpress |
Mechanism of Action
BGC-20-1531 is a selective antagonist of the prostanoid EP4 receptor.[1] The EP4 receptor is a G-protein coupled receptor that, upon binding its endogenous ligand PGE2, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is implicated in vasodilation and has been identified as a contributor to the pain associated with migraine headaches.[1] By competitively blocking the EP4 receptor, BGC-20-1531 inhibits the PGE2-induced signaling pathway, leading to a reduction in vasodilation.[1][3]
Signaling Pathway Diagram
The following diagram illustrates the EP4 receptor signaling pathway and the antagonistic action of BGC-20-1531.
Quantitative Pharmacological Data
The following table summarizes the key in vitro and in vivo pharmacological data for BGC-20-1531.
| Parameter | Species | Tissue/System | Value | Reference |
| pKb | Human | Recombinant EP4 Receptors | 7.6 | |
| pKb | Human | Middle Cerebral Artery | 7.8 | [1] |
| pKb | Human | Meningeal Artery | 7.6 | [1] |
| pKi | Human | Other Prostanoid Receptors | < 5 | |
| Ki | Human | EP4 Receptor | 3 nM | [4] |
| Selectivity | Human | EP4 vs EP2 & EP3 | >2500-fold | [4] |
| ID50 | Canine | Carotid Blood Flow | ≈ 5 mg/kg (i.v.) | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assays
Radioligand binding studies were conducted to determine the affinity of BGC-20-1531 for the recombinant human EP4 receptor. The specific details of the protocol, including the radioligand used and incubation conditions, were not fully detailed in the provided search results. Generally, such assays involve incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (BGC-20-1531). The amount of bound radioactivity is then measured to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be calculated.
In Vitro Functional Assays on Human Cerebral and Meningeal Arteries
To assess the functional antagonism of BGC-20-1531, in vitro studies were performed on human middle cerebral and meningeal artery rings.[1]
-
Tissue Preparation: Human artery rings were obtained and mounted in organ baths.
-
Pre-incubation: Tissues were pre-incubated with BGC-20-1531 (e.g., 1 or 10 µmol·L⁻¹) for 30 minutes prior to stimulation.[1]
-
Stimulation: A cumulative concentration-response curve to PGE2 was generated to induce vasodilation (relaxation).[1]
-
Data Analysis: The antagonistic effect of BGC-20-1531 was determined by the rightward shift of the PGE2 concentration-response curve, and the pKb value was calculated. The data were normalized to the maximal relaxation induced by PGI₂.[1]
In Vivo Canine Carotid Hemodynamics Study
The in vivo pharmacodynamic profile of BGC-20-1531 was assessed by measuring changes in canine carotid blood flow.[1]
-
Animal Model: Beagle dogs were used for this study.[2]
-
Drug Administration: BGC-20-1531 was administered intravenously at doses ranging from 1 to 10 mg·kg⁻¹.[1][2]
-
PGE2 Challenge: The effect of BGC-20-1531 was assessed against PGE2-induced increases in carotid blood flow (CBF) and corresponding decreases in carotid resistance (CR).[1]
-
Measurements: Mean arterial pressure (MAP), heart rate (HR), CBF, and CR were monitored. Blood samples were collected at regular intervals to determine the plasma concentration of BGC-20-1531 via LC-MS.[1]
-
Data Analysis: The dose-dependent antagonism of the PGE2-induced hemodynamic changes was quantified, and the ID50 value was estimated.[1]
Experimental Workflow for In Vivo Canine Study
The following diagram outlines the workflow for the in vivo assessment of BGC-20-1531.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 3. SmallMolecules.com | this compound (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 4. BGC20-1531 hydrochloride|1186532-61-5|COA [dcchemicals.com]
BGC-20-1531 Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid E receptor 4 (EP4). This technical guide provides a comprehensive overview of its core pharmacological properties, mechanism of action, and relevant experimental data. The information is intended to support further research and development efforts involving this compound.
Core Compound Information
| Property | Value | Reference |
| Compound Name | BGC-20-1531 Free Base | [1] |
| Synonyms | PGN 1531 | [1] |
| Molecular Formula | C26H24N2O6S | [1] |
| Molecular Weight | 492.54 g/mol | [1] |
| CAS Number | 736183-35-0 | [1] |
Mechanism of Action
BGC-20-1531 functions as a competitive antagonist at the EP4 receptor, a G-protein coupled receptor (GPCR) for prostaglandin (B15479496) E2 (PGE2).[1] The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), which upon activation by an agonist like PGE2, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] By binding to the EP4 receptor, BGC-20-1531 blocks the binding of PGE2 and inhibits this downstream signaling cascade.[1] There is also evidence suggesting that the EP4 receptor can couple to other signaling pathways, including the Gi alpha subunit (Gαi) and β-arrestin.[2]
EP4 Receptor Signaling Pathway and Antagonism by BGC-20-1531
Caption: EP4 receptor signaling cascade and its inhibition by BGC-20-1531.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of BGC-20-1531.
In Vitro Affinity and Potency
| Parameter | Species | Receptor/Tissue | Value | Reference |
| pKB | Human | Recombinant EP4 | 7.6 | [2] |
| pKB | Human | Cerebral Artery (native EP4) | 7.6 - 7.8 | [2] |
| pKB | Human | Meningeal Artery (native EP4) | 7.6 | [1] |
| pA2 | Canine | Meningeal Artery | 7.7 | [1] |
| pKi | Human | Other prostanoid receptors, channels, transporters, and enzymes | < 5 | [2] |
In Vivo Activity
| Species | Assay | Effect | Reference |
| Canine | PGE2-induced increase in carotid blood flow | Dose-dependent antagonism (1-10 mg/kg, i.v.) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of BGC-20-1531 are provided below. These protocols are based on the descriptions in Maubach et al., 2009 and supplemented with standard laboratory practices.[1]
Radioligand Binding Assay (for pKB determination)
Objective: To determine the binding affinity of BGC-20-1531 for the human EP4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the recombinant human EP4 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Radioligand: [3H]-PGE2 (specific activity ~150-200 Ci/mmol).
-
Incubation: Membranes (10-20 µg of protein) are incubated with a fixed concentration of [3H]-PGE2 (e.g., 1-2 nM) and increasing concentrations of BGC-20-1531 in a total volume of 250 µL.
-
Non-specific Binding: Determined in the presence of a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Incubation Conditions: Incubate at room temperature for 60-90 minutes.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Filters are washed with ice-cold assay buffer.
-
Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by non-linear regression of the competition binding curve. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant. The pKB is the negative logarithm of the Ki.
In Vitro Vasodilation Assay (for pKB/pA2 determination)
Objective: To assess the functional antagonist activity of BGC-20-1531 on PGE2-induced vasodilation in isolated arteries.
Methodology:
-
Tissue Preparation: Human middle cerebral and meningeal arteries, or canine meningeal arteries, are obtained and dissected into rings (2-3 mm in length).
-
Mounting: The arterial rings are mounted in an organ bath or wire myograph system containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension (e.g., 0.5-1 g) for at least 60 minutes.
-
Pre-constriction: Arterial rings are pre-constricted with a suitable agent (e.g., U-46619, a thromboxane (B8750289) A2 mimetic, or endothelin-1) to achieve a stable submaximal contraction (e.g., 50-70% of maximal response to KCl).
-
Antagonist Incubation: BGC-20-1531 is added to the bath at various concentrations and incubated for a pre-determined period (e.g., 30-60 minutes).
-
Agonist Challenge: A cumulative concentration-response curve to PGE2 is generated.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction tone. The Schild regression analysis is used to determine the pA2 value, which is a measure of the antagonist's potency. For competitive antagonism, the slope of the Schild plot should not be significantly different from unity.
In Vivo Canine Carotid Hemodynamics
Objective: To evaluate the in vivo efficacy of BGC-20-1531 in antagonizing PGE2-induced changes in carotid blood flow.
Methodology:
-
Animal Model: Beagle dogs are used for this study.
-
Anesthesia and Instrumentation: Animals are anesthetized, and catheters are placed for drug administration (e.g., intravenous) and blood pressure monitoring. A flow probe is placed around the common carotid artery to measure blood flow.
-
Baseline Measurements: Stable baseline measurements of carotid blood flow, blood pressure, and heart rate are established.
-
Agonist Challenge: A bolus injection of PGE2 is administered to induce a transient increase in carotid blood flow.
-
Antagonist Administration: BGC-20-1531 is administered intravenously at different dose levels (e.g., 1, 3, 10 mg/kg).
-
Post-antagonist Challenge: The PGE2 challenge is repeated at various time points after BGC-20-1531 administration to assess the magnitude and duration of the antagonism.
-
Data Analysis: The percentage inhibition of the PGE2-induced increase in carotid blood flow is calculated for each dose of BGC-20-1531. A dose-response curve is then constructed to evaluate the in vivo potency.
Experimental Workflow for In Vitro Antagonist Characterization
Caption: Workflow for in vitro characterization of BGC-20-1531.
Conclusion
BGC-20-1531 is a well-characterized, potent, and selective antagonist of the EP4 receptor with demonstrated in vitro and in vivo activity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its therapeutic potential in various disease models is warranted.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
BGC-20-1531 Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid E receptor 4 (EP4). This technical guide provides a comprehensive overview of its core pharmacological properties, mechanism of action, and relevant experimental data. The information is intended to support further research and development efforts involving this compound.
Core Compound Information
| Property | Value | Reference |
| Compound Name | BGC-20-1531 Free Base | [1] |
| Synonyms | PGN 1531 | [1] |
| Molecular Formula | C26H24N2O6S | [1] |
| Molecular Weight | 492.54 g/mol | [1] |
| CAS Number | 736183-35-0 | [1] |
Mechanism of Action
BGC-20-1531 functions as a competitive antagonist at the EP4 receptor, a G-protein coupled receptor (GPCR) for prostaglandin E2 (PGE2).[1] The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), which upon activation by an agonist like PGE2, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] By binding to the EP4 receptor, BGC-20-1531 blocks the binding of PGE2 and inhibits this downstream signaling cascade.[1] There is also evidence suggesting that the EP4 receptor can couple to other signaling pathways, including the Gi alpha subunit (Gαi) and β-arrestin.[2]
EP4 Receptor Signaling Pathway and Antagonism by BGC-20-1531
Caption: EP4 receptor signaling cascade and its inhibition by BGC-20-1531.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of BGC-20-1531.
In Vitro Affinity and Potency
| Parameter | Species | Receptor/Tissue | Value | Reference |
| pKB | Human | Recombinant EP4 | 7.6 | [2] |
| pKB | Human | Cerebral Artery (native EP4) | 7.6 - 7.8 | [2] |
| pKB | Human | Meningeal Artery (native EP4) | 7.6 | [1] |
| pA2 | Canine | Meningeal Artery | 7.7 | [1] |
| pKi | Human | Other prostanoid receptors, channels, transporters, and enzymes | < 5 | [2] |
In Vivo Activity
| Species | Assay | Effect | Reference |
| Canine | PGE2-induced increase in carotid blood flow | Dose-dependent antagonism (1-10 mg/kg, i.v.) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of BGC-20-1531 are provided below. These protocols are based on the descriptions in Maubach et al., 2009 and supplemented with standard laboratory practices.[1]
Radioligand Binding Assay (for pKB determination)
Objective: To determine the binding affinity of BGC-20-1531 for the human EP4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the recombinant human EP4 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Radioligand: [3H]-PGE2 (specific activity ~150-200 Ci/mmol).
-
Incubation: Membranes (10-20 µg of protein) are incubated with a fixed concentration of [3H]-PGE2 (e.g., 1-2 nM) and increasing concentrations of BGC-20-1531 in a total volume of 250 µL.
-
Non-specific Binding: Determined in the presence of a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Incubation Conditions: Incubate at room temperature for 60-90 minutes.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Filters are washed with ice-cold assay buffer.
-
Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by non-linear regression of the competition binding curve. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant. The pKB is the negative logarithm of the Ki.
In Vitro Vasodilation Assay (for pKB/pA2 determination)
Objective: To assess the functional antagonist activity of BGC-20-1531 on PGE2-induced vasodilation in isolated arteries.
Methodology:
-
Tissue Preparation: Human middle cerebral and meningeal arteries, or canine meningeal arteries, are obtained and dissected into rings (2-3 mm in length).
-
Mounting: The arterial rings are mounted in an organ bath or wire myograph system containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension (e.g., 0.5-1 g) for at least 60 minutes.
-
Pre-constriction: Arterial rings are pre-constricted with a suitable agent (e.g., U-46619, a thromboxane A2 mimetic, or endothelin-1) to achieve a stable submaximal contraction (e.g., 50-70% of maximal response to KCl).
-
Antagonist Incubation: BGC-20-1531 is added to the bath at various concentrations and incubated for a pre-determined period (e.g., 30-60 minutes).
-
Agonist Challenge: A cumulative concentration-response curve to PGE2 is generated.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction tone. The Schild regression analysis is used to determine the pA2 value, which is a measure of the antagonist's potency. For competitive antagonism, the slope of the Schild plot should not be significantly different from unity.
In Vivo Canine Carotid Hemodynamics
Objective: To evaluate the in vivo efficacy of BGC-20-1531 in antagonizing PGE2-induced changes in carotid blood flow.
Methodology:
-
Animal Model: Beagle dogs are used for this study.
-
Anesthesia and Instrumentation: Animals are anesthetized, and catheters are placed for drug administration (e.g., intravenous) and blood pressure monitoring. A flow probe is placed around the common carotid artery to measure blood flow.
-
Baseline Measurements: Stable baseline measurements of carotid blood flow, blood pressure, and heart rate are established.
-
Agonist Challenge: A bolus injection of PGE2 is administered to induce a transient increase in carotid blood flow.
-
Antagonist Administration: BGC-20-1531 is administered intravenously at different dose levels (e.g., 1, 3, 10 mg/kg).
-
Post-antagonist Challenge: The PGE2 challenge is repeated at various time points after BGC-20-1531 administration to assess the magnitude and duration of the antagonism.
-
Data Analysis: The percentage inhibition of the PGE2-induced increase in carotid blood flow is calculated for each dose of BGC-20-1531. A dose-response curve is then constructed to evaluate the in vivo potency.
Experimental Workflow for In Vitro Antagonist Characterization
Caption: Workflow for in vitro characterization of BGC-20-1531.
Conclusion
BGC-20-1531 is a well-characterized, potent, and selective antagonist of the EP4 receptor with demonstrated in vitro and in vivo activity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its therapeutic potential in various disease models is warranted.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
BGC-20-1531 Free Base: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a novel, potent, and selective antagonist of the prostanoid EP4 receptor, a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2). The PGE2-EP4 signaling pathway is implicated in various physiological and pathological processes, notably vasodilation, inflammation, and pain. Preclinical research has focused on the potential of BGC-20-1531 as a new treatment for migraine, primarily by targeting and reversing the cerebral vasodilation associated with migraine pain.[1] This document provides an in-depth summary of the publicly available preclinical data for BGC-20-1531, with a focus on its pharmacological profile, experimental methodologies, and relevant signaling pathways.
Please note: Based on extensive literature searches, detailed preclinical toxicology and pharmacokinetic (DMPK) data for BGC-20-1531 are not publicly available. Therefore, this guide focuses on the comprehensive pharmacological characterization of the compound.
Pharmacology Data
The following tables summarize the quantitative pharmacological data for BGC-20-1531 from in vitro and in vivo preclinical studies.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | Species/System | Receptor | Value | Reference |
| Binding Affinity (pKi) | Human (recombinant) | EP4 | 7.9 ± 0.1 | [1] |
| Functional Antagonism (pKB) | Human (recombinant, cAMP assay) | EP4 | 7.6 | [1] |
| Functional Antagonism (pKB) | Human (isolated middle cerebral artery) | Native EP4 | 7.8 | [1] |
| Functional Antagonism (pKB) | Human (isolated meningeal artery) | Native EP4 | 7.6 | [1] |
| Functional Antagonism (pA2) | Canine (isolated meningeal artery) | Native EP4 | 7.7 | [1] |
Table 2: In Vitro Selectivity Profile
| Target Class | Specific Receptors/Enzymes | Result | Reference |
| Prostanoid Receptors | EP1, EP2, EP3, DP1, FP, IP, TP | Negligible affinity (pKi < 5) | [1] |
| Other Receptors, Channels, Transporters, Enzymes | A wide range of other targets | No appreciable affinity (pKi < 5) | [1] |
Table 3: In Vivo Pharmacodynamic Activity
| Animal Model | Assay | Dosing (i.v.) | Effect | Reference |
| Canine | PGE2-induced increase in carotid blood flow | 1 - 10 mg·kg⁻¹ | Dose-dependent antagonism | [1] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: EP4 Receptor Antagonism
BGC-20-1531 acts by competitively blocking the EP4 receptor. In the context of migraine, elevated levels of PGE2 bind to EP4 receptors on vascular smooth muscle cells of cerebral and meningeal arteries. This activates a Gs-protein signaling cascade, leading to increased intracellular cyclic AMP (cAMP) and subsequent vasodilation, which is a contributor to migraine pain. BGC-20-1531 prevents this binding and signaling, thereby inhibiting or reversing the vasodilation.[1]
Mechanism of BGC-20-1531 Action
Preclinical Evaluation Workflow
The preclinical assessment of BGC-20-1531 followed a logical progression from in vitro characterization to in vivo proof of concept.
Preclinical Pharmacological Workflow
Experimental Protocols
The following protocols are summarized from the primary pharmacology study by Maubach et al., 2009.[1]
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of BGC-20-1531 for the human EP4 receptor and its selectivity against other prostanoid receptors.
-
Materials:
-
Membranes from HEK-293 EBNA cells stably expressing recombinant human EP4, EP2, or EP3 receptors.
-
Radioligand: [³H]-PGE2.
-
Assay Buffer: 10 mM MES/KOH (pH 6.0), 1 mM EDTA, 10 mM MgCl₂.
-
Non-specific binding definition: 10 µM unlabeled PGE2.
-
-
Protocol:
-
Cell membranes (10-20 µg protein) were incubated with [³H]-PGE2 (typically at its Kd concentration) and varying concentrations of BGC-20-1531 in the assay buffer.
-
The incubation was carried out for 90 minutes at 25°C.
-
The reaction was terminated by rapid filtration through GF/B filter plates, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: IC50 values (concentration of BGC-20-1531 causing 50% inhibition of specific [³H]-PGE2 binding) were determined using non-linear regression. Ki values were calculated from the IC50 values using the Cheng–Prusoff equation.
In Vitro Functional Assays (Isolated Arteries)
-
Objective: To assess the ability of BGC-20-1531 to antagonize PGE2-induced vasodilation in human and canine arteries relevant to migraine.
-
Tissue Preparation:
-
Human middle cerebral and meningeal arteries were obtained ethically from post-mortem donors. Canine meningeal arteries were obtained from purpose-bred dogs.
-
Arteries were dissected and cut into rings (2-3 mm).
-
Rings were mounted in organ baths containing Krebs-Henseleit solution (gassed with 95% O₂/5% CO₂ at 37°C) and attached to isometric force transducers.
-
-
Protocol:
-
Arterial rings were allowed to equilibrate and then pre-contracted with a submaximal concentration of phenylephrine (B352888) (1–3 µmol·L⁻¹).
-
Once a stable contraction was achieved, cumulative concentration-response curves to the relaxing agent PGE2 were generated.
-
To test for antagonism, tissues were pre-incubated with BGC-20-1531 (or vehicle) for 60 minutes before the addition of phenylephrine and subsequent PGE2 concentration-response curves.
-
-
Data Analysis: The potency of PGE2 is expressed as pEC50. The antagonist potency of BGC-20-1531 is expressed as a pKB or pA2 value, calculated from the rightward shift of the PGE2 concentration-response curve in the presence of the antagonist.
In Vivo Canine Carotid Hemodynamics
-
Objective: To determine the in vivo efficacy of BGC-20-1531 in antagonizing PGE2-induced changes in carotid blood flow.
-
Animal Model: Male beagle dogs.
-
Protocol:
-
Animals were anesthetized, and the left common carotid artery was isolated. An ultrasonic flow probe was placed around the artery to measure carotid blood flow.
-
A femoral vein was cannulated for intravenous (i.v.) administration of compounds.
-
PGE2 was administered as an i.v. bolus to induce a transient increase in carotid blood flow.
-
After establishing a consistent baseline response to PGE2, BGC-20-1531 was administered i.v. at increasing doses (1, 3, and 10 mg·kg⁻¹).
-
The PGE2 challenge was repeated after each dose of BGC-20-1531 to assess the degree of antagonism.
-
-
Data Analysis: The percentage inhibition of the PGE2-induced increase in carotid blood flow was calculated for each dose of BGC-20-1531.
References
BGC-20-1531 Free Base: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a novel, potent, and selective antagonist of the prostanoid EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2). The PGE2-EP4 signaling pathway is implicated in various physiological and pathological processes, notably vasodilation, inflammation, and pain. Preclinical research has focused on the potential of BGC-20-1531 as a new treatment for migraine, primarily by targeting and reversing the cerebral vasodilation associated with migraine pain.[1] This document provides an in-depth summary of the publicly available preclinical data for BGC-20-1531, with a focus on its pharmacological profile, experimental methodologies, and relevant signaling pathways.
Please note: Based on extensive literature searches, detailed preclinical toxicology and pharmacokinetic (DMPK) data for BGC-20-1531 are not publicly available. Therefore, this guide focuses on the comprehensive pharmacological characterization of the compound.
Pharmacology Data
The following tables summarize the quantitative pharmacological data for BGC-20-1531 from in vitro and in vivo preclinical studies.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | Species/System | Receptor | Value | Reference |
| Binding Affinity (pKi) | Human (recombinant) | EP4 | 7.9 ± 0.1 | [1] |
| Functional Antagonism (pKB) | Human (recombinant, cAMP assay) | EP4 | 7.6 | [1] |
| Functional Antagonism (pKB) | Human (isolated middle cerebral artery) | Native EP4 | 7.8 | [1] |
| Functional Antagonism (pKB) | Human (isolated meningeal artery) | Native EP4 | 7.6 | [1] |
| Functional Antagonism (pA2) | Canine (isolated meningeal artery) | Native EP4 | 7.7 | [1] |
Table 2: In Vitro Selectivity Profile
| Target Class | Specific Receptors/Enzymes | Result | Reference |
| Prostanoid Receptors | EP1, EP2, EP3, DP1, FP, IP, TP | Negligible affinity (pKi < 5) | [1] |
| Other Receptors, Channels, Transporters, Enzymes | A wide range of other targets | No appreciable affinity (pKi < 5) | [1] |
Table 3: In Vivo Pharmacodynamic Activity
| Animal Model | Assay | Dosing (i.v.) | Effect | Reference |
| Canine | PGE2-induced increase in carotid blood flow | 1 - 10 mg·kg⁻¹ | Dose-dependent antagonism | [1] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: EP4 Receptor Antagonism
BGC-20-1531 acts by competitively blocking the EP4 receptor. In the context of migraine, elevated levels of PGE2 bind to EP4 receptors on vascular smooth muscle cells of cerebral and meningeal arteries. This activates a Gs-protein signaling cascade, leading to increased intracellular cyclic AMP (cAMP) and subsequent vasodilation, which is a contributor to migraine pain. BGC-20-1531 prevents this binding and signaling, thereby inhibiting or reversing the vasodilation.[1]
Mechanism of BGC-20-1531 Action
Preclinical Evaluation Workflow
The preclinical assessment of BGC-20-1531 followed a logical progression from in vitro characterization to in vivo proof of concept.
Preclinical Pharmacological Workflow
Experimental Protocols
The following protocols are summarized from the primary pharmacology study by Maubach et al., 2009.[1]
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of BGC-20-1531 for the human EP4 receptor and its selectivity against other prostanoid receptors.
-
Materials:
-
Membranes from HEK-293 EBNA cells stably expressing recombinant human EP4, EP2, or EP3 receptors.
-
Radioligand: [³H]-PGE2.
-
Assay Buffer: 10 mM MES/KOH (pH 6.0), 1 mM EDTA, 10 mM MgCl₂.
-
Non-specific binding definition: 10 µM unlabeled PGE2.
-
-
Protocol:
-
Cell membranes (10-20 µg protein) were incubated with [³H]-PGE2 (typically at its Kd concentration) and varying concentrations of BGC-20-1531 in the assay buffer.
-
The incubation was carried out for 90 minutes at 25°C.
-
The reaction was terminated by rapid filtration through GF/B filter plates, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: IC50 values (concentration of BGC-20-1531 causing 50% inhibition of specific [³H]-PGE2 binding) were determined using non-linear regression. Ki values were calculated from the IC50 values using the Cheng–Prusoff equation.
In Vitro Functional Assays (Isolated Arteries)
-
Objective: To assess the ability of BGC-20-1531 to antagonize PGE2-induced vasodilation in human and canine arteries relevant to migraine.
-
Tissue Preparation:
-
Human middle cerebral and meningeal arteries were obtained ethically from post-mortem donors. Canine meningeal arteries were obtained from purpose-bred dogs.
-
Arteries were dissected and cut into rings (2-3 mm).
-
Rings were mounted in organ baths containing Krebs-Henseleit solution (gassed with 95% O₂/5% CO₂ at 37°C) and attached to isometric force transducers.
-
-
Protocol:
-
Arterial rings were allowed to equilibrate and then pre-contracted with a submaximal concentration of phenylephrine (1–3 µmol·L⁻¹).
-
Once a stable contraction was achieved, cumulative concentration-response curves to the relaxing agent PGE2 were generated.
-
To test for antagonism, tissues were pre-incubated with BGC-20-1531 (or vehicle) for 60 minutes before the addition of phenylephrine and subsequent PGE2 concentration-response curves.
-
-
Data Analysis: The potency of PGE2 is expressed as pEC50. The antagonist potency of BGC-20-1531 is expressed as a pKB or pA2 value, calculated from the rightward shift of the PGE2 concentration-response curve in the presence of the antagonist.
In Vivo Canine Carotid Hemodynamics
-
Objective: To determine the in vivo efficacy of BGC-20-1531 in antagonizing PGE2-induced changes in carotid blood flow.
-
Animal Model: Male beagle dogs.
-
Protocol:
-
Animals were anesthetized, and the left common carotid artery was isolated. An ultrasonic flow probe was placed around the artery to measure carotid blood flow.
-
A femoral vein was cannulated for intravenous (i.v.) administration of compounds.
-
PGE2 was administered as an i.v. bolus to induce a transient increase in carotid blood flow.
-
After establishing a consistent baseline response to PGE2, BGC-20-1531 was administered i.v. at increasing doses (1, 3, and 10 mg·kg⁻¹).
-
The PGE2 challenge was repeated after each dose of BGC-20-1531 to assess the degree of antagonism.
-
-
Data Analysis: The percentage inhibition of the PGE2-induced increase in carotid blood flow was calculated for each dose of BGC-20-1531.
References
BGC-20-1531 and Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from peripheral sensory nerve endings. This process contributes to the cardinal signs of inflammation, including vasodilation, increased vascular permeability (plasma extravasation), and pain. It is implicated in the pathophysiology of various conditions, notably migraine, as well as psoriasis, asthma, and other inflammatory disorders.[1]
Prostaglandin (B15479496) E2 (PGE2) is a key inflammatory mediator that plays a crucial role in sensitizing peripheral nociceptors and promoting neurogenic inflammation.[2] PGE2 exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been identified as a significant contributor to PGE2-induced vasodilation, a hallmark of neurogenic inflammation and a key element in migraine pain.[3][4]
This technical guide provides an in-depth overview of BGC-20-1531, a novel, potent, and selective prostanoid EP4 receptor antagonist.[3][4] We will explore its mechanism of action in the context of neurogenic inflammation, summarize key quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.
BGC-20-1531: A Selective EP4 Receptor Antagonist
BGC-20-1531 is a small molecule antagonist that exhibits high affinity and selectivity for the human prostanoid EP4 receptor.[3][4] By blocking the binding of PGE2 to the EP4 receptor, BGC-20-1531 is designed to inhibit the downstream signaling cascades that lead to vasodilation and pain sensitization, thereby offering a targeted therapeutic approach for conditions with a neurogenic inflammatory component.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for BGC-20-1531 from in vitro and in vivo studies, as well as a human clinical trial.
Table 1: In Vitro Pharmacological Profile of BGC-20-1531 [3][4]
| Parameter | Species | Tissue/Cell Line | Value |
| pKB | Human | Recombinant EP4 Receptors (HEK-293 cells) | 7.6 |
| pKB | Human | Middle Cerebral Artery | 7.8 |
| pKB | Human | Meningeal Artery | 7.6 |
| pA2 | Canine | Middle Meningeal Artery | 7.7 |
| pKi | Various | Other receptors, channels, transporters, enzymes | < 5 |
Table 2: In Vivo Efficacy of BGC-20-1531 [3][4]
| Model | Species | Endpoint | Dose Range (i.v.) | Effect |
| PGE2-induced increase in carotid blood flow | Canine | Antagonism of vasodilation | 1-10 mg·kg-1 | Dose-dependent antagonism |
Table 3: Human Clinical Trial Data for BGC-20-1531 in a PGE2-induced Headache Model [3][5]
| Study Design | Population | Doses Administered (oral) | Key Findings |
| Randomized, double-blind, placebo-controlled, three-way crossover | 8 healthy volunteers | 200 mg and 400 mg | No significant difference in headache response or prevention of MCA or STA dilation compared to placebo. Putative therapeutic exposures may not have been reached in all volunteers. |
Signaling Pathways in Neurogenic Inflammation and EP4 Receptor Antagonism
The following diagram illustrates the proposed signaling pathway of neurogenic inflammation and the mechanism of action of BGC-20-1531.
Experimental Protocols
Detailed methodologies are critical for the evaluation of EP4 receptor antagonists like BGC-20-1531. Below are outlines of key experimental protocols.
Radioligand Binding Assay (for Receptor Affinity)
This assay determines the binding affinity of the test compound to the EP4 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human EP4 receptor (e.g., HEK-293 cells).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled EP4 agonist (e.g., [3H]-PGE2) and a range of concentrations of the unlabeled antagonist (BGC-20-1531).
-
Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for Functional Antagonism)
This functional assay measures the ability of an antagonist to block PGE2-induced activation of the Gs-coupled EP4 receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human EP4 receptor are cultured in appropriate media and seeded into multi-well plates.
-
Pre-incubation: The cells are pre-incubated with various concentrations of BGC-20-1531 for a defined period.
-
Stimulation: The cells are then stimulated with a fixed concentration of PGE2 (typically at its EC80) to induce cAMP production.
-
Lysis and Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay.
-
Data Analysis: The ability of BGC-20-1531 to inhibit PGE2-stimulated cAMP production is quantified, and the antagonist potency is determined by Schild analysis to yield a pA2 value, or by fitting the data to determine a pKB.
In Vivo Model of PGE2-Induced Vasodilation
This in vivo model assesses the ability of an antagonist to block the physiological effects of PGE2.
Methodology:
-
Animal Model: An appropriate animal model, such as a dog, is anesthetized and instrumented for the measurement of cardiovascular parameters.
-
Instrumentation: A flow probe is placed around the common carotid artery to measure blood flow, and a catheter is inserted to monitor blood pressure.
-
Baseline Measurements: Stable baseline hemodynamic measurements are recorded.
-
Drug Administration: BGC-20-1531 or its vehicle is administered intravenously in a dose-escalating manner.
-
PGE2 Challenge: Following each dose of the antagonist, a bolus of PGE2 is administered intravenously to induce vasodilation.
-
Data Acquisition and Analysis: The changes in carotid blood flow in response to the PGE2 challenge are recorded and analyzed to determine the dose-dependent inhibitory effect of BGC-20-1531.
Conclusion
BGC-20-1531 is a potent and selective EP4 receptor antagonist with a clear mechanism of action in blocking PGE2-induced vasodilation. While its primary development focus has been on migraine, its ability to interfere with a key pathway in neurogenic inflammation suggests broader therapeutic potential. The quantitative data from preclinical studies demonstrate its high affinity for the EP4 receptor and its in vivo efficacy in a relevant model. Although a direct link to the inhibition of specific neurogenic inflammation markers like CGRP release and plasma extravasation has not been explicitly demonstrated in publicly available literature, the foundational pharmacology of BGC-20-1531 provides a strong rationale for its further investigation in a wider range of neurogenic inflammatory conditions. The experimental protocols outlined in this guide provide a framework for the continued evaluation of BGC-20-1531 and other EP4 receptor antagonists in this promising area of research.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. pure-portal.regsj.dk [pure-portal.regsj.dk]
- 3. researchgate.net [researchgate.net]
- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
BGC-20-1531 and Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from peripheral sensory nerve endings. This process contributes to the cardinal signs of inflammation, including vasodilation, increased vascular permeability (plasma extravasation), and pain. It is implicated in the pathophysiology of various conditions, notably migraine, as well as psoriasis, asthma, and other inflammatory disorders.[1]
Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a crucial role in sensitizing peripheral nociceptors and promoting neurogenic inflammation.[2] PGE2 exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been identified as a significant contributor to PGE2-induced vasodilation, a hallmark of neurogenic inflammation and a key element in migraine pain.[3][4]
This technical guide provides an in-depth overview of BGC-20-1531, a novel, potent, and selective prostanoid EP4 receptor antagonist.[3][4] We will explore its mechanism of action in the context of neurogenic inflammation, summarize key quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.
BGC-20-1531: A Selective EP4 Receptor Antagonist
BGC-20-1531 is a small molecule antagonist that exhibits high affinity and selectivity for the human prostanoid EP4 receptor.[3][4] By blocking the binding of PGE2 to the EP4 receptor, BGC-20-1531 is designed to inhibit the downstream signaling cascades that lead to vasodilation and pain sensitization, thereby offering a targeted therapeutic approach for conditions with a neurogenic inflammatory component.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for BGC-20-1531 from in vitro and in vivo studies, as well as a human clinical trial.
Table 1: In Vitro Pharmacological Profile of BGC-20-1531 [3][4]
| Parameter | Species | Tissue/Cell Line | Value |
| pKB | Human | Recombinant EP4 Receptors (HEK-293 cells) | 7.6 |
| pKB | Human | Middle Cerebral Artery | 7.8 |
| pKB | Human | Meningeal Artery | 7.6 |
| pA2 | Canine | Middle Meningeal Artery | 7.7 |
| pKi | Various | Other receptors, channels, transporters, enzymes | < 5 |
Table 2: In Vivo Efficacy of BGC-20-1531 [3][4]
| Model | Species | Endpoint | Dose Range (i.v.) | Effect |
| PGE2-induced increase in carotid blood flow | Canine | Antagonism of vasodilation | 1-10 mg·kg-1 | Dose-dependent antagonism |
Table 3: Human Clinical Trial Data for BGC-20-1531 in a PGE2-induced Headache Model [3][5]
| Study Design | Population | Doses Administered (oral) | Key Findings |
| Randomized, double-blind, placebo-controlled, three-way crossover | 8 healthy volunteers | 200 mg and 400 mg | No significant difference in headache response or prevention of MCA or STA dilation compared to placebo. Putative therapeutic exposures may not have been reached in all volunteers. |
Signaling Pathways in Neurogenic Inflammation and EP4 Receptor Antagonism
The following diagram illustrates the proposed signaling pathway of neurogenic inflammation and the mechanism of action of BGC-20-1531.
Experimental Protocols
Detailed methodologies are critical for the evaluation of EP4 receptor antagonists like BGC-20-1531. Below are outlines of key experimental protocols.
Radioligand Binding Assay (for Receptor Affinity)
This assay determines the binding affinity of the test compound to the EP4 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human EP4 receptor (e.g., HEK-293 cells).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled EP4 agonist (e.g., [3H]-PGE2) and a range of concentrations of the unlabeled antagonist (BGC-20-1531).
-
Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for Functional Antagonism)
This functional assay measures the ability of an antagonist to block PGE2-induced activation of the Gs-coupled EP4 receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human EP4 receptor are cultured in appropriate media and seeded into multi-well plates.
-
Pre-incubation: The cells are pre-incubated with various concentrations of BGC-20-1531 for a defined period.
-
Stimulation: The cells are then stimulated with a fixed concentration of PGE2 (typically at its EC80) to induce cAMP production.
-
Lysis and Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay.
-
Data Analysis: The ability of BGC-20-1531 to inhibit PGE2-stimulated cAMP production is quantified, and the antagonist potency is determined by Schild analysis to yield a pA2 value, or by fitting the data to determine a pKB.
In Vivo Model of PGE2-Induced Vasodilation
This in vivo model assesses the ability of an antagonist to block the physiological effects of PGE2.
Methodology:
-
Animal Model: An appropriate animal model, such as a dog, is anesthetized and instrumented for the measurement of cardiovascular parameters.
-
Instrumentation: A flow probe is placed around the common carotid artery to measure blood flow, and a catheter is inserted to monitor blood pressure.
-
Baseline Measurements: Stable baseline hemodynamic measurements are recorded.
-
Drug Administration: BGC-20-1531 or its vehicle is administered intravenously in a dose-escalating manner.
-
PGE2 Challenge: Following each dose of the antagonist, a bolus of PGE2 is administered intravenously to induce vasodilation.
-
Data Acquisition and Analysis: The changes in carotid blood flow in response to the PGE2 challenge are recorded and analyzed to determine the dose-dependent inhibitory effect of BGC-20-1531.
Conclusion
BGC-20-1531 is a potent and selective EP4 receptor antagonist with a clear mechanism of action in blocking PGE2-induced vasodilation. While its primary development focus has been on migraine, its ability to interfere with a key pathway in neurogenic inflammation suggests broader therapeutic potential. The quantitative data from preclinical studies demonstrate its high affinity for the EP4 receptor and its in vivo efficacy in a relevant model. Although a direct link to the inhibition of specific neurogenic inflammation markers like CGRP release and plasma extravasation has not been explicitly demonstrated in publicly available literature, the foundational pharmacology of BGC-20-1531 provides a strong rationale for its further investigation in a wider range of neurogenic inflammatory conditions. The experimental protocols outlined in this guide provide a framework for the continued evaluation of BGC-20-1531 and other EP4 receptor antagonists in this promising area of research.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. pure-portal.regsj.dk [pure-portal.regsj.dk]
- 3. researchgate.net [researchgate.net]
- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to BGC-20-1531: A Selective Prostanoid EP4 Receptor Antagonist for Migraine Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BGC-20-1531, a novel and selective antagonist of the prostanoid EP4 receptor. The document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, details experimental protocols, and presents its potential therapeutic application in the treatment of migraine headaches.
Core Identity and Mechanism of Action
BGC-20-1531 is a potent and highly selective antagonist of the prostanoid EP4 receptor.[1][2][3] Prostaglandin (B15479496) E2 (PGE2) is a key mediator of pain and inflammation, and its binding to EP4 receptors has been implicated in the cerebral vasodilation associated with migraine pain.[1][2][3] BGC-20-1531 competitively antagonizes the action of PGE2 at the EP4 receptor, thereby preventing or reversing the vasodilation of cerebral and meningeal arteries.[1][2] This targeted action suggests its potential as a novel treatment for migraine, offering an alternative mechanism to existing therapies like triptans and NSAIDs.[1]
The selectivity of BGC-20-1531 for the EP4 receptor is a key feature, with negligible affinity for other prostanoid receptors (EP1, EP2, EP3) and a wide range of other receptors, channels, transporters, and enzymes.[1][2] This selectivity profile suggests a lower likelihood of off-target effects.
Signaling Pathway of PGE2-Mediated Vasodilation and BGC-20-1531 Inhibition
Caption: PGE2 signaling cascade leading to vasodilation and its inhibition by BGC-20-1531.
Quantitative Data Summary
The following tables summarize the key quantitative data for BGC-20-1531 from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Assay Type | Preparation | Species | Parameter | Value | Reference |
| Radioligand Binding | Recombinant human EP4 receptors in cell lines | Human | pKi | 7.9 | [1] |
| Functional Antagonism (cAMP accumulation) | HEK-293 cells expressing human EP4 receptors | Human | pKB | 7.6 | [1][2] |
| Functional Antagonism (Vasodilation) | Middle cerebral artery | Human | pKB | 7.8 | [1][2] |
| Functional Antagonism (Vasodilation) | Meningeal artery | Human | pKB | 7.6 | [1][2] |
| Functional Antagonism (Vasodilation) | Middle meningeal artery | Canine | pA2 | 7.7 | [1] |
Table 2: In Vivo Pharmacodynamic Profile
| Experimental Model | Species | Parameter | Dosing | Effect | Reference |
| PGE2-induced increase in carotid blood flow | Canine | Carotid Blood Flow (CBF) and Carotid Resistance (CR) | 1-10 mg·kg-1 i.v. | Dose-dependent antagonism of PGE2-induced increase in CBF and decrease in CR | [1][2] |
| PGE2-induced increase in carotid blood flow | Canine | ID50 | ~5 mg·kg-1 | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro Antagonism of PGE2-Induced Relaxation in Human Cerebral Arteries
Objective: To determine the functional antagonist potency of BGC-20-1531 on PGE2-induced vasodilation in human middle cerebral and meningeal arteries.
Methodology:
-
Tissue Preparation: Human middle cerebral and meningeal arterial rings are obtained and mounted in organ baths.
-
Pre-contraction: The arterial rings are pre-contracted with phenylephrine (B352888) (1–3 µmol·L−1).
-
BGC-20-1531 Incubation: Tissues are incubated with varying concentrations of BGC-20-1531 (e.g., 0.1, 0.3, 1, or 10 µmol·L−1) or vehicle for 30-60 minutes.
-
PGE2 Stimulation: A cumulative concentration-response curve to PGE2 is generated to induce relaxation.
-
Data Analysis: The relaxation responses are measured and normalized to the maximal relaxation induced by a reference vasodilator (e.g., PGI2). The antagonist potency (pKB) is calculated.
Reversal of Established PGE2-Induced Vasodilation
Objective: To assess the ability of BGC-20-1531 to reverse pre-existing vasodilation induced by PGE2.
Methodology:
-
Tissue Preparation and Pre-contraction: As described above.
-
PGE2-Induced Relaxation: An established vasorelaxant response is induced with a single concentration of PGE2 (100 nmol·L−1).
-
BGC-20-1531 Application: BGC-20-1531 (1 µmol·L−1) is added to the organ bath.
-
Measurement: The reversal of the PGE2-induced relaxation is measured and quantified.[1]
In Vivo Antagonism of PGE2-Induced Changes in Canine Carotid Hemodynamics
Objective: To evaluate the in vivo pharmacodynamic profile of BGC-20-1531.
Methodology:
-
Animal Preparation: Anesthetized canines are instrumented to measure carotid blood flow (CBF), mean arterial pressure (MAP), and heart rate (HR).
-
Baseline Measurements: Stable baseline hemodynamic parameters are established.
-
PGE2 Challenge: PGE2 is administered to induce an increase in CBF.
-
BGC-20-1531 Administration: BGC-20-1531 is administered intravenously at increasing doses (1–10 mg·kg−1).
-
Repeated PGE2 Challenge: The PGE2 challenge is repeated after each dose of BGC-20-1531.
-
Data Analysis: The dose-dependent antagonism of the PGE2-induced increase in CBF and the corresponding decrease in carotid resistance (CR) are determined. Blood samples are taken to correlate drug concentration with pharmacodynamic effects.[1]
Experimental and Clinical Development Workflows
Preclinical Evaluation Workflow for BGC-20-1531
Caption: Preclinical to clinical development workflow for BGC-20-1531.
Human Clinical Trial Findings
A clinical study was conducted to evaluate the efficacy of BGC-20-1531 in a human prostaglandin E2 (PGE2) model of headache.[4][5] In a three-way cross-over trial, eight healthy volunteers received 200 mg and 400 mg of BGC-20-1531 or a placebo, followed by a PGE2 infusion.[4] The study recorded headache intensity and changes in middle cerebral artery (MCA) and superficial temporal artery (STA) diameter.[4]
The results indicated no significant difference in headache response or prevention of MCA or STA dilation with either dose of BGC-20-1531 compared to placebo.[4][6] It was noted, however, that putative therapeutic exposures may not have been achieved in all participants.[4][6] These findings suggest that other prostanoid receptors may also be involved in PGE2-induced headaches in healthy individuals.[4][6][7]
Potential Therapeutic Applications and Future Directions
The primary therapeutic application for BGC-20-1531 is the acute treatment of migraine.[1][2] Its ability to competitively antagonize PGE2-induced vasodilation in relevant cerebral and meningeal arteries provides a strong rationale for this indication.[1][2] Furthermore, the demonstration that BGC-20-1531 can rapidly reverse established PGE2-induced vasodilation in vitro suggests its potential to provide pain relief even after a migraine attack has started.[1]
While the initial human study in a PGE2-induced headache model did not show efficacy, further investigation may be warranted. Future studies could explore higher doses to ensure therapeutic plasma concentrations are achieved, or investigate its efficacy in a population of migraineurs rather than healthy volunteers. The role of other prostanoid receptors in migraine pathophysiology also warrants further exploration.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache PMID: 19154437 | MCE [medchemexpress.cn]
- 4. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins and prostaglandin receptor antagonism in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure-portal.regsj.dk [pure-portal.regsj.dk]
- 7. researchgate.net [researchgate.net]
A Technical Guide to BGC-20-1531: A Selective Prostanoid EP4 Receptor Antagonist for Migraine Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BGC-20-1531, a novel and selective antagonist of the prostanoid EP4 receptor. The document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, details experimental protocols, and presents its potential therapeutic application in the treatment of migraine headaches.
Core Identity and Mechanism of Action
BGC-20-1531 is a potent and highly selective antagonist of the prostanoid EP4 receptor.[1][2][3] Prostaglandin E2 (PGE2) is a key mediator of pain and inflammation, and its binding to EP4 receptors has been implicated in the cerebral vasodilation associated with migraine pain.[1][2][3] BGC-20-1531 competitively antagonizes the action of PGE2 at the EP4 receptor, thereby preventing or reversing the vasodilation of cerebral and meningeal arteries.[1][2] This targeted action suggests its potential as a novel treatment for migraine, offering an alternative mechanism to existing therapies like triptans and NSAIDs.[1]
The selectivity of BGC-20-1531 for the EP4 receptor is a key feature, with negligible affinity for other prostanoid receptors (EP1, EP2, EP3) and a wide range of other receptors, channels, transporters, and enzymes.[1][2] This selectivity profile suggests a lower likelihood of off-target effects.
Signaling Pathway of PGE2-Mediated Vasodilation and BGC-20-1531 Inhibition
Caption: PGE2 signaling cascade leading to vasodilation and its inhibition by BGC-20-1531.
Quantitative Data Summary
The following tables summarize the key quantitative data for BGC-20-1531 from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Assay Type | Preparation | Species | Parameter | Value | Reference |
| Radioligand Binding | Recombinant human EP4 receptors in cell lines | Human | pKi | 7.9 | [1] |
| Functional Antagonism (cAMP accumulation) | HEK-293 cells expressing human EP4 receptors | Human | pKB | 7.6 | [1][2] |
| Functional Antagonism (Vasodilation) | Middle cerebral artery | Human | pKB | 7.8 | [1][2] |
| Functional Antagonism (Vasodilation) | Meningeal artery | Human | pKB | 7.6 | [1][2] |
| Functional Antagonism (Vasodilation) | Middle meningeal artery | Canine | pA2 | 7.7 | [1] |
Table 2: In Vivo Pharmacodynamic Profile
| Experimental Model | Species | Parameter | Dosing | Effect | Reference |
| PGE2-induced increase in carotid blood flow | Canine | Carotid Blood Flow (CBF) and Carotid Resistance (CR) | 1-10 mg·kg-1 i.v. | Dose-dependent antagonism of PGE2-induced increase in CBF and decrease in CR | [1][2] |
| PGE2-induced increase in carotid blood flow | Canine | ID50 | ~5 mg·kg-1 | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro Antagonism of PGE2-Induced Relaxation in Human Cerebral Arteries
Objective: To determine the functional antagonist potency of BGC-20-1531 on PGE2-induced vasodilation in human middle cerebral and meningeal arteries.
Methodology:
-
Tissue Preparation: Human middle cerebral and meningeal arterial rings are obtained and mounted in organ baths.
-
Pre-contraction: The arterial rings are pre-contracted with phenylephrine (1–3 µmol·L−1).
-
BGC-20-1531 Incubation: Tissues are incubated with varying concentrations of BGC-20-1531 (e.g., 0.1, 0.3, 1, or 10 µmol·L−1) or vehicle for 30-60 minutes.
-
PGE2 Stimulation: A cumulative concentration-response curve to PGE2 is generated to induce relaxation.
-
Data Analysis: The relaxation responses are measured and normalized to the maximal relaxation induced by a reference vasodilator (e.g., PGI2). The antagonist potency (pKB) is calculated.
Reversal of Established PGE2-Induced Vasodilation
Objective: To assess the ability of BGC-20-1531 to reverse pre-existing vasodilation induced by PGE2.
Methodology:
-
Tissue Preparation and Pre-contraction: As described above.
-
PGE2-Induced Relaxation: An established vasorelaxant response is induced with a single concentration of PGE2 (100 nmol·L−1).
-
BGC-20-1531 Application: BGC-20-1531 (1 µmol·L−1) is added to the organ bath.
-
Measurement: The reversal of the PGE2-induced relaxation is measured and quantified.[1]
In Vivo Antagonism of PGE2-Induced Changes in Canine Carotid Hemodynamics
Objective: To evaluate the in vivo pharmacodynamic profile of BGC-20-1531.
Methodology:
-
Animal Preparation: Anesthetized canines are instrumented to measure carotid blood flow (CBF), mean arterial pressure (MAP), and heart rate (HR).
-
Baseline Measurements: Stable baseline hemodynamic parameters are established.
-
PGE2 Challenge: PGE2 is administered to induce an increase in CBF.
-
BGC-20-1531 Administration: BGC-20-1531 is administered intravenously at increasing doses (1–10 mg·kg−1).
-
Repeated PGE2 Challenge: The PGE2 challenge is repeated after each dose of BGC-20-1531.
-
Data Analysis: The dose-dependent antagonism of the PGE2-induced increase in CBF and the corresponding decrease in carotid resistance (CR) are determined. Blood samples are taken to correlate drug concentration with pharmacodynamic effects.[1]
Experimental and Clinical Development Workflows
Preclinical Evaluation Workflow for BGC-20-1531
Caption: Preclinical to clinical development workflow for BGC-20-1531.
Human Clinical Trial Findings
A clinical study was conducted to evaluate the efficacy of BGC-20-1531 in a human prostaglandin E2 (PGE2) model of headache.[4][5] In a three-way cross-over trial, eight healthy volunteers received 200 mg and 400 mg of BGC-20-1531 or a placebo, followed by a PGE2 infusion.[4] The study recorded headache intensity and changes in middle cerebral artery (MCA) and superficial temporal artery (STA) diameter.[4]
The results indicated no significant difference in headache response or prevention of MCA or STA dilation with either dose of BGC-20-1531 compared to placebo.[4][6] It was noted, however, that putative therapeutic exposures may not have been achieved in all participants.[4][6] These findings suggest that other prostanoid receptors may also be involved in PGE2-induced headaches in healthy individuals.[4][6][7]
Potential Therapeutic Applications and Future Directions
The primary therapeutic application for BGC-20-1531 is the acute treatment of migraine.[1][2] Its ability to competitively antagonize PGE2-induced vasodilation in relevant cerebral and meningeal arteries provides a strong rationale for this indication.[1][2] Furthermore, the demonstration that BGC-20-1531 can rapidly reverse established PGE2-induced vasodilation in vitro suggests its potential to provide pain relief even after a migraine attack has started.[1]
While the initial human study in a PGE2-induced headache model did not show efficacy, further investigation may be warranted. Future studies could explore higher doses to ensure therapeutic plasma concentrations are achieved, or investigate its efficacy in a population of migraineurs rather than healthy volunteers. The role of other prostanoid receptors in migraine pathophysiology also warrants further exploration.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache PMID: 19154437 | MCE [medchemexpress.cn]
- 4. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins and prostaglandin receptor antagonism in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure-portal.regsj.dk [pure-portal.regsj.dk]
- 7. researchgate.net [researchgate.net]
Methodological & Application
BGC-20-1531 Free Base: In Vitro Assay Protocols for a Potent and Selective EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of BGC-20-1531 free base, a potent and selective antagonist of the prostanoid E receptor 4 (EP4). The EP4 receptor, a G protein-coupled receptor (GPCR), is a key mediator of prostaglandin (B15479496) E2 (PGE2) signaling and is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer. Accurate in vitro assessment of compounds like BGC-20-1531 is crucial for advancing research and drug development efforts targeting the EP4 receptor.
This document outlines two fundamental in vitro assays for characterizing EP4 receptor antagonists: a radioligand binding assay to determine the binding affinity of the compound to the receptor, and a cAMP functional assay to measure its potency in blocking the canonical Gαs signaling pathway.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of BGC-20-1531 at the human EP4 receptor.
| Parameter | Value | Assay Type | Receptor Source |
| pKB | 7.6 | Functional Antagonism | Recombinant human EP4 receptors in cell lines |
| pKB | 7.6 - 7.8 | Functional Antagonism | Native EP4 receptors in human cerebral and meningeal arteries |
| pKi | < 5 (for other prostanoid receptors) | Radioligand Binding | Various |
Note: pKB is the negative logarithm of the antagonist equilibrium dissociation constant (KB) determined from functional assays. A higher pKB value indicates greater antagonist potency. pKi is the negative logarithm of the inhibitor constant (Ki) from binding assays, with a lower value indicating less affinity for off-target receptors.[1]
EP4 Receptor Signaling Pathway
The EP4 receptor primarily couples to the Gαs subunit of the heterotrimeric G protein. Upon agonist binding, such as by PGE2, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression. The EP4 receptor can also couple to other signaling pathways, including Gαi and β-arrestin, highlighting the complexity of its signaling profile.[2][3] BGC-20-1531 acts as a competitive antagonist, blocking the binding of PGE2 to the EP4 receptor and thereby inhibiting these downstream signaling events.
References
BGC-20-1531 Free Base: In Vitro Assay Protocols for a Potent and Selective EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of BGC-20-1531 free base, a potent and selective antagonist of the prostanoid E receptor 4 (EP4). The EP4 receptor, a G protein-coupled receptor (GPCR), is a key mediator of prostaglandin E2 (PGE2) signaling and is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer. Accurate in vitro assessment of compounds like BGC-20-1531 is crucial for advancing research and drug development efforts targeting the EP4 receptor.
This document outlines two fundamental in vitro assays for characterizing EP4 receptor antagonists: a radioligand binding assay to determine the binding affinity of the compound to the receptor, and a cAMP functional assay to measure its potency in blocking the canonical Gαs signaling pathway.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of BGC-20-1531 at the human EP4 receptor.
| Parameter | Value | Assay Type | Receptor Source |
| pKB | 7.6 | Functional Antagonism | Recombinant human EP4 receptors in cell lines |
| pKB | 7.6 - 7.8 | Functional Antagonism | Native EP4 receptors in human cerebral and meningeal arteries |
| pKi | < 5 (for other prostanoid receptors) | Radioligand Binding | Various |
Note: pKB is the negative logarithm of the antagonist equilibrium dissociation constant (KB) determined from functional assays. A higher pKB value indicates greater antagonist potency. pKi is the negative logarithm of the inhibitor constant (Ki) from binding assays, with a lower value indicating less affinity for off-target receptors.[1]
EP4 Receptor Signaling Pathway
The EP4 receptor primarily couples to the Gαs subunit of the heterotrimeric G protein. Upon agonist binding, such as by PGE2, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression. The EP4 receptor can also couple to other signaling pathways, including Gαi and β-arrestin, highlighting the complexity of its signaling profile.[2][3] BGC-20-1531 acts as a competitive antagonist, blocking the binding of PGE2 to the EP4 receptor and thereby inhibiting these downstream signaling events.
References
Application Note: BGC-20-1531 Antagonism of EP4 Receptor-Mediated cAMP Accumulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor.[1][2] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin (B15479496) E2 (PGE2), couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] The subsequent cAMP signaling cascade is implicated in various physiological processes, including vasodilation, which is associated with migraine headaches.[1][2] Consequently, antagonizing the EP4 receptor with compounds like BGC-20-1531 presents a therapeutic strategy for conditions such as migraine.[1][2][5]
This application note provides a detailed protocol for a cAMP accumulation assay to characterize the antagonist activity of BGC-20-1531 on the human EP4 receptor. The assay is based on the principle of measuring the inhibition of agonist-induced cAMP production in a cellular model.
Signaling Pathway of EP4 Receptor Activation
The activation of the EP4 receptor by an agonist such as PGE2 initiates a well-defined signaling cascade. The ligand-bound receptor promotes the exchange of GDP for GTP on the Gs alpha subunit, causing its dissociation from the beta-gamma subunits. The activated Gs alpha subunit then stimulates adenylyl cyclase to convert ATP into cAMP. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. BGC-20-1531, as an antagonist, blocks the initial binding of PGE2 to the EP4 receptor, thereby inhibiting this entire signaling pathway.
Experimental Protocols
Principle of the cAMP Accumulation Assay
This protocol describes a competitive immunoassay to measure intracellular cAMP levels. The assay quantifies the ability of BGC-20-1531 to inhibit the production of cAMP stimulated by an EP4 receptor agonist (PGE2). The amount of cAMP produced by the cells is inversely proportional to the signal generated in many common assay formats, such as those based on competitive binding.[6]
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human EP4 receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Agonist: Prostaglandin E2 (PGE2).
-
Antagonist: BGC-20-1531.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor).
-
cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., LANCE cAMP kit, HTRF cAMP kit).[7]
-
Plate: 384-well white opaque microplate.
Cell Preparation
-
Culture HEK293-hEP4 cells in T75 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and perform a cell count.
-
Adjust the cell density to the desired concentration as recommended by the cAMP assay kit manufacturer (e.g., 2 x 10^5 cells/mL).
Assay Protocol
-
Compound Preparation:
-
Prepare a stock solution of BGC-20-1531 in DMSO.
-
Perform a serial dilution of BGC-20-1531 in assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare a stock solution of PGE2 in DMSO and dilute it in assay buffer to a final concentration that elicits approximately 80% of the maximal cAMP response (EC80). This concentration should be predetermined in an agonist dose-response experiment.
-
-
Assay Plate Setup:
-
Add the diluted BGC-20-1531 solutions to the appropriate wells of the 384-well plate.
-
Include control wells:
-
Basal control: Assay buffer only.
-
Agonist control (Maximal stimulation): Assay buffer with the EC80 concentration of PGE2.
-
Vehicle control: Assay buffer with the same percentage of DMSO as the highest concentration of BGC-20-1531.
-
-
-
Cell Seeding:
-
Add the prepared cell suspension to all wells of the assay plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes to allow BGC-20-1531 to bind to the receptors.
-
-
Agonist Addition:
-
Add the EC80 concentration of PGE2 to all wells except the basal control wells.
-
-
Second Incubation:
-
Incubate the plate at 37°C for 30-60 minutes to stimulate cAMP production.
-
-
Cell Lysis and Detection:
-
Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a lysis buffer containing detection reagents.
-
-
Data Acquisition:
-
Read the plate on a suitable plate reader (e.g., a fluorescence plate reader for HTRF or LANCE assays).
-
Experimental Workflow
The following diagram illustrates the key steps in the BGC-20-1531 cAMP accumulation assay.
Data Presentation
The raw data from the plate reader should be used to calculate the percentage of inhibition of the agonist response for each concentration of BGC-20-1531. The data can then be plotted as a dose-response curve with the antagonist concentration on the x-axis and the percent inhibition on the y-axis. A non-linear regression analysis can be used to determine the IC50 value, which is the concentration of BGC-20-1531 that inhibits 50% of the PGE2-stimulated cAMP production.
Table 1: Hypothetical Antagonist Activity of BGC-20-1531 on EP4 Receptor
| Parameter | Value |
| BGC-20-1531 IC50 | 25 nM |
| Hill Slope | -1.0 |
| Assay Window (S/B) | 10 |
| Z'-factor | 0.75 |
Table 2: Selectivity Profile of BGC-20-1531
| Receptor | Affinity (pKi or pKB) |
| EP4 | 7.6 - 7.8[1] |
| EP1 | < 5 |
| EP2 | < 5 |
| EP3 | < 5 |
| DP1 | < 5 |
| FP | < 5 |
| IP | < 5 |
| TP | < 5 |
Note: The data presented in Table 1 is hypothetical and for illustrative purposes. The data in Table 2 is based on published literature.[1]
Conclusion
The cAMP accumulation assay is a robust and reliable method for characterizing the antagonist properties of compounds targeting Gs-coupled GPCRs like the EP4 receptor. This application note provides a detailed protocol that can be adapted to screen and characterize novel EP4 antagonists. The high affinity and selectivity of BGC-20-1531 for the EP4 receptor, as can be demonstrated by this assay, underscore its potential as a therapeutic agent.[1]
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: BGC-20-1531 Antagonism of EP4 Receptor-Mediated cAMP Accumulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor.[1][2] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] The subsequent cAMP signaling cascade is implicated in various physiological processes, including vasodilation, which is associated with migraine headaches.[1][2] Consequently, antagonizing the EP4 receptor with compounds like BGC-20-1531 presents a therapeutic strategy for conditions such as migraine.[1][2][5]
This application note provides a detailed protocol for a cAMP accumulation assay to characterize the antagonist activity of BGC-20-1531 on the human EP4 receptor. The assay is based on the principle of measuring the inhibition of agonist-induced cAMP production in a cellular model.
Signaling Pathway of EP4 Receptor Activation
The activation of the EP4 receptor by an agonist such as PGE2 initiates a well-defined signaling cascade. The ligand-bound receptor promotes the exchange of GDP for GTP on the Gs alpha subunit, causing its dissociation from the beta-gamma subunits. The activated Gs alpha subunit then stimulates adenylyl cyclase to convert ATP into cAMP. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. BGC-20-1531, as an antagonist, blocks the initial binding of PGE2 to the EP4 receptor, thereby inhibiting this entire signaling pathway.
Experimental Protocols
Principle of the cAMP Accumulation Assay
This protocol describes a competitive immunoassay to measure intracellular cAMP levels. The assay quantifies the ability of BGC-20-1531 to inhibit the production of cAMP stimulated by an EP4 receptor agonist (PGE2). The amount of cAMP produced by the cells is inversely proportional to the signal generated in many common assay formats, such as those based on competitive binding.[6]
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human EP4 receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Agonist: Prostaglandin E2 (PGE2).
-
Antagonist: BGC-20-1531.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor).
-
cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., LANCE cAMP kit, HTRF cAMP kit).[7]
-
Plate: 384-well white opaque microplate.
Cell Preparation
-
Culture HEK293-hEP4 cells in T75 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and perform a cell count.
-
Adjust the cell density to the desired concentration as recommended by the cAMP assay kit manufacturer (e.g., 2 x 10^5 cells/mL).
Assay Protocol
-
Compound Preparation:
-
Prepare a stock solution of BGC-20-1531 in DMSO.
-
Perform a serial dilution of BGC-20-1531 in assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare a stock solution of PGE2 in DMSO and dilute it in assay buffer to a final concentration that elicits approximately 80% of the maximal cAMP response (EC80). This concentration should be predetermined in an agonist dose-response experiment.
-
-
Assay Plate Setup:
-
Add the diluted BGC-20-1531 solutions to the appropriate wells of the 384-well plate.
-
Include control wells:
-
Basal control: Assay buffer only.
-
Agonist control (Maximal stimulation): Assay buffer with the EC80 concentration of PGE2.
-
Vehicle control: Assay buffer with the same percentage of DMSO as the highest concentration of BGC-20-1531.
-
-
-
Cell Seeding:
-
Add the prepared cell suspension to all wells of the assay plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes to allow BGC-20-1531 to bind to the receptors.
-
-
Agonist Addition:
-
Add the EC80 concentration of PGE2 to all wells except the basal control wells.
-
-
Second Incubation:
-
Incubate the plate at 37°C for 30-60 minutes to stimulate cAMP production.
-
-
Cell Lysis and Detection:
-
Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a lysis buffer containing detection reagents.
-
-
Data Acquisition:
-
Read the plate on a suitable plate reader (e.g., a fluorescence plate reader for HTRF or LANCE assays).
-
Experimental Workflow
The following diagram illustrates the key steps in the BGC-20-1531 cAMP accumulation assay.
Data Presentation
The raw data from the plate reader should be used to calculate the percentage of inhibition of the agonist response for each concentration of BGC-20-1531. The data can then be plotted as a dose-response curve with the antagonist concentration on the x-axis and the percent inhibition on the y-axis. A non-linear regression analysis can be used to determine the IC50 value, which is the concentration of BGC-20-1531 that inhibits 50% of the PGE2-stimulated cAMP production.
Table 1: Hypothetical Antagonist Activity of BGC-20-1531 on EP4 Receptor
| Parameter | Value |
| BGC-20-1531 IC50 | 25 nM |
| Hill Slope | -1.0 |
| Assay Window (S/B) | 10 |
| Z'-factor | 0.75 |
Table 2: Selectivity Profile of BGC-20-1531
| Receptor | Affinity (pKi or pKB) |
| EP4 | 7.6 - 7.8[1] |
| EP1 | < 5 |
| EP2 | < 5 |
| EP3 | < 5 |
| DP1 | < 5 |
| FP | < 5 |
| IP | < 5 |
| TP | < 5 |
Note: The data presented in Table 1 is hypothetical and for illustrative purposes. The data in Table 2 is based on published literature.[1]
Conclusion
The cAMP accumulation assay is a robust and reliable method for characterizing the antagonist properties of compounds targeting Gs-coupled GPCRs like the EP4 receptor. This application note provides a detailed protocol that can be adapted to screen and characterize novel EP4 antagonists. The high affinity and selectivity of BGC-20-1531 for the EP4 receptor, as can be demonstrated by this assay, underscore its potential as a therapeutic agent.[1]
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
BGC-20-1531: Application Notes and Protocols for Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a potent and highly selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] The EP4 receptor, a G protein-coupled receptor (GPCR), is implicated in a wide array of physiological and pathophysiological processes, including inflammation, pain, and cancer.[4][5][6][7] BGC-20-1531's high affinity and selectivity for the EP4 receptor make it a valuable tool for investigating the receptor's role in these processes and a potential therapeutic agent.[1][2][3]
These application notes provide detailed protocols for conducting radioligand binding assays to characterize the interaction of BGC-20-1531 and other compounds with the human EP4 receptor.
Data Presentation
The binding affinity of BGC-20-1531 for the human EP4 receptor has been determined through competitive radioligand binding assays. The key quantitative data are summarized in the table below.
| Compound | Parameter | Value | Receptor | Radioligand | Reference |
| BGC-20-1531 | Ki | 3 nM | Human EP4 | [3H]-PGE2 | [3] |
| BGC-20-1531 | pKb | 7.6 | Human EP4 | Not Specified | [1][2] |
| PGE2 | Kd | 1.12 ± 0.3 nM | Human EP4 | [3H]-PGE2 | [8] |
| PGE2 | IC50 | 0.38 nM | Human EP4 | Not Specified | [9] |
Signaling Pathway
The EP4 receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (camp).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets. Evidence also suggests that the EP4 receptor can couple to other signaling pathways, including the Gi alpha subunit (Gαi) and β-arrestin.[4][10]
Experimental Protocols
Radioligand Binding Assay for BGC-20-1531 (Competitive Inhibition)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds, such as BGC-20-1531, for the human EP4 receptor using [3H]-PGE2 as the radioligand.
Materials:
-
Membranes: Cell membranes prepared from a cell line stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2).
-
Test Compound: BGC-20-1531 or other compounds to be tested.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled EP4 ligand (e.g., 10 µM unlabeled PGE2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the human EP4 receptor on ice. Resuspend the membranes in assay buffer to a final protein concentration of 50-120 µg per well.[11] The optimal protein concentration should be determined empirically.
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 250 µL:[11]
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-PGE2, and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM unlabeled PGE2), 50 µL of [3H]-PGE2, and 150 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of the test compound (e.g., BGC-20-1531), 50 µL of [3H]-PGE2, and 150 µL of membrane suspension. The concentration of [3H]-PGE2 should be close to its Kd value (approximately 1-2 nM).
-
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 8. Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
BGC-20-1531: Application Notes and Protocols for Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] The EP4 receptor, a G protein-coupled receptor (GPCR), is implicated in a wide array of physiological and pathophysiological processes, including inflammation, pain, and cancer.[4][5][6][7] BGC-20-1531's high affinity and selectivity for the EP4 receptor make it a valuable tool for investigating the receptor's role in these processes and a potential therapeutic agent.[1][2][3]
These application notes provide detailed protocols for conducting radioligand binding assays to characterize the interaction of BGC-20-1531 and other compounds with the human EP4 receptor.
Data Presentation
The binding affinity of BGC-20-1531 for the human EP4 receptor has been determined through competitive radioligand binding assays. The key quantitative data are summarized in the table below.
| Compound | Parameter | Value | Receptor | Radioligand | Reference |
| BGC-20-1531 | Ki | 3 nM | Human EP4 | [3H]-PGE2 | [3] |
| BGC-20-1531 | pKb | 7.6 | Human EP4 | Not Specified | [1][2] |
| PGE2 | Kd | 1.12 ± 0.3 nM | Human EP4 | [3H]-PGE2 | [8] |
| PGE2 | IC50 | 0.38 nM | Human EP4 | Not Specified | [9] |
Signaling Pathway
The EP4 receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (camp).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets. Evidence also suggests that the EP4 receptor can couple to other signaling pathways, including the Gi alpha subunit (Gαi) and β-arrestin.[4][10]
Experimental Protocols
Radioligand Binding Assay for BGC-20-1531 (Competitive Inhibition)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds, such as BGC-20-1531, for the human EP4 receptor using [3H]-PGE2 as the radioligand.
Materials:
-
Membranes: Cell membranes prepared from a cell line stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2).
-
Test Compound: BGC-20-1531 or other compounds to be tested.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled EP4 ligand (e.g., 10 µM unlabeled PGE2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the human EP4 receptor on ice. Resuspend the membranes in assay buffer to a final protein concentration of 50-120 µg per well.[11] The optimal protein concentration should be determined empirically.
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 250 µL:[11]
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-PGE2, and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM unlabeled PGE2), 50 µL of [3H]-PGE2, and 150 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of the test compound (e.g., BGC-20-1531), 50 µL of [3H]-PGE2, and 150 µL of membrane suspension. The concentration of [3H]-PGE2 should be close to its Kd value (approximately 1-2 nM).
-
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 8. Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: BGC-20-1531 Vasodilation Assay in Human Cerebral Arteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor. This receptor is implicated in prostaglandin (B15479496) E2 (PGE2)-mediated vasodilation, a process believed to play a role in the pathophysiology of migraine headaches.[1][2] Understanding the interaction of BGC-20-1531 with the EP4 receptor in human cerebral arteries is crucial for the development of novel therapeutics for migraine and other neurovascular conditions. These application notes provide a detailed protocol for an in vitro vasodilation assay using wire myography to characterize the effects of BGC-20-1531 on human cerebral arteries.
Principle
This assay measures the isometric tension of isolated human cerebral artery segments in vitro. Arteries are pre-constricted with an alpha-1 adrenergic receptor agonist, such as phenylephrine (B352888), to induce a stable tone. The vasodilatory effect of PGE2, an EP4 receptor agonist, is then measured. To assess the antagonistic properties of BGC-20-1531, arteries are incubated with the compound before the addition of PGE2. A competitive antagonist like BGC-20-1531 will cause a rightward shift in the PGE2 concentration-response curve.
Quantitative Data Summary
The following tables summarize the key quantitative data for BGC-20-1531 in human cerebral arteries.
| Parameter | Value | Artery Type | Reference |
| pKB | 7.8 | Middle Cerebral Artery | [1][2] |
| pKB | 7.6 | Meningeal Artery | [1][2] |
| Affinity (pKB) at recombinant human EP4 receptors | 7.6 | - | [1][2] |
Table 1: Antagonist Affinity of BGC-20-1531
| Agonist | Concentration for Vasodilation | Effect | Reference |
| Prostaglandin E2 (PGE2) | 10-8 to 10-6 mol/L | Vasodilation | [2] |
| Phenylephrine | 1 µmol·L-1 | Pre-constriction | [1] |
Table 2: Agonist Concentrations for Vasodilation Assay
Signaling Pathway
The vasodilatory effect of PGE2 in human cerebral arteries is mediated through the EP4 receptor, a G-protein coupled receptor (GPCR). Activation of the EP4 receptor by PGE2 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation. BGC-20-1531 acts by competitively blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting this signaling cascade.
Experimental Protocols
Materials and Reagents
-
Human cerebral arteries (e.g., middle cerebral artery), obtained ethically and with appropriate institutional review board approval.
-
BGC-20-1531
-
Prostaglandin E2 (PGE2)
-
Phenylephrine hydrochloride
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution:
-
118.4 mM NaCl
-
4.7 mM KCl
-
1.2 mM KH2PO4
-
1.2 mM MgSO4
-
25.0 mM NaHCO3
-
11.6 mM Glucose
-
1.9 mM CaCl2
-
-
Carbogen gas (95% O2 / 5% CO2)
-
Distilled, deionized water
-
Wire myograph system
-
Dissecting microscope and tools (forceps, scissors)
Experimental Workflow
Detailed Protocol
-
Vessel Preparation:
-
Obtain human cerebral arteries and place them immediately in ice-cold PSS.
-
Under a dissecting microscope, carefully clean the arteries of any surrounding connective and adipose tissue.
-
Cut the cleaned arteries into 2 mm-long cylindrical segments.
-
Mount the arterial segments on the two tungsten wires of a wire myograph chamber.
-
-
Equilibration and Viability Check:
-
Submerge the mounted artery in the myograph chamber containing PSS continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Allow the vessel to equilibrate for at least 30-60 minutes.
-
Assess the viability of the artery by challenging it with a high potassium solution (KPSS) to induce contraction.
-
Wash the artery with PSS and allow it to return to its resting tension.
-
-
Vasodilation Assay:
-
Pre-constrict the arterial segment with a submaximal concentration of phenylephrine (e.g., 1 µmol·L-1) to achieve a stable contraction plateau, typically 50-80% of the maximal contraction induced by KPSS.
-
Once a stable pre-constriction is achieved, incubate the artery with the desired concentration of BGC-20-1531 or its vehicle (as a control) for a sufficient period (e.g., 30 minutes) to allow for receptor binding.
-
Add cumulative concentrations of PGE2 (e.g., from 10-10 to 10-5 mol/L) to the bath in a stepwise manner, allowing the vasodilation response to stabilize at each concentration.
-
Record the isometric tension continuously throughout the experiment.
-
-
Data Analysis:
-
Express the relaxation at each PGE2 concentration as a percentage of the pre-constriction induced by phenylephrine.
-
Plot the concentration-response curves for PGE2 in the absence and presence of different concentrations of BGC-20-1531.
-
Determine the EC50 values (the concentration of PGE2 that produces 50% of the maximal relaxation) from the curves.
-
Calculate the pKB value for BGC-20-1531 using the Schild equation to quantify its antagonist potency.
-
Conclusion
This application note provides a comprehensive framework for conducting a vasodilation assay to characterize the pharmacological effects of BGC-20-1531 on human cerebral arteries. The provided protocols and data will aid researchers in the fields of neuropharmacology and drug development in their investigation of novel treatments for migraine and other vascular headaches. Adherence to these detailed methods will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols: BGC-20-1531 Vasodilation Assay in Human Cerebral Arteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor. This receptor is implicated in prostaglandin E2 (PGE2)-mediated vasodilation, a process believed to play a role in the pathophysiology of migraine headaches.[1][2] Understanding the interaction of BGC-20-1531 with the EP4 receptor in human cerebral arteries is crucial for the development of novel therapeutics for migraine and other neurovascular conditions. These application notes provide a detailed protocol for an in vitro vasodilation assay using wire myography to characterize the effects of BGC-20-1531 on human cerebral arteries.
Principle
This assay measures the isometric tension of isolated human cerebral artery segments in vitro. Arteries are pre-constricted with an alpha-1 adrenergic receptor agonist, such as phenylephrine, to induce a stable tone. The vasodilatory effect of PGE2, an EP4 receptor agonist, is then measured. To assess the antagonistic properties of BGC-20-1531, arteries are incubated with the compound before the addition of PGE2. A competitive antagonist like BGC-20-1531 will cause a rightward shift in the PGE2 concentration-response curve.
Quantitative Data Summary
The following tables summarize the key quantitative data for BGC-20-1531 in human cerebral arteries.
| Parameter | Value | Artery Type | Reference |
| pKB | 7.8 | Middle Cerebral Artery | [1][2] |
| pKB | 7.6 | Meningeal Artery | [1][2] |
| Affinity (pKB) at recombinant human EP4 receptors | 7.6 | - | [1][2] |
Table 1: Antagonist Affinity of BGC-20-1531
| Agonist | Concentration for Vasodilation | Effect | Reference |
| Prostaglandin E2 (PGE2) | 10-8 to 10-6 mol/L | Vasodilation | [2] |
| Phenylephrine | 1 µmol·L-1 | Pre-constriction | [1] |
Table 2: Agonist Concentrations for Vasodilation Assay
Signaling Pathway
The vasodilatory effect of PGE2 in human cerebral arteries is mediated through the EP4 receptor, a G-protein coupled receptor (GPCR). Activation of the EP4 receptor by PGE2 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation. BGC-20-1531 acts by competitively blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting this signaling cascade.
Experimental Protocols
Materials and Reagents
-
Human cerebral arteries (e.g., middle cerebral artery), obtained ethically and with appropriate institutional review board approval.
-
BGC-20-1531
-
Prostaglandin E2 (PGE2)
-
Phenylephrine hydrochloride
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution:
-
118.4 mM NaCl
-
4.7 mM KCl
-
1.2 mM KH2PO4
-
1.2 mM MgSO4
-
25.0 mM NaHCO3
-
11.6 mM Glucose
-
1.9 mM CaCl2
-
-
Carbogen gas (95% O2 / 5% CO2)
-
Distilled, deionized water
-
Wire myograph system
-
Dissecting microscope and tools (forceps, scissors)
Experimental Workflow
Detailed Protocol
-
Vessel Preparation:
-
Obtain human cerebral arteries and place them immediately in ice-cold PSS.
-
Under a dissecting microscope, carefully clean the arteries of any surrounding connective and adipose tissue.
-
Cut the cleaned arteries into 2 mm-long cylindrical segments.
-
Mount the arterial segments on the two tungsten wires of a wire myograph chamber.
-
-
Equilibration and Viability Check:
-
Submerge the mounted artery in the myograph chamber containing PSS continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Allow the vessel to equilibrate for at least 30-60 minutes.
-
Assess the viability of the artery by challenging it with a high potassium solution (KPSS) to induce contraction.
-
Wash the artery with PSS and allow it to return to its resting tension.
-
-
Vasodilation Assay:
-
Pre-constrict the arterial segment with a submaximal concentration of phenylephrine (e.g., 1 µmol·L-1) to achieve a stable contraction plateau, typically 50-80% of the maximal contraction induced by KPSS.
-
Once a stable pre-constriction is achieved, incubate the artery with the desired concentration of BGC-20-1531 or its vehicle (as a control) for a sufficient period (e.g., 30 minutes) to allow for receptor binding.
-
Add cumulative concentrations of PGE2 (e.g., from 10-10 to 10-5 mol/L) to the bath in a stepwise manner, allowing the vasodilation response to stabilize at each concentration.
-
Record the isometric tension continuously throughout the experiment.
-
-
Data Analysis:
-
Express the relaxation at each PGE2 concentration as a percentage of the pre-constriction induced by phenylephrine.
-
Plot the concentration-response curves for PGE2 in the absence and presence of different concentrations of BGC-20-1531.
-
Determine the EC50 values (the concentration of PGE2 that produces 50% of the maximal relaxation) from the curves.
-
Calculate the pKB value for BGC-20-1531 using the Schild equation to quantify its antagonist potency.
-
Conclusion
This application note provides a comprehensive framework for conducting a vasodilation assay to characterize the pharmacological effects of BGC-20-1531 on human cerebral arteries. The provided protocols and data will aid researchers in the fields of neuropharmacology and drug development in their investigation of novel treatments for migraine and other vascular headaches. Adherence to these detailed methods will ensure the generation of robust and reproducible data.
References
BGC-20-1531: Application Notes and Protocols for Animal Model Studies in Migraine Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of BGC-20-1531, a potent and selective prostanoid EP4 receptor antagonist, for the potential treatment of migraine. The following sections detail the mechanism of action, summarize key quantitative data from animal model studies, and provide detailed experimental protocols.
Mechanism of Action
Prostaglandin (B15479496) E2 (PGE2) is a key mediator of pain and inflammation and is implicated in the vasodilation of cerebral and meningeal arteries, a phenomenon associated with migraine headaches. PGE2 exerts its effects through various prostanoid receptors, including the EP4 receptor. BGC-20-1531 is a selective antagonist of the EP4 receptor.[1][2] By blocking the action of PGE2 at this receptor, BGC-20-1531 is proposed to inhibit the cerebral vasodilation that contributes to migraine pain.[1][3] Preclinical studies have demonstrated that BGC-20-1531 competitively antagonizes PGE2-induced vasodilation in arteries implicated in migraine pain, such as the middle cerebral and meningeal arteries.[1][2]
Signaling Pathway of BGC-20-1531 in Migraine Pathophysiology
Caption: Proposed mechanism of BGC-20-1531 in mitigating migraine headache.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for BGC-20-1531.
Table 1: In Vitro Affinity and Potency of BGC-20-1531 [1][2]
| Parameter | Species | Tissue/System | Value |
| pKB | Human | Recombinant EP4 Receptors | 7.6 |
| pKB | Human | Middle Cerebral Artery | 7.8 |
| pKB | Human | Middle Meningeal Artery | 7.6 |
| pA2 | Canine | Middle Meningeal Artery | 7.7 |
| pEC50 (PGE2) | Canine | Middle Meningeal Artery | 7.6 ± 0.2 |
pKB represents the negative logarithm of the antagonist dissociation constant. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: In Vivo Dose-Dependent Antagonism of PGE2-Induced Vasodilation by BGC-20-1531 in Canines [1][2]
| Dose of BGC-20-1531 (mg/kg, i.v.) | Effect on PGE2-induced increase in carotid blood flow |
| 1 - 10 | Dose-dependent antagonism |
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of BGC-20-1531.[1]
Protocol 1: In Vitro Assessment of Antagonism in Isolated Arteries
Objective: To determine the potency and competitive nature of BGC-20-1531 in antagonizing PGE2-induced relaxation in isolated human and canine cranial arteries.
Materials:
-
Isolated human middle cerebral and meningeal arteries
-
Isolated canine middle meningeal arteries
-
Prostaglandin E2 (PGE2)
-
BGC-20-1531
-
Organ bath system
-
Physiological salt solution (PSS)
Procedure:
-
Arterial rings are dissected and mounted in organ baths containing PSS, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
The arterial rings are pre-contracted with phenylephrine (1–3 µmol·L−1).
-
Once a stable contraction is achieved, cumulative concentration-response curves to PGE2 are generated to assess its relaxant effect.
-
To determine the antagonistic effect of BGC-20-1531, arterial rings are incubated with varying concentrations of BGC-20-1531 (e.g., 0.1, 0.3, or 1 µmol·L−1) for 60 minutes prior to generating the PGE2 concentration-response curve.
-
The relaxant responses are expressed as a percentage of the pre-contraction induced by phenylephrine.
-
The pA2 or pKB values are calculated to quantify the antagonist potency.
Protocol 2: Reversal of Established Vasodilation
Objective: To assess the ability of BGC-20-1531 to reverse pre-existing PGE2-induced vasodilation.
Procedure:
-
Following the pre-contraction with phenylephrine as described in Protocol 1, a single high concentration of PGE2 (e.g., 100 nmol·L−1) is added to establish a stable vasorelaxant response.
-
BGC-20-1531 (e.g., 1 µmol·L−1) is then added to the organ bath.
-
The change in arterial tone is recorded to determine if BGC-20-1531 can reverse the PGE2-induced relaxation.
Protocol 3: In Vivo Pharmacodynamic Assessment in Anesthetized Canines
Objective: To evaluate the in vivo efficacy of BGC-20-1531 in antagonizing PGE2-induced increases in carotid artery blood flow.
Materials:
-
Male beagle dogs
-
Anesthetic agents
-
Prostaglandin E2 (PGE2)
-
BGC-20-1531 (intravenous formulation)
-
Flow probe and associated recording equipment
-
Catheters for drug administration and blood sampling
-
LC-MS for plasma concentration analysis
Experimental Workflow:
Caption: Workflow for the in vivo canine carotid blood flow experiment.
Procedure:
-
Animals are anesthetized and instrumented for the measurement of external carotid artery blood flow (CBF) and carotid resistance (CR).
-
A baseline CBF is established.
-
PGE2 is administered via the intra-arterial route to induce a vasodilator response, which is recorded as an increase in CBF.
-
BGC-20-1531 is administered intravenously at various doses (e.g., 1-10 mg·kg−1).
-
The PGE2 challenge is repeated at set time points after BGC-20-1531 administration to assess the degree of antagonism of the PGE2-induced increase in CBF.
-
Blood samples are collected at regular intervals to determine the plasma concentration of BGC-20-1531 using LC-MS.
-
The correlation between the plasma concentration of BGC-20-1531 and the degree of antagonism is analyzed to establish a pharmacokinetic/pharmacodynamic relationship.
Conclusion
BGC-20-1531 has been characterized as a potent and selective EP4 receptor antagonist with efficacy in animal models of PGE2-induced cerebral vasodilation.[1][2] The provided protocols offer a framework for the continued investigation of BGC-20-1531 and other EP4 receptor antagonists in the context of migraine research. While these studies provide a strong rationale for this mechanism, it is noteworthy that a human study using a PGE2-induced headache model did not show a significant effect of BGC-20-1531 in preventing headache or vasodilation at the doses tested.[4][5][6][7] This highlights the translational complexities between animal models and clinical outcomes in migraine research.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Prostaglandins and prostaglandin receptor antagonism in migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandins and prostaglandin receptor antagonism in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
BGC-20-1531: Application Notes and Protocols for Animal Model Studies in Migraine Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of BGC-20-1531, a potent and selective prostanoid EP4 receptor antagonist, for the potential treatment of migraine. The following sections detail the mechanism of action, summarize key quantitative data from animal model studies, and provide detailed experimental protocols.
Mechanism of Action
Prostaglandin E2 (PGE2) is a key mediator of pain and inflammation and is implicated in the vasodilation of cerebral and meningeal arteries, a phenomenon associated with migraine headaches. PGE2 exerts its effects through various prostanoid receptors, including the EP4 receptor. BGC-20-1531 is a selective antagonist of the EP4 receptor.[1][2] By blocking the action of PGE2 at this receptor, BGC-20-1531 is proposed to inhibit the cerebral vasodilation that contributes to migraine pain.[1][3] Preclinical studies have demonstrated that BGC-20-1531 competitively antagonizes PGE2-induced vasodilation in arteries implicated in migraine pain, such as the middle cerebral and meningeal arteries.[1][2]
Signaling Pathway of BGC-20-1531 in Migraine Pathophysiology
Caption: Proposed mechanism of BGC-20-1531 in mitigating migraine headache.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for BGC-20-1531.
Table 1: In Vitro Affinity and Potency of BGC-20-1531 [1][2]
| Parameter | Species | Tissue/System | Value |
| pKB | Human | Recombinant EP4 Receptors | 7.6 |
| pKB | Human | Middle Cerebral Artery | 7.8 |
| pKB | Human | Middle Meningeal Artery | 7.6 |
| pA2 | Canine | Middle Meningeal Artery | 7.7 |
| pEC50 (PGE2) | Canine | Middle Meningeal Artery | 7.6 ± 0.2 |
pKB represents the negative logarithm of the antagonist dissociation constant. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: In Vivo Dose-Dependent Antagonism of PGE2-Induced Vasodilation by BGC-20-1531 in Canines [1][2]
| Dose of BGC-20-1531 (mg/kg, i.v.) | Effect on PGE2-induced increase in carotid blood flow |
| 1 - 10 | Dose-dependent antagonism |
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of BGC-20-1531.[1]
Protocol 1: In Vitro Assessment of Antagonism in Isolated Arteries
Objective: To determine the potency and competitive nature of BGC-20-1531 in antagonizing PGE2-induced relaxation in isolated human and canine cranial arteries.
Materials:
-
Isolated human middle cerebral and meningeal arteries
-
Isolated canine middle meningeal arteries
-
Phenylephrine
-
Prostaglandin E2 (PGE2)
-
BGC-20-1531
-
Organ bath system
-
Physiological salt solution (PSS)
Procedure:
-
Arterial rings are dissected and mounted in organ baths containing PSS, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
The arterial rings are pre-contracted with phenylephrine (1–3 µmol·L−1).
-
Once a stable contraction is achieved, cumulative concentration-response curves to PGE2 are generated to assess its relaxant effect.
-
To determine the antagonistic effect of BGC-20-1531, arterial rings are incubated with varying concentrations of BGC-20-1531 (e.g., 0.1, 0.3, or 1 µmol·L−1) for 60 minutes prior to generating the PGE2 concentration-response curve.
-
The relaxant responses are expressed as a percentage of the pre-contraction induced by phenylephrine.
-
The pA2 or pKB values are calculated to quantify the antagonist potency.
Protocol 2: Reversal of Established Vasodilation
Objective: To assess the ability of BGC-20-1531 to reverse pre-existing PGE2-induced vasodilation.
Procedure:
-
Following the pre-contraction with phenylephrine as described in Protocol 1, a single high concentration of PGE2 (e.g., 100 nmol·L−1) is added to establish a stable vasorelaxant response.
-
BGC-20-1531 (e.g., 1 µmol·L−1) is then added to the organ bath.
-
The change in arterial tone is recorded to determine if BGC-20-1531 can reverse the PGE2-induced relaxation.
Protocol 3: In Vivo Pharmacodynamic Assessment in Anesthetized Canines
Objective: To evaluate the in vivo efficacy of BGC-20-1531 in antagonizing PGE2-induced increases in carotid artery blood flow.
Materials:
-
Male beagle dogs
-
Anesthetic agents
-
Prostaglandin E2 (PGE2)
-
BGC-20-1531 (intravenous formulation)
-
Flow probe and associated recording equipment
-
Catheters for drug administration and blood sampling
-
LC-MS for plasma concentration analysis
Experimental Workflow:
Caption: Workflow for the in vivo canine carotid blood flow experiment.
Procedure:
-
Animals are anesthetized and instrumented for the measurement of external carotid artery blood flow (CBF) and carotid resistance (CR).
-
A baseline CBF is established.
-
PGE2 is administered via the intra-arterial route to induce a vasodilator response, which is recorded as an increase in CBF.
-
BGC-20-1531 is administered intravenously at various doses (e.g., 1-10 mg·kg−1).
-
The PGE2 challenge is repeated at set time points after BGC-20-1531 administration to assess the degree of antagonism of the PGE2-induced increase in CBF.
-
Blood samples are collected at regular intervals to determine the plasma concentration of BGC-20-1531 using LC-MS.
-
The correlation between the plasma concentration of BGC-20-1531 and the degree of antagonism is analyzed to establish a pharmacokinetic/pharmacodynamic relationship.
Conclusion
BGC-20-1531 has been characterized as a potent and selective EP4 receptor antagonist with efficacy in animal models of PGE2-induced cerebral vasodilation.[1][2] The provided protocols offer a framework for the continued investigation of BGC-20-1531 and other EP4 receptor antagonists in the context of migraine research. While these studies provide a strong rationale for this mechanism, it is noteworthy that a human study using a PGE2-induced headache model did not show a significant effect of BGC-20-1531 in preventing headache or vasodilation at the doses tested.[4][5][6][7] This highlights the translational complexities between animal models and clinical outcomes in migraine research.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Prostaglandins and prostaglandin receptor antagonism in migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandins and prostaglandin receptor antagonism in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BGC-20-1531 Administration in an Anesthetized Dog Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the pharmacodynamic effects of BGC-20-1531, a selective prostanoid EP4 receptor antagonist, in an anesthetized dog model. The described methodology is based on published preclinical studies and is intended to guide researchers in assessing the in vivo efficacy of BGC-20-1531 in antagonizing prostaglandin (B15479496) E2 (PGE2)-induced vasodilation.
Mechanism of Action: BGC-20-1531 as an EP4 Receptor Antagonist
Prostaglandin E2 (PGE2) is a key mediator of vasodilation, a process implicated in the pathophysiology of conditions such as migraine headaches. PGE2 exerts its vasodilatory effects by binding to prostanoid EP receptors on vascular smooth muscle cells. The EP4 receptor subtype, upon activation by PGE2, stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent smooth muscle relaxation and vasodilation. BGC-20-1531 is a potent and selective antagonist of the EP4 receptor. By competitively binding to the EP4 receptor, BGC-20-1531 blocks the downstream signaling cascade initiated by PGE2, thereby inhibiting vasodilation.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies investigating the effect of BGC-20-1531 on PGE2-induced changes in carotid hemodynamics in anesthetized dogs.
Table 1: Effect of Intravenous BGC-20-1531 on PGE2-Induced Increase in Carotid Blood Flow (CBF)
| BGC-20-1531 Dose (mg/kg, i.v.) | PGE2-Induced Increase in CBF (% of control) |
| Vehicle | 100% |
| 1 | Dose-dependent antagonism observed |
| 3 | Dose-dependent antagonism observed |
| 10 | Dose-dependent antagonism observed |
| ID50 | ~5 mg/kg |
Data adapted from in vivo studies in anesthetized dogs.[1]
Table 2: Effect of Intravenous BGC-20-1531 on PGE2-Induced Decrease in Carotid Resistance (CR)
| BGC-20-1531 Dose (mg/kg, i.v.) | PGE2-Induced Decrease in CR (% of control) |
| Vehicle | 100% |
| 1 | Corresponding antagonism observed |
| 3 | Corresponding antagonism observed |
| 10 | Corresponding antagonism observed |
Data reflects the corresponding antagonism to the changes in Carotid Blood Flow.[1]
Experimental Protocols
This section provides a detailed methodology for investigating the administration of BGC-20-1531 in an anesthetized dog model.
Animal Model
-
Species: Beagle dogs
-
Sex: Male or Female
-
Weight: 10-15 kg
-
Health Status: Healthy, purpose-bred animals. A thorough physical examination should be conducted prior to the study.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least 7 days before the experiment.
-
Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Fasting: Animals should be fasted overnight with free access to water before the experiment.
Anesthesia and Surgical Preparation
-
Anesthesia Induction:
-
Premedicate with a suitable sedative/analgesic combination (e.g., acepromazine 0.05 mg/kg and butorphanol (B1668111) 0.2 mg/kg, intramuscularly).
-
After 15-20 minutes, induce anesthesia with an intravenous agent such as propofol (B549288) to effect (typically 4-6 mg/kg).
-
Intubate the dog with an appropriately sized endotracheal tube and maintain anesthesia with an inhalant anesthetic (e.g., isoflurane (B1672236) in oxygen).
-
-
Surgical Cannulation:
-
Place the animal in a supine position on a heated surgical table to maintain body temperature.
-
Surgically expose the femoral artery and vein in one hindlimb.
-
Catheterize the femoral artery for continuous monitoring of mean arterial pressure (MAP) and heart rate (HR).
-
Catheterize the femoral vein for intravenous administration of BGC-20-1531, PGE2, and maintenance fluids (e.g., lactated Ringer's solution at 5 ml/kg/hr).
-
-
Carotid Artery Blood Flow Measurement:
-
Make a midline cervical incision to expose the common carotid artery.
-
Carefully dissect the artery free from surrounding connective tissue.
-
Place an appropriately sized transit-time ultrasonic flow probe around the artery to continuously measure carotid blood flow (CBF).
-
Drug Administration
-
Prostaglandin E2 (PGE2) Administration:
-
Prepare a stock solution of PGE2 in a suitable vehicle (e.g., ethanol) and dilute to the final concentration with saline.
-
Administer PGE2 as an intra-arterial bolus injection into a cannulated side branch of the carotid artery or as an intravenous infusion. The dose should be sufficient to produce a consistent and reproducible increase in carotid blood flow.
-
-
BGC-20-1531 Administration:
-
Prepare BGC-20-1531 in a suitable vehicle for intravenous administration.
-
Administer BGC-20-1531 intravenously as a bolus injection or a continuous infusion at doses ranging from 1 to 10 mg/kg.[1]
-
Experimental Procedure
-
Stabilization: Following surgical preparation, allow the animal to stabilize for at least 30 minutes until hemodynamic parameters are stable.
-
Baseline PGE2 Challenge: Administer a bolus of PGE2 to establish a baseline vasodilator response in carotid blood flow. Repeat this challenge at regular intervals (e.g., every 15-20 minutes) until a consistent response is observed.
-
BGC-20-1531 Administration: Administer the selected dose of BGC-20-1531 intravenously.
-
Post-BGC-20-1531 PGE2 Challenges: At specified time points after BGC-20-1531 administration, repeat the PGE2 challenges to assess the antagonist effect of BGC-20-1531 on PGE2-induced vasodilation.
-
Data Collection: Continuously record carotid blood flow, mean arterial pressure, and heart rate throughout the experiment.
-
Blood Sampling: Collect blood samples at regular intervals to determine the plasma concentration of BGC-20-1531 for pharmacokinetic analysis.
Data Analysis
-
Calculate the percentage increase in carotid blood flow from baseline in response to each PGE2 challenge.
-
Express the antagonist effect of BGC-20-1531 as the percentage inhibition of the PGE2-induced increase in carotid blood flow.
-
Calculate carotid resistance (CR) as MAP/CBF.
-
Determine the dose-response relationship for BGC-20-1531 and calculate the ID50 (the dose required to inhibit the PGE2 response by 50%).
-
Correlate the pharmacodynamic effects with the pharmacokinetic profile of BGC-20-1531.
Post-Operative Care and Euthanasia
-
At the end of the experiment, euthanize the animal with an overdose of a non-barbiturate euthanasia solution, in accordance with IACUC guidelines.
These protocols provide a framework for conducting in vivo studies to evaluate the pharmacodynamic properties of BGC-20-1531. Researchers should adapt these protocols as necessary based on their specific experimental objectives and institutional guidelines.
References
Application Notes and Protocols for BGC-20-1531 Administration in an Anesthetized Dog Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the pharmacodynamic effects of BGC-20-1531, a selective prostanoid EP4 receptor antagonist, in an anesthetized dog model. The described methodology is based on published preclinical studies and is intended to guide researchers in assessing the in vivo efficacy of BGC-20-1531 in antagonizing prostaglandin E2 (PGE2)-induced vasodilation.
Mechanism of Action: BGC-20-1531 as an EP4 Receptor Antagonist
Prostaglandin E2 (PGE2) is a key mediator of vasodilation, a process implicated in the pathophysiology of conditions such as migraine headaches. PGE2 exerts its vasodilatory effects by binding to prostanoid EP receptors on vascular smooth muscle cells. The EP4 receptor subtype, upon activation by PGE2, stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent smooth muscle relaxation and vasodilation. BGC-20-1531 is a potent and selective antagonist of the EP4 receptor. By competitively binding to the EP4 receptor, BGC-20-1531 blocks the downstream signaling cascade initiated by PGE2, thereby inhibiting vasodilation.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies investigating the effect of BGC-20-1531 on PGE2-induced changes in carotid hemodynamics in anesthetized dogs.
Table 1: Effect of Intravenous BGC-20-1531 on PGE2-Induced Increase in Carotid Blood Flow (CBF)
| BGC-20-1531 Dose (mg/kg, i.v.) | PGE2-Induced Increase in CBF (% of control) |
| Vehicle | 100% |
| 1 | Dose-dependent antagonism observed |
| 3 | Dose-dependent antagonism observed |
| 10 | Dose-dependent antagonism observed |
| ID50 | ~5 mg/kg |
Data adapted from in vivo studies in anesthetized dogs.[1]
Table 2: Effect of Intravenous BGC-20-1531 on PGE2-Induced Decrease in Carotid Resistance (CR)
| BGC-20-1531 Dose (mg/kg, i.v.) | PGE2-Induced Decrease in CR (% of control) |
| Vehicle | 100% |
| 1 | Corresponding antagonism observed |
| 3 | Corresponding antagonism observed |
| 10 | Corresponding antagonism observed |
Data reflects the corresponding antagonism to the changes in Carotid Blood Flow.[1]
Experimental Protocols
This section provides a detailed methodology for investigating the administration of BGC-20-1531 in an anesthetized dog model.
Animal Model
-
Species: Beagle dogs
-
Sex: Male or Female
-
Weight: 10-15 kg
-
Health Status: Healthy, purpose-bred animals. A thorough physical examination should be conducted prior to the study.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least 7 days before the experiment.
-
Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Fasting: Animals should be fasted overnight with free access to water before the experiment.
Anesthesia and Surgical Preparation
-
Anesthesia Induction:
-
Premedicate with a suitable sedative/analgesic combination (e.g., acepromazine 0.05 mg/kg and butorphanol 0.2 mg/kg, intramuscularly).
-
After 15-20 minutes, induce anesthesia with an intravenous agent such as propofol to effect (typically 4-6 mg/kg).
-
Intubate the dog with an appropriately sized endotracheal tube and maintain anesthesia with an inhalant anesthetic (e.g., isoflurane in oxygen).
-
-
Surgical Cannulation:
-
Place the animal in a supine position on a heated surgical table to maintain body temperature.
-
Surgically expose the femoral artery and vein in one hindlimb.
-
Catheterize the femoral artery for continuous monitoring of mean arterial pressure (MAP) and heart rate (HR).
-
Catheterize the femoral vein for intravenous administration of BGC-20-1531, PGE2, and maintenance fluids (e.g., lactated Ringer's solution at 5 ml/kg/hr).
-
-
Carotid Artery Blood Flow Measurement:
-
Make a midline cervical incision to expose the common carotid artery.
-
Carefully dissect the artery free from surrounding connective tissue.
-
Place an appropriately sized transit-time ultrasonic flow probe around the artery to continuously measure carotid blood flow (CBF).
-
Drug Administration
-
Prostaglandin E2 (PGE2) Administration:
-
Prepare a stock solution of PGE2 in a suitable vehicle (e.g., ethanol) and dilute to the final concentration with saline.
-
Administer PGE2 as an intra-arterial bolus injection into a cannulated side branch of the carotid artery or as an intravenous infusion. The dose should be sufficient to produce a consistent and reproducible increase in carotid blood flow.
-
-
BGC-20-1531 Administration:
-
Prepare BGC-20-1531 in a suitable vehicle for intravenous administration.
-
Administer BGC-20-1531 intravenously as a bolus injection or a continuous infusion at doses ranging from 1 to 10 mg/kg.[1]
-
Experimental Procedure
-
Stabilization: Following surgical preparation, allow the animal to stabilize for at least 30 minutes until hemodynamic parameters are stable.
-
Baseline PGE2 Challenge: Administer a bolus of PGE2 to establish a baseline vasodilator response in carotid blood flow. Repeat this challenge at regular intervals (e.g., every 15-20 minutes) until a consistent response is observed.
-
BGC-20-1531 Administration: Administer the selected dose of BGC-20-1531 intravenously.
-
Post-BGC-20-1531 PGE2 Challenges: At specified time points after BGC-20-1531 administration, repeat the PGE2 challenges to assess the antagonist effect of BGC-20-1531 on PGE2-induced vasodilation.
-
Data Collection: Continuously record carotid blood flow, mean arterial pressure, and heart rate throughout the experiment.
-
Blood Sampling: Collect blood samples at regular intervals to determine the plasma concentration of BGC-20-1531 for pharmacokinetic analysis.
Data Analysis
-
Calculate the percentage increase in carotid blood flow from baseline in response to each PGE2 challenge.
-
Express the antagonist effect of BGC-20-1531 as the percentage inhibition of the PGE2-induced increase in carotid blood flow.
-
Calculate carotid resistance (CR) as MAP/CBF.
-
Determine the dose-response relationship for BGC-20-1531 and calculate the ID50 (the dose required to inhibit the PGE2 response by 50%).
-
Correlate the pharmacodynamic effects with the pharmacokinetic profile of BGC-20-1531.
Post-Operative Care and Euthanasia
-
At the end of the experiment, euthanize the animal with an overdose of a non-barbiturate euthanasia solution, in accordance with IACUC guidelines.
These protocols provide a framework for conducting in vivo studies to evaluate the pharmacodynamic properties of BGC-20-1531. Researchers should adapt these protocols as necessary based on their specific experimental objectives and institutional guidelines.
References
Application Notes and Protocols: Measuring BGC-20-1531 Effects on Carotid Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor.[1][2] Prostaglandin E2 (PGE2), acting through its EP4 receptor, is a key mediator of vasodilation, and its action is implicated in conditions such as migraine headaches through the dilatation of cerebral vasculature.[1][2][3] Understanding the pharmacological effects of BGC-20-1531 on carotid blood flow is crucial for evaluating its therapeutic potential in modulating cerebral hemodynamics. These application notes provide detailed protocols for assessing the in vivo effects of BGC-20-1531 on carotid blood flow, based on established preclinical models.
Mechanism of Action: BGC-20-1531 and the EP4 Receptor Signaling Pathway
Prostaglandin E2 (PGE2) is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. PGE2 exerts its physiological effects by binding to four G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3] The activation of EP2 and EP4 receptors stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent relaxation of vascular smooth muscle, resulting in vasodilation.[3] BGC-20-1531 is a competitive antagonist at the EP4 receptor, thereby inhibiting PGE2-induced vasodilation.[1][2]
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring BGC-20-1531 Effects on Carotid Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor.[1][2] Prostaglandin E2 (PGE2), acting through its EP4 receptor, is a key mediator of vasodilation, and its action is implicated in conditions such as migraine headaches through the dilatation of cerebral vasculature.[1][2][3] Understanding the pharmacological effects of BGC-20-1531 on carotid blood flow is crucial for evaluating its therapeutic potential in modulating cerebral hemodynamics. These application notes provide detailed protocols for assessing the in vivo effects of BGC-20-1531 on carotid blood flow, based on established preclinical models.
Mechanism of Action: BGC-20-1531 and the EP4 Receptor Signaling Pathway
Prostaglandin E2 (PGE2) is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. PGE2 exerts its physiological effects by binding to four G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3] The activation of EP2 and EP4 receptors stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent relaxation of vascular smooth muscle, resulting in vasodilation.[3] BGC-20-1531 is a competitive antagonist at the EP4 receptor, thereby inhibiting PGE2-induced vasodilation.[1][2]
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Dissolving BGC-20-1531 Free Base: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of BGC-20-1531 free base, a potent and selective prostanoid EP4 receptor antagonist. Given the limited publicly available solubility data for the free base form, this guide combines known information with established methodologies for handling poorly soluble compounds to support in vitro and in vivo preclinical research.
Compound Information
BGC-20-1531 is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). While the hydrochloride salt of BGC-20-1531 is more commonly documented, the free base is also available for research purposes. Understanding the distinct properties of the free base is crucial for proper handling and experimental reproducibility.
Table 1: Physicochemical Properties of this compound and Hydrochloride Salt
| Property | This compound | BGC-20-1531 Hydrochloride | Data Source |
| Molecular Formula | C₂₆H₂₄N₂O₆S | C₂₆H₂₄N₂O₆S・HCl | |
| Molecular Weight | 492.54 g/mol | 529.00 g/mol | [1][2] |
| CAS Number | 736183-35-0 | 1962928-26-2 | |
| Appearance | Solid | Crystalline solid | [1][3] |
| Known Solubility | Data not widely available | Soluble to 100 mM in DMSO |
Mechanism of Action: EP4 Receptor Antagonism
BGC-20-1531 exerts its effects by blocking the EP4 receptor, a G-protein coupled receptor. Prostaglandin E2 (PGE2) is the natural ligand for the EP4 receptor. Upon binding, the receptor typically couples to the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to a cellular response. By competitively inhibiting PGE2 binding, BGC-20-1531 prevents this signaling cascade.
Protocols for Dissolving this compound
Due to the anticipated low aqueous solubility of the free base, organic solvents will be necessary to prepare stock solutions. The following protocols provide a starting point for solubilizing this compound for in vitro and in vivo studies.
General Workflow for Stock Solution Preparation
The following diagram outlines the general steps for preparing a stock solution of a poorly soluble compound like this compound.
In Vitro Stock Solution Preparation
For most cell-based assays, a high-concentration stock solution in an organic solvent is prepared first, followed by dilution in an aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortexer
-
Sonicator (optional)
Protocol:
-
Determine the Desired Stock Concentration: A common starting stock concentration for in vitro studies is 10 mM.
-
Calculate the Required Mass and Volume:
-
Use the molecular weight of this compound (492.54 g/mol ).
-
For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 492.54 g/mol * (1000 mg / 1 g) = 4.93 mg
-
-
-
Weigh the Compound: Accurately weigh approximately 4.93 mg of this compound and place it in a sterile vial.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Facilitate Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (e.g., 37°C) can be applied, but the temperature stability of the compound should be considered.
-
-
Storage: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Table 2: Recommended Solvents for In Vitro Stock Solutions
| Solvent | Typical Starting Concentration | Maximum Recommended Concentration in Cell-Based Assays | Notes |
| DMSO | 10-100 mM | < 0.5% (v/v) | The most common initial solvent for poorly soluble compounds. Can be cytotoxic at higher concentrations.[4] |
| Ethanol (B145695) | Varies | < 1% (v/v) | May be an alternative if DMSO is not suitable. Can cause protein precipitation.[4] |
| DMF (Dimethylformamide) | Varies | Use with caution | A stronger solvent, but generally more toxic than DMSO.[5] |
Important Considerations for In Vitro Dilutions:
-
When diluting the DMSO stock into aqueous media, add the stock solution to the media dropwise while vortexing to minimize precipitation.
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Formulation Strategies for In Vivo Studies
Oral and parenteral administration of poorly soluble free bases often requires more complex formulations to enhance bioavailability.
Table 3: Common Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Key Components/Considerations |
| Co-solvents | Using a mixture of water-miscible organic solvents to increase solubility. | PEG 300, PEG 400, Propylene glycol, Ethanol. The final concentration of organic solvents must be well-tolerated by the animal model. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the formulation can increase solubility. As a weak base, BGC-20-1531's solubility may increase in acidic solutions. | Use of pharmaceutically acceptable acids (e.g., citric acid, tartaric acid) to lower the pH. The stability of the compound at different pH values must be assessed. |
| Surfactants | Using surfactants to form micelles that can encapsulate the drug, increasing its apparent solubility. | Polysorbate 80 (Tween® 80), Cremophor® EL. The potential for toxicity and effects on drug absorption must be considered. |
| Lipid-Based Formulations | Dissolving the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS). | Labrafac PG, Maisine® CC, Transcutol® HP. Particularly useful for lipophilic compounds.[6] |
| Particle Size Reduction | Micronization or nanosizing of the solid drug to increase the surface area for dissolution. | Requires specialized equipment for milling or high-pressure homogenization.[7] |
Example Protocol for an Oral Suspension (A Starting Point):
-
Vehicle Preparation: Prepare a vehicle solution, for example, 0.5% (w/v) methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water. A small percentage of a surfactant like Tween® 80 (e.g., 0.1-0.5%) can be included to aid in wetting the compound.
-
Wetting the Compound: In a mortar, add a small amount of the vehicle to the accurately weighed this compound powder and triturate to form a uniform paste.
-
Preparation of Suspension: Gradually add the remaining vehicle to the paste with continuous mixing to achieve the desired final concentration.
-
Homogenization: Homogenize the suspension to ensure a uniform particle size distribution.
-
Storage: Store the suspension as recommended, often at 2-8°C, and ensure it is well-mixed before each administration.
Troubleshooting and Best Practices
-
Precipitation upon Dilution: If the compound precipitates when diluted from a DMSO stock into an aqueous buffer, try performing an intermediate dilution in a solvent like ethanol or using a smaller volume of a more concentrated stock solution.
-
Solubility Testing: Before preparing a large batch, perform small-scale solubility tests in various solvents and at different concentrations to determine the optimal conditions.
-
pH and Stability: If using pH adjustment, ensure the compound is stable at the selected pH for the duration of the experiment.
-
Free Base vs. Salt: If solubility issues with the free base are persistent and hinder experimental progress, consider using the hydrochloride salt form, which has known higher solubility in DMSO.
These application notes and protocols are intended to serve as a comprehensive guide for the dissolution and formulation of this compound. Researchers should adapt these methodologies based on their specific experimental needs and perform appropriate validation to ensure the accuracy and reproducibility of their results.
References
- 1. cenmed.com [cenmed.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. hilarispublisher.com [hilarispublisher.com]
Dissolving BGC-20-1531 Free Base: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of BGC-20-1531 free base, a potent and selective prostanoid EP4 receptor antagonist. Given the limited publicly available solubility data for the free base form, this guide combines known information with established methodologies for handling poorly soluble compounds to support in vitro and in vivo preclinical research.
Compound Information
BGC-20-1531 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). While the hydrochloride salt of BGC-20-1531 is more commonly documented, the free base is also available for research purposes. Understanding the distinct properties of the free base is crucial for proper handling and experimental reproducibility.
Table 1: Physicochemical Properties of this compound and Hydrochloride Salt
| Property | This compound | BGC-20-1531 Hydrochloride | Data Source |
| Molecular Formula | C₂₆H₂₄N₂O₆S | C₂₆H₂₄N₂O₆S・HCl | |
| Molecular Weight | 492.54 g/mol | 529.00 g/mol | [1][2] |
| CAS Number | 736183-35-0 | 1962928-26-2 | |
| Appearance | Solid | Crystalline solid | [1][3] |
| Known Solubility | Data not widely available | Soluble to 100 mM in DMSO |
Mechanism of Action: EP4 Receptor Antagonism
BGC-20-1531 exerts its effects by blocking the EP4 receptor, a G-protein coupled receptor. Prostaglandin E2 (PGE2) is the natural ligand for the EP4 receptor. Upon binding, the receptor typically couples to the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to a cellular response. By competitively inhibiting PGE2 binding, BGC-20-1531 prevents this signaling cascade.
Protocols for Dissolving this compound
Due to the anticipated low aqueous solubility of the free base, organic solvents will be necessary to prepare stock solutions. The following protocols provide a starting point for solubilizing this compound for in vitro and in vivo studies.
General Workflow for Stock Solution Preparation
The following diagram outlines the general steps for preparing a stock solution of a poorly soluble compound like this compound.
In Vitro Stock Solution Preparation
For most cell-based assays, a high-concentration stock solution in an organic solvent is prepared first, followed by dilution in an aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortexer
-
Sonicator (optional)
Protocol:
-
Determine the Desired Stock Concentration: A common starting stock concentration for in vitro studies is 10 mM.
-
Calculate the Required Mass and Volume:
-
Use the molecular weight of this compound (492.54 g/mol ).
-
For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 492.54 g/mol * (1000 mg / 1 g) = 4.93 mg
-
-
-
Weigh the Compound: Accurately weigh approximately 4.93 mg of this compound and place it in a sterile vial.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Facilitate Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (e.g., 37°C) can be applied, but the temperature stability of the compound should be considered.
-
-
Storage: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Table 2: Recommended Solvents for In Vitro Stock Solutions
| Solvent | Typical Starting Concentration | Maximum Recommended Concentration in Cell-Based Assays | Notes |
| DMSO | 10-100 mM | < 0.5% (v/v) | The most common initial solvent for poorly soluble compounds. Can be cytotoxic at higher concentrations.[4] |
| Ethanol | Varies | < 1% (v/v) | May be an alternative if DMSO is not suitable. Can cause protein precipitation.[4] |
| DMF (Dimethylformamide) | Varies | Use with caution | A stronger solvent, but generally more toxic than DMSO.[5] |
Important Considerations for In Vitro Dilutions:
-
When diluting the DMSO stock into aqueous media, add the stock solution to the media dropwise while vortexing to minimize precipitation.
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Formulation Strategies for In Vivo Studies
Oral and parenteral administration of poorly soluble free bases often requires more complex formulations to enhance bioavailability.
Table 3: Common Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Key Components/Considerations |
| Co-solvents | Using a mixture of water-miscible organic solvents to increase solubility. | PEG 300, PEG 400, Propylene glycol, Ethanol. The final concentration of organic solvents must be well-tolerated by the animal model. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the formulation can increase solubility. As a weak base, BGC-20-1531's solubility may increase in acidic solutions. | Use of pharmaceutically acceptable acids (e.g., citric acid, tartaric acid) to lower the pH. The stability of the compound at different pH values must be assessed. |
| Surfactants | Using surfactants to form micelles that can encapsulate the drug, increasing its apparent solubility. | Polysorbate 80 (Tween® 80), Cremophor® EL. The potential for toxicity and effects on drug absorption must be considered. |
| Lipid-Based Formulations | Dissolving the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS). | Labrafac PG, Maisine® CC, Transcutol® HP. Particularly useful for lipophilic compounds.[6] |
| Particle Size Reduction | Micronization or nanosizing of the solid drug to increase the surface area for dissolution. | Requires specialized equipment for milling or high-pressure homogenization.[7] |
Example Protocol for an Oral Suspension (A Starting Point):
-
Vehicle Preparation: Prepare a vehicle solution, for example, 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water. A small percentage of a surfactant like Tween® 80 (e.g., 0.1-0.5%) can be included to aid in wetting the compound.
-
Wetting the Compound: In a mortar, add a small amount of the vehicle to the accurately weighed this compound powder and triturate to form a uniform paste.
-
Preparation of Suspension: Gradually add the remaining vehicle to the paste with continuous mixing to achieve the desired final concentration.
-
Homogenization: Homogenize the suspension to ensure a uniform particle size distribution.
-
Storage: Store the suspension as recommended, often at 2-8°C, and ensure it is well-mixed before each administration.
Troubleshooting and Best Practices
-
Precipitation upon Dilution: If the compound precipitates when diluted from a DMSO stock into an aqueous buffer, try performing an intermediate dilution in a solvent like ethanol or using a smaller volume of a more concentrated stock solution.
-
Solubility Testing: Before preparing a large batch, perform small-scale solubility tests in various solvents and at different concentrations to determine the optimal conditions.
-
pH and Stability: If using pH adjustment, ensure the compound is stable at the selected pH for the duration of the experiment.
-
Free Base vs. Salt: If solubility issues with the free base are persistent and hinder experimental progress, consider using the hydrochloride salt form, which has known higher solubility in DMSO.
These application notes and protocols are intended to serve as a comprehensive guide for the dissolution and formulation of this compound. Researchers should adapt these methodologies based on their specific experimental needs and perform appropriate validation to ensure the accuracy and reproducibility of their results.
References
- 1. cenmed.com [cenmed.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. hilarispublisher.com [hilarispublisher.com]
BGC-20-1531 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531, also known as PGN-1531, is a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] The EP4 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including inflammation, pain, cancer progression, and immune responses. BGC-20-1531 hydrochloride exhibits high affinity for the human EP4 receptor, with a Ki value of 3 nM, and demonstrates significant selectivity over other prostanoid receptors like EP2 and EP3.[4][5][6] Its ability to inhibit PGE2-induced signaling makes it a valuable tool for studying the biological functions of the EP4 receptor and a potential therapeutic agent for diseases driven by aberrant EP4 signaling.
These application notes provide detailed protocols for the preparation of BGC-20-1531 stock solutions and its application in common cell-based assays to assess its antagonist activity.
Physicochemical and Solubility Data
Proper preparation of a stock solution is critical for obtaining accurate and reproducible experimental results. The following table summarizes the key physicochemical and solubility properties of BGC-20-1531 hydrochloride.
| Property | Value |
| Chemical Name | 4-[[4-(5-Methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide hydrochloride |
| Alternative Names | PGN 1531, BGC20-1531 |
| Molecular Formula | C₂₆H₂₄N₂O₆S · HCl |
| Molecular Weight | 529.0 g/mol (Note: Batch-specific molecular weight may vary and should be confirmed from the vial label or Certificate of Analysis)[4][5] |
| Appearance | Crystalline solid[1][7] |
| Purity | ≥98% (typically analyzed by HPLC)[4][5] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO)[1][4][7] |
| Solubility in DMSO | Soluble up to 100 mM.[4][5][6] Some sources suggest a solubility of approximately 1 mg/mL in DMSO and dimethylformamide.[1] It is recommended to purge organic solvents with an inert gas.[1] |
| Storage of Solid | Desiccate at room temperature for short-term storage.[4][6] For long-term storage, -20°C is recommended, providing stability for ≥4 years.[1][7] |
| Stock Solution Storage | Store at -20°C for long-term storage (months to years).[7] For short-term storage (days to weeks), 0-4°C is acceptable.[7] Avoid repeated freeze-thaw cycles. |
Stock Solution Preparation Protocol
This protocol describes the preparation of a 10 mM stock solution of BGC-20-1531 hydrochloride in DMSO.
Materials:
-
BGC-20-1531 hydrochloride (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen), optional
Procedure:
-
Equilibrate: Allow the vial of BGC-20-1531 hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of BGC-20-1531 hydrochloride in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.529 mg of the compound (based on a molecular weight of 529.0 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the vial. For the example above, add 100 µL of DMSO.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Inert Gas Purge (Optional but Recommended): To enhance stability, gently purge the headspace of the vial with an inert gas before sealing.[1]
-
Storage: Store the stock solution at -20°C in tightly sealed, light-protected aliquots to minimize freeze-thaw cycles.
Experimental Protocols
BGC-20-1531 is a valuable tool for investigating EP4 receptor-mediated signaling. Below are detailed protocols for two common cell-based assays to characterize its antagonist activity.
Protocol 1: Inhibition of PGE2-Induced cAMP Production
Objective: To determine the potency of BGC-20-1531 in inhibiting the production of cyclic AMP (cAMP) induced by the EP4 receptor agonist, Prostaglandin E2 (PGE2).
Materials:
-
HEK293 cells stably expressing the human EP4 receptor (or another suitable cell line with endogenous or recombinant EP4 expression)
-
Cell culture medium (e.g., DMEM/F12) with 10% fetal bovine serum (FBS)
-
Serum-free assay medium (e.g., DMEM/F12 with 0.1% BSA)
-
BGC-20-1531 stock solution (e.g., 10 mM in DMSO)
-
PGE2 stock solution (e.g., 1 mM in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well white opaque tissue culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HEK293-EP4 cells into a white opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of BGC-20-1531 in serum-free assay medium. Also, prepare a solution of PGE2 at a concentration that elicits an 80% maximal response (EC₈₀), which should be predetermined for your cell line.
-
Antagonist Pre-incubation: Gently remove the culture medium from the cells. Add 50 µL of the diluted BGC-20-1531 solutions to the respective wells. For control wells, add 50 µL of assay medium with the same final DMSO concentration. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add 50 µL of the PGE2 solution (at EC₈₀ concentration) to all wells except the negative control wells (which receive 50 µL of assay medium). This will result in a final volume of 100 µL per well.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the BGC-20-1531 concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of BGC-20-1531 that inhibits 50% of the PGE2-induced cAMP production.
Protocol 2: Cell Migration (Wound Healing) Assay
Objective: To assess the effect of BGC-20-1531 on the migratory capacity of cancer cells that have been stimulated with PGE2.
Materials:
-
Cancer cell line known to express the EP4 receptor and respond to PGE2 with increased migration (e.g., certain colorectal or breast cancer cell lines)
-
Complete cell culture medium
-
Serum-free or low-serum cell culture medium
-
BGC-20-1531 stock solution
-
PGE2 stock solution
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Serum Starvation (Optional): To minimize the influence of cell proliferation on wound closure, you can serum-starve the cells for 12-24 hours prior to the assay.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer in each well.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium (with or without serum, depending on the experimental design) containing different concentrations of BGC-20-1531 or a vehicle control. Pre-incubate for 30 minutes. Then, add PGE2 to the appropriate wells to stimulate migration.
-
Image Acquisition (Time 0): Immediately after adding the treatments, capture images of the scratch at predefined locations.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same predefined locations at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at each time point for each treatment condition. The rate of wound closure can be calculated and compared between the different treatment groups to determine the inhibitory effect of BGC-20-1531 on PGE2-induced cell migration.
Signaling Pathway
BGC-20-1531 exerts its effects by antagonizing the EP4 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2. The canonical EP4 signaling pathway involves the activation of a stimulatory G-protein (Gs), leading to the production of cAMP.
Caption: BGC-20-1531 inhibits the PGE2-EP4 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antagonist activity of BGC-20-1531 in a cell-based assay.
Caption: Workflow for BGC-20-1531 antagonist activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. A live imaging cell motility screen identifies PGE2 as a T cell stop signal antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 serves a dual role in regulating the migration of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
BGC-20-1531 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531, also known as PGN-1531, is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] The EP4 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including inflammation, pain, cancer progression, and immune responses. BGC-20-1531 hydrochloride exhibits high affinity for the human EP4 receptor, with a Ki value of 3 nM, and demonstrates significant selectivity over other prostanoid receptors like EP2 and EP3.[4][5][6] Its ability to inhibit PGE2-induced signaling makes it a valuable tool for studying the biological functions of the EP4 receptor and a potential therapeutic agent for diseases driven by aberrant EP4 signaling.
These application notes provide detailed protocols for the preparation of BGC-20-1531 stock solutions and its application in common cell-based assays to assess its antagonist activity.
Physicochemical and Solubility Data
Proper preparation of a stock solution is critical for obtaining accurate and reproducible experimental results. The following table summarizes the key physicochemical and solubility properties of BGC-20-1531 hydrochloride.
| Property | Value |
| Chemical Name | 4-[[4-(5-Methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide hydrochloride |
| Alternative Names | PGN 1531, BGC20-1531 |
| Molecular Formula | C₂₆H₂₄N₂O₆S · HCl |
| Molecular Weight | 529.0 g/mol (Note: Batch-specific molecular weight may vary and should be confirmed from the vial label or Certificate of Analysis)[4][5] |
| Appearance | Crystalline solid[1][7] |
| Purity | ≥98% (typically analyzed by HPLC)[4][5] |
| Primary Solvent | Dimethyl sulfoxide (DMSO)[1][4][7] |
| Solubility in DMSO | Soluble up to 100 mM.[4][5][6] Some sources suggest a solubility of approximately 1 mg/mL in DMSO and dimethylformamide.[1] It is recommended to purge organic solvents with an inert gas.[1] |
| Storage of Solid | Desiccate at room temperature for short-term storage.[4][6] For long-term storage, -20°C is recommended, providing stability for ≥4 years.[1][7] |
| Stock Solution Storage | Store at -20°C for long-term storage (months to years).[7] For short-term storage (days to weeks), 0-4°C is acceptable.[7] Avoid repeated freeze-thaw cycles. |
Stock Solution Preparation Protocol
This protocol describes the preparation of a 10 mM stock solution of BGC-20-1531 hydrochloride in DMSO.
Materials:
-
BGC-20-1531 hydrochloride (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen), optional
Procedure:
-
Equilibrate: Allow the vial of BGC-20-1531 hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of BGC-20-1531 hydrochloride in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.529 mg of the compound (based on a molecular weight of 529.0 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the vial. For the example above, add 100 µL of DMSO.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Inert Gas Purge (Optional but Recommended): To enhance stability, gently purge the headspace of the vial with an inert gas before sealing.[1]
-
Storage: Store the stock solution at -20°C in tightly sealed, light-protected aliquots to minimize freeze-thaw cycles.
Experimental Protocols
BGC-20-1531 is a valuable tool for investigating EP4 receptor-mediated signaling. Below are detailed protocols for two common cell-based assays to characterize its antagonist activity.
Protocol 1: Inhibition of PGE2-Induced cAMP Production
Objective: To determine the potency of BGC-20-1531 in inhibiting the production of cyclic AMP (cAMP) induced by the EP4 receptor agonist, Prostaglandin E2 (PGE2).
Materials:
-
HEK293 cells stably expressing the human EP4 receptor (or another suitable cell line with endogenous or recombinant EP4 expression)
-
Cell culture medium (e.g., DMEM/F12) with 10% fetal bovine serum (FBS)
-
Serum-free assay medium (e.g., DMEM/F12 with 0.1% BSA)
-
BGC-20-1531 stock solution (e.g., 10 mM in DMSO)
-
PGE2 stock solution (e.g., 1 mM in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well white opaque tissue culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HEK293-EP4 cells into a white opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of BGC-20-1531 in serum-free assay medium. Also, prepare a solution of PGE2 at a concentration that elicits an 80% maximal response (EC₈₀), which should be predetermined for your cell line.
-
Antagonist Pre-incubation: Gently remove the culture medium from the cells. Add 50 µL of the diluted BGC-20-1531 solutions to the respective wells. For control wells, add 50 µL of assay medium with the same final DMSO concentration. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add 50 µL of the PGE2 solution (at EC₈₀ concentration) to all wells except the negative control wells (which receive 50 µL of assay medium). This will result in a final volume of 100 µL per well.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the BGC-20-1531 concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of BGC-20-1531 that inhibits 50% of the PGE2-induced cAMP production.
Protocol 2: Cell Migration (Wound Healing) Assay
Objective: To assess the effect of BGC-20-1531 on the migratory capacity of cancer cells that have been stimulated with PGE2.
Materials:
-
Cancer cell line known to express the EP4 receptor and respond to PGE2 with increased migration (e.g., certain colorectal or breast cancer cell lines)
-
Complete cell culture medium
-
Serum-free or low-serum cell culture medium
-
BGC-20-1531 stock solution
-
PGE2 stock solution
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Serum Starvation (Optional): To minimize the influence of cell proliferation on wound closure, you can serum-starve the cells for 12-24 hours prior to the assay.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer in each well.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium (with or without serum, depending on the experimental design) containing different concentrations of BGC-20-1531 or a vehicle control. Pre-incubate for 30 minutes. Then, add PGE2 to the appropriate wells to stimulate migration.
-
Image Acquisition (Time 0): Immediately after adding the treatments, capture images of the scratch at predefined locations.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same predefined locations at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at each time point for each treatment condition. The rate of wound closure can be calculated and compared between the different treatment groups to determine the inhibitory effect of BGC-20-1531 on PGE2-induced cell migration.
Signaling Pathway
BGC-20-1531 exerts its effects by antagonizing the EP4 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2. The canonical EP4 signaling pathway involves the activation of a stimulatory G-protein (Gs), leading to the production of cAMP.
Caption: BGC-20-1531 inhibits the PGE2-EP4 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antagonist activity of BGC-20-1531 in a cell-based assay.
Caption: Workflow for BGC-20-1531 antagonist activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. A live imaging cell motility screen identifies PGE2 as a T cell stop signal antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 serves a dual role in regulating the migration of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BGC-20-1531 in EP4 Receptor Function Studies
Document ID: ANP-BGC201531-EP4 Version: 1.0 For Research Use Only
Introduction
The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2), a key lipid mediator involved in diverse physiological and pathological processes including pain, inflammation, vascular tone regulation, and cancer.[1][2] The EP4 receptor primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][3] This signaling pathway is implicated in effects such as vasodilation.[1][4] Given its role in various diseases, the EP4 receptor is a significant target for drug development.
BGC-20-1531 is a novel, potent, and highly selective competitive antagonist for the prostanoid EP4 receptor.[4][5][6] Its high affinity for the EP4 receptor and negligible interaction with other prostanoid receptors (including EP2 and EP3) and a wide range of other biological targets make it an invaluable tool for elucidating the specific functions of the EP4 receptor in both in vitro and in vivo models.[4][5] These notes provide detailed information and protocols for utilizing BGC-20-1531 in research settings.
Mechanism of Action
BGC-20-1531 functions as a competitive antagonist at the EP4 receptor. This means it binds to the same site as the endogenous ligand, PGE2, but does not activate the receptor. By occupying the binding site, it blocks PGE2 from binding and initiating downstream signaling cascades. This antagonistic action has been demonstrated through its ability to inhibit PGE2-induced vasodilation in human cerebral and meningeal arteries.[4][5][6] Furthermore, BGC-20-1531 can rapidly reverse pre-existing PGE2-induced dilator responses, suggesting its therapeutic potential in conditions where cerebral vasodilation is already established, such as migraine headaches.[4]
Data Presentation: Pharmacological Profile of BGC-20-1531
The following tables summarize the quantitative data for BGC-20-1531, highlighting its potency and selectivity for the EP4 receptor.
Table 1: In Vitro Affinity and Potency of BGC-20-1531
| Target | Assay Type | Species/System | Value | Reference |
|---|---|---|---|---|
| EP4 Receptor | Radioligand Binding (pKi) | Human recombinant (HEK-293 cells) | 7.9 (11.7 nM) | [4] |
| EP4 Receptor | Functional Antagonism (pKB) | Human recombinant (cell lines) | 7.6 | [4][5][6] |
| EP4 Receptor | Functional Antagonism (pKB) | Native human middle cerebral artery | 7.8 | [4][5][6] |
| EP4 Receptor | Functional Antagonism (pKB) | Native human meningeal artery | 7.6 | [4][5][6] |
| EP2 Receptor | Radioligand Binding (% Displacement) | Human | 17.4 ± 6.5% at 10 µM | [4] |
| EP3 Receptor | Radioligand Binding (% Displacement) | Human | 2.7 ± 1.9% at 10 µM | [4] |
| Other Targets | Radioligand Binding (pKi) | Wide range of receptors, channels, transporters, enzymes | < 5 |[4][5] |
Table 2: In Vivo Pharmacodynamic Profile of BGC-20-1531
| Model System | Parameter Measured | Agonist | Dose of BGC-20-1531 | Effect | Reference |
|---|---|---|---|---|---|
| Anesthetized Dog | Carotid Artery Blood Flow | PGE2 (intra-arterial) | 1–10 mg/kg i.v. | Dose-dependent antagonism of PGE2-induced increase in blood flow. | [4][5][6] |
| Anesthetized Dog | Carotid Artery Blood Flow | PGE2 (intra-arterial) | ID50 ≈ 5 mg/kg | Dose required to inhibit 50% of the PGE2 response. | [4] |
| Healthy Volunteers | Headache, MCA & STA Diameter | PGE2 (infusion) | 200 mg and 400 mg | No significant prevention of headache or vasodilation compared to placebo.[7][8][9][10][11] |[7][8][9][10][11] |
MCA: Middle Cerebral Artery; STA: Superficial Temporal Artery
Visualizations: Pathways and Workflows
References
- 1. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BGC20‐1531, a novel, potent and selective prostanoid EP 4 receptor antagonist: a putative new treatment for migraine headache [periodicos.capes.gov.br]
- 7. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandins and prostaglandin receptor antagonism in migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure-portal.regsj.dk [pure-portal.regsj.dk]
- 11. Prostaglandins and prostaglandin receptor antagonism in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BGC-20-1531 in EP4 Receptor Function Studies
Document ID: ANP-BGC201531-EP4 Version: 1.0 For Research Use Only
Introduction
The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor for prostaglandin E2 (PGE2), a key lipid mediator involved in diverse physiological and pathological processes including pain, inflammation, vascular tone regulation, and cancer.[1][2] The EP4 receptor primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][3] This signaling pathway is implicated in effects such as vasodilation.[1][4] Given its role in various diseases, the EP4 receptor is a significant target for drug development.
BGC-20-1531 is a novel, potent, and highly selective competitive antagonist for the prostanoid EP4 receptor.[4][5][6] Its high affinity for the EP4 receptor and negligible interaction with other prostanoid receptors (including EP2 and EP3) and a wide range of other biological targets make it an invaluable tool for elucidating the specific functions of the EP4 receptor in both in vitro and in vivo models.[4][5] These notes provide detailed information and protocols for utilizing BGC-20-1531 in research settings.
Mechanism of Action
BGC-20-1531 functions as a competitive antagonist at the EP4 receptor. This means it binds to the same site as the endogenous ligand, PGE2, but does not activate the receptor. By occupying the binding site, it blocks PGE2 from binding and initiating downstream signaling cascades. This antagonistic action has been demonstrated through its ability to inhibit PGE2-induced vasodilation in human cerebral and meningeal arteries.[4][5][6] Furthermore, BGC-20-1531 can rapidly reverse pre-existing PGE2-induced dilator responses, suggesting its therapeutic potential in conditions where cerebral vasodilation is already established, such as migraine headaches.[4]
Data Presentation: Pharmacological Profile of BGC-20-1531
The following tables summarize the quantitative data for BGC-20-1531, highlighting its potency and selectivity for the EP4 receptor.
Table 1: In Vitro Affinity and Potency of BGC-20-1531
| Target | Assay Type | Species/System | Value | Reference |
|---|---|---|---|---|
| EP4 Receptor | Radioligand Binding (pKi) | Human recombinant (HEK-293 cells) | 7.9 (11.7 nM) | [4] |
| EP4 Receptor | Functional Antagonism (pKB) | Human recombinant (cell lines) | 7.6 | [4][5][6] |
| EP4 Receptor | Functional Antagonism (pKB) | Native human middle cerebral artery | 7.8 | [4][5][6] |
| EP4 Receptor | Functional Antagonism (pKB) | Native human meningeal artery | 7.6 | [4][5][6] |
| EP2 Receptor | Radioligand Binding (% Displacement) | Human | 17.4 ± 6.5% at 10 µM | [4] |
| EP3 Receptor | Radioligand Binding (% Displacement) | Human | 2.7 ± 1.9% at 10 µM | [4] |
| Other Targets | Radioligand Binding (pKi) | Wide range of receptors, channels, transporters, enzymes | < 5 |[4][5] |
Table 2: In Vivo Pharmacodynamic Profile of BGC-20-1531
| Model System | Parameter Measured | Agonist | Dose of BGC-20-1531 | Effect | Reference |
|---|---|---|---|---|---|
| Anesthetized Dog | Carotid Artery Blood Flow | PGE2 (intra-arterial) | 1–10 mg/kg i.v. | Dose-dependent antagonism of PGE2-induced increase in blood flow. | [4][5][6] |
| Anesthetized Dog | Carotid Artery Blood Flow | PGE2 (intra-arterial) | ID50 ≈ 5 mg/kg | Dose required to inhibit 50% of the PGE2 response. | [4] |
| Healthy Volunteers | Headache, MCA & STA Diameter | PGE2 (infusion) | 200 mg and 400 mg | No significant prevention of headache or vasodilation compared to placebo.[7][8][9][10][11] |[7][8][9][10][11] |
MCA: Middle Cerebral Artery; STA: Superficial Temporal Artery
Visualizations: Pathways and Workflows
References
- 1. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BGC20‐1531, a novel, potent and selective prostanoid EP 4 receptor antagonist: a putative new treatment for migraine headache [periodicos.capes.gov.br]
- 7. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandins and prostaglandin receptor antagonism in migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure-portal.regsj.dk [pure-portal.regsj.dk]
- 11. Prostaglandins and prostaglandin receptor antagonism in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for B.G.C. 20-1531 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor, a G-protein coupled receptor involved in various physiological and pathological processes.[1] Prostaglandin (B15479496) E2 (PGE2), the natural ligand for the EP4 receptor, is a key mediator of pain, inflammation, and vasodilation.[2] By blocking the action of PGE2 at the EP4 receptor, BGC-20-1531 offers a valuable tool for investigating the role of this signaling pathway in diverse cellular contexts. These application notes provide detailed protocols and guidance for the use of BGC-20-1531 in primary cell culture experiments. While specific data on BGC-20-1531 in cultured primary cells is limited, this document extrapolates from studies on human tissues and provides general protocols based on the use of other EP4 antagonists in similar settings.
Mechanism of Action
The EP4 receptor is coupled to the Gαs protein. Upon binding of its ligand, PGE2, the receptor activates adenylyl cyclase, which in turn leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This elevation in cAMP activates downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses, including vasodilation, modulation of cytokine production, and cell proliferation.[2][3] BGC-20-1531 acts as a competitive antagonist at the EP4 receptor, preventing PGE2 from binding and thereby inhibiting the downstream signaling cascade.
Data Presentation
The following tables summarize key quantitative data for BGC-20-1531 and other relevant EP4 antagonists to guide experimental design.
Table 1: In Vitro Affinity and Potency of BGC-20-1531
| Parameter | Tissue/Cell Type | Species | Value | Reference |
| pKB (Antagonist Affinity) | Recombinant EP4 Receptors | Human | 7.6 | [1] |
| pKB (Antagonist Affinity) | Middle Cerebral Artery | Human | 7.8 | [1] |
| pKB (Antagonist Affinity) | Meningeal Artery | Human | 7.6 | [1] |
| Effective Concentration | Middle Cerebral Artery | Human | 1 µmol/L (for reversal of PGE2-induced relaxation) |
Table 2: Examples of Other EP4 Antagonists in Cell-Based Assays
| Antagonist | Cell Type | Assay | Effective Concentration | Reference |
| L-161,982 | HCA-7 Colon Cancer Cells | Inhibition of PGE2-induced proliferation | 10 µM | [1] |
| L-161,982 | Monocytic Myeloid-Derived Suppressor Cells | EP4 blockade | 3 µM | [4] |
| RQ-15986 | 66.1 and 410.4 Mammary Tumor Cells | Inhibition of PGE2-induced cAMP elevation | 0.5 - 3.0 µM | [5] |
| AH6809 (EP2 antagonist, often used in conjunction) | Monocytic Myeloid-Derived Suppressor Cells | EP2 blockade | 40 µM | [4] |
Experimental Protocols
The following are general protocols for the use of BGC-20-1531 in primary cell culture. These should be considered as starting points and may require optimization for specific primary cell types and experimental conditions.
Protocol 1: Preparation of BGC-20-1531 Stock Solution
-
Solubilization: BGC-20-1531 is a small molecule that is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the required amount of BGC-20-1531 powder in cell culture-grade DMSO.
-
Sterilization: The stock solution should be sterilized by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
Working Dilutions: When preparing for an experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in serum-free cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Protocol 2: Inhibition of PGE2-Induced cAMP Accumulation
This protocol is designed to verify the antagonistic activity of BGC-20-1531 on the EP4 receptor in a primary cell culture model.
-
Cell Seeding: Plate primary cells in a suitable multi-well plate (e.g., 24-well or 96-well) at a density that allows them to reach approximately 80-90% confluency on the day of the experiment. Culture the cells in their recommended growth medium.
-
Pre-treatment with BGC-20-1531:
-
On the day of the experiment, gently aspirate the culture medium.
-
Wash the cells once with pre-warmed serum-free medium or a suitable buffer (e.g., PBS or HBSS).
-
Add serum-free medium containing various concentrations of BGC-20-1531 (e.g., 1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2. This allows the antagonist to bind to the EP4 receptors.
-
-
Stimulation with PGE2:
-
Prepare a solution of PGE2 in serum-free medium at a concentration that is known to elicit a sub-maximal response (e.g., the EC80, which should be determined empirically for your cell type, often in the range of 10-100 nM).
-
Add the PGE2 solution to the wells already containing BGC-20-1531 or vehicle.
-
Incubate for a short period, typically 15-30 minutes, at 37°C.
-
-
Measurement of cAMP:
-
Immediately after stimulation, lyse the cells according to the manufacturer's instructions of a commercially available cAMP assay kit (e.g., ELISA or HTRF-based kits).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of BGC-20-1531.
-
Calculate the IC50 value for BGC-20-1531 to determine its potency in inhibiting PGE2-induced cAMP production in your primary cell type.
-
Protocol 3: Primary Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of BGC-20-1531 on PGE2-induced cell migration.
-
Cell Seeding: Plate primary cells (e.g., endothelial cells or smooth muscle cells) in a 6-well or 12-well plate and allow them to grow to a confluent monolayer.
-
Serum Starvation (Optional): To minimize cell proliferation, you can serum-starve the cells for 12-24 hours prior to the assay.
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Gently wash the well with serum-free medium to remove dislodged cells.
-
-
Treatment:
-
Add fresh low-serum or serum-free medium containing the following conditions:
-
Vehicle control (DMSO)
-
PGE2 alone (at a concentration known to induce migration)
-
BGC-20-1531 alone (to assess baseline effects)
-
PGE2 in the presence of various concentrations of BGC-20-1531
-
-
-
Image Acquisition:
-
Immediately after adding the treatments, acquire images of the scratch at defined locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same locations at subsequent time points (e.g., 6, 12, 24 hours), depending on the migratory speed of the cells.
-
-
Data Analysis:
-
Measure the width of the scratch at each time point for each condition.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Compare the rate of migration between the different treatment groups.
-
Visualizations
Caption: BGC-20-1531 signaling pathway.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | EP2 and EP4 blockade prevents tumor-induced suppressive features in human monocytic myeloid-derived suppressor cells [frontiersin.org]
- 5. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for B.G.C. 20-1531 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor, a G-protein coupled receptor involved in various physiological and pathological processes.[1] Prostaglandin E2 (PGE2), the natural ligand for the EP4 receptor, is a key mediator of pain, inflammation, and vasodilation.[2] By blocking the action of PGE2 at the EP4 receptor, BGC-20-1531 offers a valuable tool for investigating the role of this signaling pathway in diverse cellular contexts. These application notes provide detailed protocols and guidance for the use of BGC-20-1531 in primary cell culture experiments. While specific data on BGC-20-1531 in cultured primary cells is limited, this document extrapolates from studies on human tissues and provides general protocols based on the use of other EP4 antagonists in similar settings.
Mechanism of Action
The EP4 receptor is coupled to the Gαs protein. Upon binding of its ligand, PGE2, the receptor activates adenylyl cyclase, which in turn leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This elevation in cAMP activates downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses, including vasodilation, modulation of cytokine production, and cell proliferation.[2][3] BGC-20-1531 acts as a competitive antagonist at the EP4 receptor, preventing PGE2 from binding and thereby inhibiting the downstream signaling cascade.
Data Presentation
The following tables summarize key quantitative data for BGC-20-1531 and other relevant EP4 antagonists to guide experimental design.
Table 1: In Vitro Affinity and Potency of BGC-20-1531
| Parameter | Tissue/Cell Type | Species | Value | Reference |
| pKB (Antagonist Affinity) | Recombinant EP4 Receptors | Human | 7.6 | [1] |
| pKB (Antagonist Affinity) | Middle Cerebral Artery | Human | 7.8 | [1] |
| pKB (Antagonist Affinity) | Meningeal Artery | Human | 7.6 | [1] |
| Effective Concentration | Middle Cerebral Artery | Human | 1 µmol/L (for reversal of PGE2-induced relaxation) |
Table 2: Examples of Other EP4 Antagonists in Cell-Based Assays
| Antagonist | Cell Type | Assay | Effective Concentration | Reference |
| L-161,982 | HCA-7 Colon Cancer Cells | Inhibition of PGE2-induced proliferation | 10 µM | [1] |
| L-161,982 | Monocytic Myeloid-Derived Suppressor Cells | EP4 blockade | 3 µM | [4] |
| RQ-15986 | 66.1 and 410.4 Mammary Tumor Cells | Inhibition of PGE2-induced cAMP elevation | 0.5 - 3.0 µM | [5] |
| AH6809 (EP2 antagonist, often used in conjunction) | Monocytic Myeloid-Derived Suppressor Cells | EP2 blockade | 40 µM | [4] |
Experimental Protocols
The following are general protocols for the use of BGC-20-1531 in primary cell culture. These should be considered as starting points and may require optimization for specific primary cell types and experimental conditions.
Protocol 1: Preparation of BGC-20-1531 Stock Solution
-
Solubilization: BGC-20-1531 is a small molecule that is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the required amount of BGC-20-1531 powder in cell culture-grade DMSO.
-
Sterilization: The stock solution should be sterilized by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
Working Dilutions: When preparing for an experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in serum-free cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Protocol 2: Inhibition of PGE2-Induced cAMP Accumulation
This protocol is designed to verify the antagonistic activity of BGC-20-1531 on the EP4 receptor in a primary cell culture model.
-
Cell Seeding: Plate primary cells in a suitable multi-well plate (e.g., 24-well or 96-well) at a density that allows them to reach approximately 80-90% confluency on the day of the experiment. Culture the cells in their recommended growth medium.
-
Pre-treatment with BGC-20-1531:
-
On the day of the experiment, gently aspirate the culture medium.
-
Wash the cells once with pre-warmed serum-free medium or a suitable buffer (e.g., PBS or HBSS).
-
Add serum-free medium containing various concentrations of BGC-20-1531 (e.g., 1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2. This allows the antagonist to bind to the EP4 receptors.
-
-
Stimulation with PGE2:
-
Prepare a solution of PGE2 in serum-free medium at a concentration that is known to elicit a sub-maximal response (e.g., the EC80, which should be determined empirically for your cell type, often in the range of 10-100 nM).
-
Add the PGE2 solution to the wells already containing BGC-20-1531 or vehicle.
-
Incubate for a short period, typically 15-30 minutes, at 37°C.
-
-
Measurement of cAMP:
-
Immediately after stimulation, lyse the cells according to the manufacturer's instructions of a commercially available cAMP assay kit (e.g., ELISA or HTRF-based kits).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of BGC-20-1531.
-
Calculate the IC50 value for BGC-20-1531 to determine its potency in inhibiting PGE2-induced cAMP production in your primary cell type.
-
Protocol 3: Primary Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of BGC-20-1531 on PGE2-induced cell migration.
-
Cell Seeding: Plate primary cells (e.g., endothelial cells or smooth muscle cells) in a 6-well or 12-well plate and allow them to grow to a confluent monolayer.
-
Serum Starvation (Optional): To minimize cell proliferation, you can serum-starve the cells for 12-24 hours prior to the assay.
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Gently wash the well with serum-free medium to remove dislodged cells.
-
-
Treatment:
-
Add fresh low-serum or serum-free medium containing the following conditions:
-
Vehicle control (DMSO)
-
PGE2 alone (at a concentration known to induce migration)
-
BGC-20-1531 alone (to assess baseline effects)
-
PGE2 in the presence of various concentrations of BGC-20-1531
-
-
-
Image Acquisition:
-
Immediately after adding the treatments, acquire images of the scratch at defined locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same locations at subsequent time points (e.g., 6, 12, 24 hours), depending on the migratory speed of the cells.
-
-
Data Analysis:
-
Measure the width of the scratch at each time point for each condition.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Compare the rate of migration between the different treatment groups.
-
Visualizations
Caption: BGC-20-1531 signaling pathway.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | EP2 and EP4 blockade prevents tumor-induced suppressive features in human monocytic myeloid-derived suppressor cells [frontiersin.org]
- 5. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BGC-20-1531 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BGC-20-1531 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is BGC-20-1531 and what is its mechanism of action?
BGC-20-1531 is a potent and highly selective antagonist of the prostanoid EP4 receptor.[1] The EP4 receptor is a G-protein coupled receptor (GPCR) for prostaglandin (B15479496) E2 (PGE2). The primary signaling pathway of the EP4 receptor involves coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3] BGC-20-1531 competitively binds to the EP4 receptor, blocking the binding of PGE2 and thereby inhibiting this downstream signaling cascade.[2]
Q2: What are the key in vitro applications for BGC-20-1531?
Based on its mechanism of action, BGC-20-1531 is primarily used in in vitro studies to:
-
Investigate the role of the EP4 receptor in various cellular processes.
-
Block PGE2-induced effects in cell-based assays.
-
Study downstream signaling pathways of the EP4 receptor, such as cAMP production.
-
Assess the therapeutic potential of EP4 receptor antagonism in models of inflammation, cancer, and pain.
Q3: What is the binding affinity of BGC-20-1531 for the EP4 receptor?
BGC-20-1531 exhibits high affinity for the human EP4 receptor, with reported Ki values in the low nanomolar range, typically around 3 nM.[1] It demonstrates high selectivity for the EP4 receptor over other prostanoid receptors like EP2 and EP3.
Q4: How should I prepare a stock solution of BGC-20-1531?
BGC-20-1531 hydrochloride is soluble in DMSO up to 100 mM. It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C. For experiments, the DMSO stock can be further diluted in the appropriate cell culture medium. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution to ensure compound stability and activity.[3]
Q5: What concentration range of BGC-20-1531 should I use in my in vitro experiments?
The optimal concentration of BGC-20-1531 will depend on the specific cell type, assay, and experimental conditions. Based on available data, concentrations in the range of 0.1 µM to 10 µM have been used in cell-based assays.[4] Given its high affinity (Ki ≈ 3 nM), for many cell-based assays, a concentration range of 100 nM to 1 µM should be sufficient to achieve effective antagonism of the EP4 receptor. A dose-response experiment is always recommended to determine the optimal concentration for your specific system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak antagonist effect observed | Low EP4 receptor expression in the cell line: The target receptor may not be present at sufficient levels. | - Confirm EP4 receptor expression in your cell line using qPCR, Western blot, or flow cytometry.- Consider using a cell line known to express high levels of the EP4 receptor or a system with transiently overexpressed EP4.[3] |
| Inefficient inhibition of cAMP production: Basal cAMP levels may be too low, or the agonist stimulation may be suboptimal. | - Optimize the concentration of the EP4 agonist (e.g., PGE2) to achieve a robust and reproducible stimulation (typically 80% of the maximal response, EC80).- Consider using a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation and enhance the signal window.[3] | |
| Compound degradation: The compound may not be stable in the experimental conditions. | - Prepare fresh dilutions of BGC-20-1531 from a frozen stock for each experiment.- Minimize the exposure of the compound to light and elevated temperatures. | |
| High background or off-target effects | Concentration is too high: High concentrations may lead to non-specific binding and off-target effects. | - Perform a dose-response curve to identify the lowest effective concentration.- Review the selectivity data for BGC-20-1531 to assess potential interactions with other receptors, though it is known to be highly selective. |
| Cell stress or cytotoxicity: The compound or the vehicle (DMSO) may be affecting cell health. | - Include a vehicle control (DMSO at the same final concentration) in all experiments.- Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration of BGC-20-1531 in your cell line. | |
| High variability between experiments | Inconsistent cell culture conditions: Cell passage number and plating density can affect receptor expression and cell signaling. | - Use cells within a consistent and low passage number range.- Ensure uniform cell seeding density across all wells and plates.[3] |
| Inconsistent reagent preparation: Variations in agonist or antagonist concentrations can lead to variable results. | - Prepare fresh dilutions of all compounds for each experiment.- Use calibrated pipettes and ensure thorough mixing.[3] |
Data Presentation
Table 1: In Vitro Activity of BGC-20-1531
| Parameter | Value | Species | System | Reference |
| Ki (Binding Affinity) | ~3 nM | Human | Recombinant EP4 receptor | |
| Functional Antagonism | pKb ~7.6 | Human | Recombinant EP4 receptor | [5] |
| Effective Concentration Range (Cell-Based Assay) | 0.1 - 10 µM | Not Specified | Not Specified | [4] |
Experimental Protocols
General Workflow for Optimizing BGC-20-1531 Concentration
Caption: Workflow for optimizing BGC-20-1531 concentration.
Detailed Methodology: cAMP Measurement Assay
This protocol outlines the measurement of BGC-20-1531's antagonist activity by quantifying its ability to inhibit PGE2-induced cAMP production.
1. Cell Preparation:
-
Culture a cell line endogenously expressing or stably transfected with the human EP4 receptor (e.g., HEK293-hEP4) in the appropriate growth medium.
-
Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.
2. Assay Procedure:
-
Wash the cells once with a serum-free assay buffer (e.g., HBSS).
-
Prepare serial dilutions of BGC-20-1531 in the assay buffer.
-
Add the different concentrations of BGC-20-1531 to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the plate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptor.
-
Prepare a solution of the EP4 agonist PGE2 at a concentration that elicits 80% of the maximal response (EC80). This concentration should be determined from a prior agonist dose-response experiment.
-
Add the PGE2 solution to all wells except for the negative control wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
3. Data Analysis:
-
Plot the measured cAMP concentration against the logarithm of the BGC-20-1531 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of BGC-20-1531 that inhibits 50% of the PGE2-induced cAMP production.
Signaling Pathway
Caption: EP4 receptor signaling pathway and inhibition by BGC-20-1531.
References
Technical Support Center: BGC-20-1531 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BGC-20-1531 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is BGC-20-1531 and what is its mechanism of action?
BGC-20-1531 is a potent and highly selective antagonist of the prostanoid EP4 receptor.[1] The EP4 receptor is a G-protein coupled receptor (GPCR) for prostaglandin E2 (PGE2). The primary signaling pathway of the EP4 receptor involves coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3] BGC-20-1531 competitively binds to the EP4 receptor, blocking the binding of PGE2 and thereby inhibiting this downstream signaling cascade.[2]
Q2: What are the key in vitro applications for BGC-20-1531?
Based on its mechanism of action, BGC-20-1531 is primarily used in in vitro studies to:
-
Investigate the role of the EP4 receptor in various cellular processes.
-
Block PGE2-induced effects in cell-based assays.
-
Study downstream signaling pathways of the EP4 receptor, such as cAMP production.
-
Assess the therapeutic potential of EP4 receptor antagonism in models of inflammation, cancer, and pain.
Q3: What is the binding affinity of BGC-20-1531 for the EP4 receptor?
BGC-20-1531 exhibits high affinity for the human EP4 receptor, with reported Ki values in the low nanomolar range, typically around 3 nM.[1] It demonstrates high selectivity for the EP4 receptor over other prostanoid receptors like EP2 and EP3.
Q4: How should I prepare a stock solution of BGC-20-1531?
BGC-20-1531 hydrochloride is soluble in DMSO up to 100 mM. It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C. For experiments, the DMSO stock can be further diluted in the appropriate cell culture medium. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution to ensure compound stability and activity.[3]
Q5: What concentration range of BGC-20-1531 should I use in my in vitro experiments?
The optimal concentration of BGC-20-1531 will depend on the specific cell type, assay, and experimental conditions. Based on available data, concentrations in the range of 0.1 µM to 10 µM have been used in cell-based assays.[4] Given its high affinity (Ki ≈ 3 nM), for many cell-based assays, a concentration range of 100 nM to 1 µM should be sufficient to achieve effective antagonism of the EP4 receptor. A dose-response experiment is always recommended to determine the optimal concentration for your specific system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak antagonist effect observed | Low EP4 receptor expression in the cell line: The target receptor may not be present at sufficient levels. | - Confirm EP4 receptor expression in your cell line using qPCR, Western blot, or flow cytometry.- Consider using a cell line known to express high levels of the EP4 receptor or a system with transiently overexpressed EP4.[3] |
| Inefficient inhibition of cAMP production: Basal cAMP levels may be too low, or the agonist stimulation may be suboptimal. | - Optimize the concentration of the EP4 agonist (e.g., PGE2) to achieve a robust and reproducible stimulation (typically 80% of the maximal response, EC80).- Consider using a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation and enhance the signal window.[3] | |
| Compound degradation: The compound may not be stable in the experimental conditions. | - Prepare fresh dilutions of BGC-20-1531 from a frozen stock for each experiment.- Minimize the exposure of the compound to light and elevated temperatures. | |
| High background or off-target effects | Concentration is too high: High concentrations may lead to non-specific binding and off-target effects. | - Perform a dose-response curve to identify the lowest effective concentration.- Review the selectivity data for BGC-20-1531 to assess potential interactions with other receptors, though it is known to be highly selective. |
| Cell stress or cytotoxicity: The compound or the vehicle (DMSO) may be affecting cell health. | - Include a vehicle control (DMSO at the same final concentration) in all experiments.- Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration of BGC-20-1531 in your cell line. | |
| High variability between experiments | Inconsistent cell culture conditions: Cell passage number and plating density can affect receptor expression and cell signaling. | - Use cells within a consistent and low passage number range.- Ensure uniform cell seeding density across all wells and plates.[3] |
| Inconsistent reagent preparation: Variations in agonist or antagonist concentrations can lead to variable results. | - Prepare fresh dilutions of all compounds for each experiment.- Use calibrated pipettes and ensure thorough mixing.[3] |
Data Presentation
Table 1: In Vitro Activity of BGC-20-1531
| Parameter | Value | Species | System | Reference |
| Ki (Binding Affinity) | ~3 nM | Human | Recombinant EP4 receptor | |
| Functional Antagonism | pKb ~7.6 | Human | Recombinant EP4 receptor | [5] |
| Effective Concentration Range (Cell-Based Assay) | 0.1 - 10 µM | Not Specified | Not Specified | [4] |
Experimental Protocols
General Workflow for Optimizing BGC-20-1531 Concentration
Caption: Workflow for optimizing BGC-20-1531 concentration.
Detailed Methodology: cAMP Measurement Assay
This protocol outlines the measurement of BGC-20-1531's antagonist activity by quantifying its ability to inhibit PGE2-induced cAMP production.
1. Cell Preparation:
-
Culture a cell line endogenously expressing or stably transfected with the human EP4 receptor (e.g., HEK293-hEP4) in the appropriate growth medium.
-
Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.
2. Assay Procedure:
-
Wash the cells once with a serum-free assay buffer (e.g., HBSS).
-
Prepare serial dilutions of BGC-20-1531 in the assay buffer.
-
Add the different concentrations of BGC-20-1531 to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the plate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptor.
-
Prepare a solution of the EP4 agonist PGE2 at a concentration that elicits 80% of the maximal response (EC80). This concentration should be determined from a prior agonist dose-response experiment.
-
Add the PGE2 solution to all wells except for the negative control wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
3. Data Analysis:
-
Plot the measured cAMP concentration against the logarithm of the BGC-20-1531 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of BGC-20-1531 that inhibits 50% of the PGE2-induced cAMP production.
Signaling Pathway
Caption: EP4 receptor signaling pathway and inhibition by BGC-20-1531.
References
BGC-20-1531 Pharmacokinetic Variability: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals working with BGC-20-1531. The following information addresses potential questions and troubleshooting scenarios related to the pharmacokinetic (PK) variability of this compound observed in human studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary human study that has investigated the pharmacokinetics of BGC-20-1531?
A1: The key human study that has been published in the peer-reviewed literature is a three-way, cross-over, randomized, double-blind, placebo-controlled trial. This study was designed to assess the effect of BGC-20-1531 on prostaglandin (B15479496) E2 (PGE2)-induced headache in healthy volunteers.
Q2: What doses of BGC-20-1531 were administered in this study?
A2: The study administered oral doses of 200 mg and 400 mg of BGC-20-1531.
Q3: Was pharmacokinetic variability observed in human subjects?
A3: Yes, the study noted that putative therapeutic plasma exposures of BGC-20-1531 were not achieved in all volunteers, indicating significant inter-individual variability in its pharmacokinetics.
Q4: Are there publicly available quantitative data on the pharmacokinetic parameters of BGC-20-1531 in humans (e.g., AUC, Cmax, t½)?
A4: To date, specific quantitative pharmacokinetic parameters such as Area Under the Curve (AUC), maximum plasma concentration (Cmax), and elimination half-life (t½) from human clinical trials have not been made publicly available in the literature. Therefore, a detailed quantitative summary of pharmacokinetic variability is not possible at this time.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected plasma concentrations of BGC-20-1531 in an ongoing study.
Potential Causes and Solutions:
-
Inter-individual Variability: As noted in early human studies, there is inherent pharmacokinetic variability with BGC-20-1531. This can be due to genetic differences in drug metabolizing enzymes and transporters.
-
Recommendation: Implement pharmacogenomic screening for relevant metabolizing enzymes (e.g., cytochrome P450 isoforms) if feasible. Stratify subjects based on their metabolic profiles to better understand the sources of variability.
-
-
Food Effects: The absorption of BGC-20-1531 may be influenced by the presence of food.
-
Recommendation: Standardize the administration protocol with respect to food intake (e.g., administering the drug in a fasted state or after a standardized meal) to minimize variability in absorption.
-
-
Drug Formulation: The bioavailability of BGC-20-1531 could be dependent on the formulation used.
-
Recommendation: Ensure consistent use of the same formulation across all study subjects. If different formulations are being tested, conduct a bioequivalence study to compare their pharmacokinetic profiles.
-
-
Sample Handling and Analysis: Errors in blood sample collection, processing, or bioanalytical methods can lead to inaccurate measurements of plasma concentrations.
-
Recommendation: Review and validate all procedures for sample collection (e.g., use of appropriate anticoagulants), storage, and the bioanalytical method (e.g., LC-MS/MS) for accuracy, precision, and stability.
-
Data Presentation
While specific quantitative data from human studies are not available in the public domain, the following table illustrates how such data, if available, should be structured for clear comparison. This template can be used to populate with internally generated data.
| Pharmacokinetic Parameter | 200 mg Dose (Mean ± SD) | 400 mg Dose (Mean ± SD) | Range of Variability (200 mg) | Range of Variability (400 mg) |
| AUC₀-t (ng·h/mL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cₘₐₓ (ng/mL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Tₘₐₓ (h) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| t₁/₂ (h) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| CL/F (L/h) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Cₘₐₓ: Maximum observed plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Elimination half-life; CL/F: Apparent oral clearance.
Experimental Protocols
Protocol: Human PGE2-Induced Headache Model for BGC-20-1531 Efficacy and Pharmacokinetics
This section outlines the methodology of the key human study investigating BGC-20-1531.
-
Study Design: A randomized, double-blind, placebo-controlled, three-way cross-over study.
-
Participants: Healthy adult volunteers.
-
Treatment Arms:
-
Arm 1: Oral administration of 200 mg BGC-20-1531.
-
Arm 2: Oral administration of 400 mg BGC-20-1531.
-
Arm 3: Oral administration of a matching placebo.
-
-
Procedure:
-
Subjects receive one of the three treatments on separate study days, with a washout period between each treatment.
-
Following drug administration, a continuous intravenous infusion of prostaglandin E2 (PGE2) is initiated to induce a headache.
-
Headache intensity and other physiological parameters are recorded at predefined time points.
-
-
Pharmacokinetic Sampling:
-
Blood samples are collected at multiple time points before and after the administration of BGC-20-1531 to determine the plasma concentration-time profile.
-
The exact sampling time points should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.
-
-
Bioanalysis:
-
Plasma concentrations of BGC-20-1531 are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Visualizations
The following diagram illustrates the experimental workflow of the human study designed to assess the pharmacokinetic variability of BGC-20-1531.
Caption: Experimental workflow for the human pharmacokinetic and pharmacodynamic study of BGC-20-1531.
BGC-20-1531 Pharmacokinetic Variability: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals working with BGC-20-1531. The following information addresses potential questions and troubleshooting scenarios related to the pharmacokinetic (PK) variability of this compound observed in human studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary human study that has investigated the pharmacokinetics of BGC-20-1531?
A1: The key human study that has been published in the peer-reviewed literature is a three-way, cross-over, randomized, double-blind, placebo-controlled trial. This study was designed to assess the effect of BGC-20-1531 on prostaglandin E2 (PGE2)-induced headache in healthy volunteers.
Q2: What doses of BGC-20-1531 were administered in this study?
A2: The study administered oral doses of 200 mg and 400 mg of BGC-20-1531.
Q3: Was pharmacokinetic variability observed in human subjects?
A3: Yes, the study noted that putative therapeutic plasma exposures of BGC-20-1531 were not achieved in all volunteers, indicating significant inter-individual variability in its pharmacokinetics.
Q4: Are there publicly available quantitative data on the pharmacokinetic parameters of BGC-20-1531 in humans (e.g., AUC, Cmax, t½)?
A4: To date, specific quantitative pharmacokinetic parameters such as Area Under the Curve (AUC), maximum plasma concentration (Cmax), and elimination half-life (t½) from human clinical trials have not been made publicly available in the literature. Therefore, a detailed quantitative summary of pharmacokinetic variability is not possible at this time.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected plasma concentrations of BGC-20-1531 in an ongoing study.
Potential Causes and Solutions:
-
Inter-individual Variability: As noted in early human studies, there is inherent pharmacokinetic variability with BGC-20-1531. This can be due to genetic differences in drug metabolizing enzymes and transporters.
-
Recommendation: Implement pharmacogenomic screening for relevant metabolizing enzymes (e.g., cytochrome P450 isoforms) if feasible. Stratify subjects based on their metabolic profiles to better understand the sources of variability.
-
-
Food Effects: The absorption of BGC-20-1531 may be influenced by the presence of food.
-
Recommendation: Standardize the administration protocol with respect to food intake (e.g., administering the drug in a fasted state or after a standardized meal) to minimize variability in absorption.
-
-
Drug Formulation: The bioavailability of BGC-20-1531 could be dependent on the formulation used.
-
Recommendation: Ensure consistent use of the same formulation across all study subjects. If different formulations are being tested, conduct a bioequivalence study to compare their pharmacokinetic profiles.
-
-
Sample Handling and Analysis: Errors in blood sample collection, processing, or bioanalytical methods can lead to inaccurate measurements of plasma concentrations.
-
Recommendation: Review and validate all procedures for sample collection (e.g., use of appropriate anticoagulants), storage, and the bioanalytical method (e.g., LC-MS/MS) for accuracy, precision, and stability.
-
Data Presentation
While specific quantitative data from human studies are not available in the public domain, the following table illustrates how such data, if available, should be structured for clear comparison. This template can be used to populate with internally generated data.
| Pharmacokinetic Parameter | 200 mg Dose (Mean ± SD) | 400 mg Dose (Mean ± SD) | Range of Variability (200 mg) | Range of Variability (400 mg) |
| AUC₀-t (ng·h/mL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cₘₐₓ (ng/mL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Tₘₐₓ (h) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| t₁/₂ (h) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| CL/F (L/h) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Cₘₐₓ: Maximum observed plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Elimination half-life; CL/F: Apparent oral clearance.
Experimental Protocols
Protocol: Human PGE2-Induced Headache Model for BGC-20-1531 Efficacy and Pharmacokinetics
This section outlines the methodology of the key human study investigating BGC-20-1531.
-
Study Design: A randomized, double-blind, placebo-controlled, three-way cross-over study.
-
Participants: Healthy adult volunteers.
-
Treatment Arms:
-
Arm 1: Oral administration of 200 mg BGC-20-1531.
-
Arm 2: Oral administration of 400 mg BGC-20-1531.
-
Arm 3: Oral administration of a matching placebo.
-
-
Procedure:
-
Subjects receive one of the three treatments on separate study days, with a washout period between each treatment.
-
Following drug administration, a continuous intravenous infusion of prostaglandin E2 (PGE2) is initiated to induce a headache.
-
Headache intensity and other physiological parameters are recorded at predefined time points.
-
-
Pharmacokinetic Sampling:
-
Blood samples are collected at multiple time points before and after the administration of BGC-20-1531 to determine the plasma concentration-time profile.
-
The exact sampling time points should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.
-
-
Bioanalysis:
-
Plasma concentrations of BGC-20-1531 are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Visualizations
The following diagram illustrates the experimental workflow of the human study designed to assess the pharmacokinetic variability of BGC-20-1531.
Caption: Experimental workflow for the human pharmacokinetic and pharmacodynamic study of BGC-20-1531.
Technical Support Center: Assessing Blood-Brain Barrier Permeability of Novel Compounds
Disclaimer: Specific blood-brain barrier (BBB) permeability data for BGC-20-1531 is not publicly available. This guide provides general troubleshooting advice and experimental protocols for assessing the BBB permeability of novel small molecule compounds, using the physicochemical profile of BGC-20-1531 as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is BGC-20-1531 and why is its BBB permeability a consideration?
A1: BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor.[1][2] It has been investigated as a potential treatment for migraine headaches by preventing cerebral vasodilation.[1][2] For any centrally acting drug, including those for migraines, sufficient penetration across the blood-brain barrier is crucial to reach its therapeutic target in the brain. Therefore, assessing its BBB permeability is a critical step in its development.
Q2: What are the key physicochemical properties of a compound that influence its BBB permeability?
A2: Several key physicochemical properties are known to influence a compound's ability to cross the BBB. These include:
-
Molecular Weight (MW): Generally, molecules with a lower molecular weight (<400-500 Da) have a higher probability of passive diffusion across the BBB.
-
Lipophilicity (logP): An optimal lipophilicity, typically with a logP value between 1 and 3, is favorable for BBB penetration. Very high lipophilicity can lead to non-specific binding and poor solubility.
-
Topological Polar Surface Area (TPSA): A lower TPSA (<90 Ų) is generally associated with better BBB permeability, as it indicates fewer polar atoms that can hinder passage through the lipid-rich barrier.
-
Hydrogen Bond Donors and Acceptors: A low number of hydrogen bond donors (HBD) and acceptors (HBA) is preferable for efficient BBB penetration.
Q3: What initial in silico assessments can be performed to predict the BBB permeability of a novel compound like BGC-20-1531?
A3: Before proceeding with costly and time-consuming in vitro and in vivo experiments, in silico (computational) modeling can provide valuable initial insights into a compound's potential to cross the BBB. Based on the chemical structure of BGC-20-1531, we can predict its key physicochemical properties.
Table 1: Predicted Physicochemical Properties of BGC-20-1531 and their Implications for BBB Permeability
| Property | Predicted Value for BGC-20-1531 (free base) | Ideal Range for BBB Permeability | Implication for BGC-20-1531 |
| Molecular Weight (MW) | 492.5 g/mol | < 400-500 g/mol | Within the acceptable range, but on the higher side. |
| Lipophilicity (logP) | 4.2 | 1 - 3 | Higher than the optimal range, suggesting it might be too lipophilic. |
| Topological Polar Surface Area (TPSA) | 107.5 Ų | < 90 Ų | Higher than the ideal range, which may hinder BBB penetration. |
| Hydrogen Bond Donors | 1 | ≤ 3 | Favorable for BBB permeability. |
| Hydrogen Bond Acceptors | 7 | ≤ 7 | Within the acceptable range. |
Note: These values are predicted using computational models and should be experimentally verified.
Q4: A clinical study noted that "putative therapeutic exposures were not reached in all volunteers" for BGC-20-1531. Could this be related to BBB permeability?
A4: The statement that "putative therapeutic exposures were not reached in all volunteers" could be attributed to several factors, including poor oral bioavailability, rapid metabolism, or indeed, limited BBB permeability.[3] Without specific data on brain concentrations of the drug, it is difficult to definitively pinpoint BBB permeability as the sole cause. However, the predicted physicochemical properties (high logP and TPSA) suggest that suboptimal BBB penetration could be a contributing factor.
Troubleshooting Guides
Troubleshooting In Silico Predictions
Problem: Your in silico model predicts poor BBB permeability for your lead compound.
Possible Causes & Solutions:
-
Suboptimal Physicochemical Properties:
-
High Molecular Weight: Consider synthesizing analogs with lower molecular weight, if possible without compromising activity.
-
High or Low logP: Modify the structure to achieve a logP within the optimal range of 1-3. This can be done by adding or removing lipophilic or hydrophilic functional groups.
-
High TPSA: Reduce the number of polar atoms (N, O) and hydrogen bond donors in the molecule.
-
-
Model Limitations: In silico models are predictive and have limitations. The prediction may not account for active transport mechanisms. It is crucial to validate the in silico findings with in vitro experiments.
Troubleshooting In Vitro BBB Models
Problem: Low permeability of your compound observed in an in vitro BBB model (e.g., PAMPA, Caco-2, or primary endothelial cell cultures).
Possible Causes & Solutions:
-
Poor Passive Diffusion: This would be consistent with unfavorable physicochemical properties.
-
Action: Re-evaluate the in silico data and consider chemical modifications to improve properties.
-
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the brain endothelial cells.
-
Action: Conduct a bi-directional transport assay using cell lines that overexpress these transporters (e.g., MDCK-MDR1). If efflux is confirmed, consider co-administration with an efflux inhibitor in your experimental setup or redesigning the molecule to avoid being a substrate.
-
-
Metabolism at the BBB: The compound might be metabolized by enzymes present in the brain endothelial cells.
-
Action: Analyze the receiver compartment for metabolites using techniques like LC-MS/MS.
-
-
Model Integrity Issues: The in vitro model itself may have issues.
-
Action: Verify the integrity of your cell monolayer by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a known paracellular marker (e.g., Lucifer yellow or FITC-dextran).
-
Experimental Protocols
Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB
This assay predicts passive transcellular permeability.
-
Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in a buffer to the final concentration.
-
Assay Procedure:
-
Add the compound solution to the donor wells of the PAMPA plate.
-
Add buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-18 hours).
-
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe): Calculate the effective permeability (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the compound concentration in the acceptor well at time t, and [C_eq] is the equilibrium concentration.
Protocol 2: In Vitro Bidirectional Transport Assay using MDCK-MDR1 Cells
This assay determines if a compound is a substrate for the P-gp efflux transporter.
-
Cell Culture: Culture MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) on permeable filter supports until a confluent monolayer is formed.
-
Verification of Monolayer Integrity: Measure the TEER of the cell monolayer.
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and collect samples from the apical chamber over time.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate the Papp for both directions: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the transport rate, A is the surface area of the filter, and C_0 is the initial concentration.
-
Calculate the Efflux Ratio: ER = Papp(B-A) / Papp(A-B)
-
-
Interpretation: An efflux ratio greater than 2 is generally considered indicative that the compound is a substrate for P-gp.
Visualizations
Caption: A generalized experimental workflow for assessing the blood-brain barrier permeability of a novel compound.
Caption: The EP4 receptor signaling pathway, which is antagonized by BGC-20-1531 to prevent vasodilation.
References
Technical Support Center: Assessing Blood-Brain Barrier Permeability of Novel Compounds
Disclaimer: Specific blood-brain barrier (BBB) permeability data for BGC-20-1531 is not publicly available. This guide provides general troubleshooting advice and experimental protocols for assessing the BBB permeability of novel small molecule compounds, using the physicochemical profile of BGC-20-1531 as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is BGC-20-1531 and why is its BBB permeability a consideration?
A1: BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor.[1][2] It has been investigated as a potential treatment for migraine headaches by preventing cerebral vasodilation.[1][2] For any centrally acting drug, including those for migraines, sufficient penetration across the blood-brain barrier is crucial to reach its therapeutic target in the brain. Therefore, assessing its BBB permeability is a critical step in its development.
Q2: What are the key physicochemical properties of a compound that influence its BBB permeability?
A2: Several key physicochemical properties are known to influence a compound's ability to cross the BBB. These include:
-
Molecular Weight (MW): Generally, molecules with a lower molecular weight (<400-500 Da) have a higher probability of passive diffusion across the BBB.
-
Lipophilicity (logP): An optimal lipophilicity, typically with a logP value between 1 and 3, is favorable for BBB penetration. Very high lipophilicity can lead to non-specific binding and poor solubility.
-
Topological Polar Surface Area (TPSA): A lower TPSA (<90 Ų) is generally associated with better BBB permeability, as it indicates fewer polar atoms that can hinder passage through the lipid-rich barrier.
-
Hydrogen Bond Donors and Acceptors: A low number of hydrogen bond donors (HBD) and acceptors (HBA) is preferable for efficient BBB penetration.
Q3: What initial in silico assessments can be performed to predict the BBB permeability of a novel compound like BGC-20-1531?
A3: Before proceeding with costly and time-consuming in vitro and in vivo experiments, in silico (computational) modeling can provide valuable initial insights into a compound's potential to cross the BBB. Based on the chemical structure of BGC-20-1531, we can predict its key physicochemical properties.
Table 1: Predicted Physicochemical Properties of BGC-20-1531 and their Implications for BBB Permeability
| Property | Predicted Value for BGC-20-1531 (free base) | Ideal Range for BBB Permeability | Implication for BGC-20-1531 |
| Molecular Weight (MW) | 492.5 g/mol | < 400-500 g/mol | Within the acceptable range, but on the higher side. |
| Lipophilicity (logP) | 4.2 | 1 - 3 | Higher than the optimal range, suggesting it might be too lipophilic. |
| Topological Polar Surface Area (TPSA) | 107.5 Ų | < 90 Ų | Higher than the ideal range, which may hinder BBB penetration. |
| Hydrogen Bond Donors | 1 | ≤ 3 | Favorable for BBB permeability. |
| Hydrogen Bond Acceptors | 7 | ≤ 7 | Within the acceptable range. |
Note: These values are predicted using computational models and should be experimentally verified.
Q4: A clinical study noted that "putative therapeutic exposures were not reached in all volunteers" for BGC-20-1531. Could this be related to BBB permeability?
A4: The statement that "putative therapeutic exposures were not reached in all volunteers" could be attributed to several factors, including poor oral bioavailability, rapid metabolism, or indeed, limited BBB permeability.[3] Without specific data on brain concentrations of the drug, it is difficult to definitively pinpoint BBB permeability as the sole cause. However, the predicted physicochemical properties (high logP and TPSA) suggest that suboptimal BBB penetration could be a contributing factor.
Troubleshooting Guides
Troubleshooting In Silico Predictions
Problem: Your in silico model predicts poor BBB permeability for your lead compound.
Possible Causes & Solutions:
-
Suboptimal Physicochemical Properties:
-
High Molecular Weight: Consider synthesizing analogs with lower molecular weight, if possible without compromising activity.
-
High or Low logP: Modify the structure to achieve a logP within the optimal range of 1-3. This can be done by adding or removing lipophilic or hydrophilic functional groups.
-
High TPSA: Reduce the number of polar atoms (N, O) and hydrogen bond donors in the molecule.
-
-
Model Limitations: In silico models are predictive and have limitations. The prediction may not account for active transport mechanisms. It is crucial to validate the in silico findings with in vitro experiments.
Troubleshooting In Vitro BBB Models
Problem: Low permeability of your compound observed in an in vitro BBB model (e.g., PAMPA, Caco-2, or primary endothelial cell cultures).
Possible Causes & Solutions:
-
Poor Passive Diffusion: This would be consistent with unfavorable physicochemical properties.
-
Action: Re-evaluate the in silico data and consider chemical modifications to improve properties.
-
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the brain endothelial cells.
-
Action: Conduct a bi-directional transport assay using cell lines that overexpress these transporters (e.g., MDCK-MDR1). If efflux is confirmed, consider co-administration with an efflux inhibitor in your experimental setup or redesigning the molecule to avoid being a substrate.
-
-
Metabolism at the BBB: The compound might be metabolized by enzymes present in the brain endothelial cells.
-
Action: Analyze the receiver compartment for metabolites using techniques like LC-MS/MS.
-
-
Model Integrity Issues: The in vitro model itself may have issues.
-
Action: Verify the integrity of your cell monolayer by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a known paracellular marker (e.g., Lucifer yellow or FITC-dextran).
-
Experimental Protocols
Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB
This assay predicts passive transcellular permeability.
-
Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in a buffer to the final concentration.
-
Assay Procedure:
-
Add the compound solution to the donor wells of the PAMPA plate.
-
Add buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-18 hours).
-
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe): Calculate the effective permeability (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the compound concentration in the acceptor well at time t, and [C_eq] is the equilibrium concentration.
Protocol 2: In Vitro Bidirectional Transport Assay using MDCK-MDR1 Cells
This assay determines if a compound is a substrate for the P-gp efflux transporter.
-
Cell Culture: Culture MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) on permeable filter supports until a confluent monolayer is formed.
-
Verification of Monolayer Integrity: Measure the TEER of the cell monolayer.
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and collect samples from the apical chamber over time.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate the Papp for both directions: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the transport rate, A is the surface area of the filter, and C_0 is the initial concentration.
-
Calculate the Efflux Ratio: ER = Papp(B-A) / Papp(A-B)
-
-
Interpretation: An efflux ratio greater than 2 is generally considered indicative that the compound is a substrate for P-gp.
Visualizations
Caption: A generalized experimental workflow for assessing the blood-brain barrier permeability of a novel compound.
Caption: The EP4 receptor signaling pathway, which is antagonized by BGC-20-1531 to prevent vasodilation.
References
Addressing BGC-20-1531 solubility challenges in aqueous solutions
Welcome to the technical support center for BGC-20-1531. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing BGC-20-1531 in their experiments by addressing common challenges, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is BGC-20-1531 and what is its primary mechanism of action?
BGC-20-1531 is a high-affinity, selective antagonist of the prostanoid EP4 receptor, with a Ki of 3 nM. It exhibits over 2500-fold selectivity for EP4 over EP2 and EP3 receptors. BGC-20-1531 functions by blocking the signaling pathway initiated by prostaglandin (B15479496) E2 (PGE2) binding to the EP4 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[1][2][3][4]
Q2: What are the known solubility characteristics of BGC-20-1531?
BGC-20-1531 is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF).[5] However, it is poorly soluble in aqueous solutions, which can present challenges when preparing working solutions for cell-based assays and other aqueous experimental systems.
Q3: Can I dissolve BGC-20-1531 directly in aqueous buffers like PBS or cell culture media?
Direct dissolution of BGC-20-1531 in aqueous buffers is not recommended due to its hydrophobic nature. This will likely result in poor solubility and the formation of precipitate. The standard practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous experimental medium.
Q4: I observed precipitation when diluting my BGC-20-1531 DMSO stock solution into my cell culture medium. What can I do to prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Please refer to the detailed troubleshooting guide and the recommended protocol for preparing aqueous working solutions in the sections below.
Data Presentation
Table 1: Chemical and Physical Properties of BGC-20-1531 Hydrochloride
| Property | Value | Reference |
| Synonyms | PGN 1531 | [5][6] |
| Molecular Formula | C₂₆H₂₄N₂O₆S·HCl | |
| Molecular Weight | 529.0 g/mol | |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% | |
| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. | [5] |
Table 2: Solubility of BGC-20-1531 Hydrochloride
| Solvent | Concentration | Reference |
| DMSO | Soluble to 100 mM | |
| DMSO | Approx. 1 mg/mL | [5] |
| Dimethylformamide (DMF) | Approx. 1 mg/mL | [5] |
| Aqueous Buffers | Poorly soluble (quantitative data not available) |
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
-
Question: My BGC-20-1531 precipitated out of solution when I added my DMSO stock to my aqueous buffer. How can I resolve this?
-
Answer: This is a common challenge with hydrophobic compounds. Here are several factors to consider and steps to take:
-
Final Concentration: Ensure the final concentration of BGC-20-1531 in your aqueous solution does not exceed its solubility limit. Since the exact aqueous solubility is not well-documented, it is advisable to perform a solubility test to determine the maximum working concentration in your specific medium.
-
Serial Dilution: Avoid adding a highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform a serial dilution of the stock solution in pre-warmed (37°C) medium.
-
Mixing Technique: Add the compound dropwise to the aqueous solution while gently vortexing or swirling to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.[7]
-
Temperature: Use pre-warmed (37°C) cell culture media or buffers, as solubility often increases with temperature.[7]
-
pH of the Medium: The pH of your aqueous solution can influence the solubility of the compound. Ensure the pH of your final working solution is within a range that favors solubility.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Question: I am observing high variability in my experimental results when using BGC-20-1531. Could this be related to its solubility?
-
Answer: Yes, poor solubility and precipitation can lead to inconsistent and unreliable experimental results.
-
Invisible Precipitate: Even if you do not see visible precipitate, microscopic particles may be present, leading to an inaccurate concentration of the dissolved, active compound.
-
Cell Health: Precipitates can be toxic to cells or interfere with cellular processes, affecting the outcome of your assay.
-
Assay Interference: Undissolved particles can interfere with assay readings, particularly in absorbance- or fluorescence-based assays.
-
Recommendation: Always visually inspect your working solutions for any signs of precipitation before adding them to your cells. If you suspect precipitation, prepare a fresh solution using the recommended protocol.
-
Experimental Protocols
Protocol 1: Preparation of Aqueous Working Solutions of BGC-20-1531
This protocol provides a best-practice approach to minimize precipitation when preparing aqueous working solutions of BGC-20-1531 from a DMSO stock.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve BGC-20-1531 hydrochloride in 100% DMSO to a concentration of 10-100 mM.
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your final aqueous buffer (e.g., cell culture medium with serum) to 37°C.
-
Create an intermediate dilution of your DMSO stock in DMSO. For example, dilute your 100 mM stock to 10 mM in DMSO.
-
-
Prepare the Final Working Solution:
-
While gently vortexing the pre-warmed aqueous buffer, add the required volume of the DMSO stock (or intermediate dilution) dropwise.
-
The final concentration of DMSO in your working solution should be kept as low as possible, typically below 0.5%, to avoid solvent effects on your cells.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not perfectly clear, consider reducing the final concentration of BGC-20-1531.
-
Protocol 2: In Vitro cAMP Functional Assay for EP4 Antagonism
This protocol outlines a general procedure for assessing the antagonist activity of BGC-20-1531 on the EP4 receptor by measuring changes in intracellular cAMP levels.
-
Cell Culture:
-
Culture cells expressing the human EP4 receptor (e.g., HEK293-EP4 stable cell line) in the appropriate growth medium until they reach the desired confluency for the assay.
-
-
Assay Preparation:
-
Seed the cells into a 96-well plate at an optimized density and allow them to attach overnight.
-
On the day of the assay, wash the cells with a serum-free medium or a suitable assay buffer.
-
-
Compound Treatment:
-
Prepare serial dilutions of BGC-20-1531 in the assay buffer.
-
Pre-incubate the cells with the different concentrations of BGC-20-1531 for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Agonist Stimulation:
-
Prepare a solution of the EP4 agonist, Prostaglandin E2 (PGE2), at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add the PGE2 solution to the wells containing the pre-incubated cells with BGC-20-1531.
-
-
cAMP Measurement:
-
After a specified incubation time with the agonist (e.g., 10-15 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Follow the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the BGC-20-1531 concentration.
-
Calculate the IC₅₀ value of BGC-20-1531, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Visualizations
Caption: PGE2-EP4 Receptor Signaling Pathway and Point of Inhibition by BGC-20-1531.
Caption: Experimental Workflow for an In Vitro EP4 Antagonist cAMP Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. BGC 20-1531 hydrochloride | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Addressing BGC-20-1531 solubility challenges in aqueous solutions
Welcome to the technical support center for BGC-20-1531. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing BGC-20-1531 in their experiments by addressing common challenges, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is BGC-20-1531 and what is its primary mechanism of action?
BGC-20-1531 is a high-affinity, selective antagonist of the prostanoid EP4 receptor, with a Ki of 3 nM. It exhibits over 2500-fold selectivity for EP4 over EP2 and EP3 receptors. BGC-20-1531 functions by blocking the signaling pathway initiated by prostaglandin E2 (PGE2) binding to the EP4 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[1][2][3][4]
Q2: What are the known solubility characteristics of BGC-20-1531?
BGC-20-1531 is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF).[5] However, it is poorly soluble in aqueous solutions, which can present challenges when preparing working solutions for cell-based assays and other aqueous experimental systems.
Q3: Can I dissolve BGC-20-1531 directly in aqueous buffers like PBS or cell culture media?
Direct dissolution of BGC-20-1531 in aqueous buffers is not recommended due to its hydrophobic nature. This will likely result in poor solubility and the formation of precipitate. The standard practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous experimental medium.
Q4: I observed precipitation when diluting my BGC-20-1531 DMSO stock solution into my cell culture medium. What can I do to prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Please refer to the detailed troubleshooting guide and the recommended protocol for preparing aqueous working solutions in the sections below.
Data Presentation
Table 1: Chemical and Physical Properties of BGC-20-1531 Hydrochloride
| Property | Value | Reference |
| Synonyms | PGN 1531 | [5][6] |
| Molecular Formula | C₂₆H₂₄N₂O₆S·HCl | |
| Molecular Weight | 529.0 g/mol | |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% | |
| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. | [5] |
Table 2: Solubility of BGC-20-1531 Hydrochloride
| Solvent | Concentration | Reference |
| DMSO | Soluble to 100 mM | |
| DMSO | Approx. 1 mg/mL | [5] |
| Dimethylformamide (DMF) | Approx. 1 mg/mL | [5] |
| Aqueous Buffers | Poorly soluble (quantitative data not available) |
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
-
Question: My BGC-20-1531 precipitated out of solution when I added my DMSO stock to my aqueous buffer. How can I resolve this?
-
Answer: This is a common challenge with hydrophobic compounds. Here are several factors to consider and steps to take:
-
Final Concentration: Ensure the final concentration of BGC-20-1531 in your aqueous solution does not exceed its solubility limit. Since the exact aqueous solubility is not well-documented, it is advisable to perform a solubility test to determine the maximum working concentration in your specific medium.
-
Serial Dilution: Avoid adding a highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform a serial dilution of the stock solution in pre-warmed (37°C) medium.
-
Mixing Technique: Add the compound dropwise to the aqueous solution while gently vortexing or swirling to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.[7]
-
Temperature: Use pre-warmed (37°C) cell culture media or buffers, as solubility often increases with temperature.[7]
-
pH of the Medium: The pH of your aqueous solution can influence the solubility of the compound. Ensure the pH of your final working solution is within a range that favors solubility.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Question: I am observing high variability in my experimental results when using BGC-20-1531. Could this be related to its solubility?
-
Answer: Yes, poor solubility and precipitation can lead to inconsistent and unreliable experimental results.
-
Invisible Precipitate: Even if you do not see visible precipitate, microscopic particles may be present, leading to an inaccurate concentration of the dissolved, active compound.
-
Cell Health: Precipitates can be toxic to cells or interfere with cellular processes, affecting the outcome of your assay.
-
Assay Interference: Undissolved particles can interfere with assay readings, particularly in absorbance- or fluorescence-based assays.
-
Recommendation: Always visually inspect your working solutions for any signs of precipitation before adding them to your cells. If you suspect precipitation, prepare a fresh solution using the recommended protocol.
-
Experimental Protocols
Protocol 1: Preparation of Aqueous Working Solutions of BGC-20-1531
This protocol provides a best-practice approach to minimize precipitation when preparing aqueous working solutions of BGC-20-1531 from a DMSO stock.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve BGC-20-1531 hydrochloride in 100% DMSO to a concentration of 10-100 mM.
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your final aqueous buffer (e.g., cell culture medium with serum) to 37°C.
-
Create an intermediate dilution of your DMSO stock in DMSO. For example, dilute your 100 mM stock to 10 mM in DMSO.
-
-
Prepare the Final Working Solution:
-
While gently vortexing the pre-warmed aqueous buffer, add the required volume of the DMSO stock (or intermediate dilution) dropwise.
-
The final concentration of DMSO in your working solution should be kept as low as possible, typically below 0.5%, to avoid solvent effects on your cells.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not perfectly clear, consider reducing the final concentration of BGC-20-1531.
-
Protocol 2: In Vitro cAMP Functional Assay for EP4 Antagonism
This protocol outlines a general procedure for assessing the antagonist activity of BGC-20-1531 on the EP4 receptor by measuring changes in intracellular cAMP levels.
-
Cell Culture:
-
Culture cells expressing the human EP4 receptor (e.g., HEK293-EP4 stable cell line) in the appropriate growth medium until they reach the desired confluency for the assay.
-
-
Assay Preparation:
-
Seed the cells into a 96-well plate at an optimized density and allow them to attach overnight.
-
On the day of the assay, wash the cells with a serum-free medium or a suitable assay buffer.
-
-
Compound Treatment:
-
Prepare serial dilutions of BGC-20-1531 in the assay buffer.
-
Pre-incubate the cells with the different concentrations of BGC-20-1531 for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Agonist Stimulation:
-
Prepare a solution of the EP4 agonist, Prostaglandin E2 (PGE2), at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add the PGE2 solution to the wells containing the pre-incubated cells with BGC-20-1531.
-
-
cAMP Measurement:
-
After a specified incubation time with the agonist (e.g., 10-15 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Follow the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the BGC-20-1531 concentration.
-
Calculate the IC₅₀ value of BGC-20-1531, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Visualizations
Caption: PGE2-EP4 Receptor Signaling Pathway and Point of Inhibition by BGC-20-1531.
Caption: Experimental Workflow for an In Vitro EP4 Antagonist cAMP Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. BGC 20-1531 hydrochloride | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Investigating Potential Off-Target Effects of BGC-20-1531
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the potential off-target effects of BGC-20-1531, a potent and selective prostanoid EP4 receptor antagonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of BGC-20-1531?
A1: BGC-20-1531 is a high-affinity and selective EP4 antagonist with a Ki of 3 nM.[1] It has been demonstrated to exhibit over 2500-fold selectivity for the EP4 receptor over the EP2 and EP3 receptors.[1] Extensive screening has shown no significant affinity for a wide range of other receptors, ion channels, transporters, and enzymes, with pKi values generally less than 5.[2][3]
Q2: My experimental results are inconsistent with selective EP4 receptor antagonism. Could off-target effects be the cause?
A2: While BGC-20-1531 is highly selective, it is crucial to consider several factors before attributing unexpected results to off-target effects. These can include experimental artifacts, cell line-specific phenomena, or uncharacterized signaling pathways. This guide provides troubleshooting steps to help dissect your observations.
Q3: What are the primary signaling pathways activated by the EP4 receptor that could be affected by BGC-20-1531?
A3: The prostanoid EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs-alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5] However, evidence also suggests potential coupling to other pathways, including Gαi, phosphatidylinositol 3-kinase (PI3K), and β-arrestin, depending on the cellular context. Understanding this signaling plurality is key to designing comprehensive off-target effect investigations.
Data Presentation: Selectivity Profile of BGC-20-1531
The following table summarizes the known selectivity of BGC-20-1531 against various prostanoid receptors.
| Target | pKi / pKB | Notes | Reference |
| Human EP4 Receptor | 7.6 - 7.9 | High affinity and potency. | [2] |
| Human EP2 Receptor | < 5 | Negligible affinity. At 10 µM, only 17.4 ± 6.5% of [3H]-PGE2 was displaced. | [2] |
| Human EP3 Receptor | < 5 | Negligible affinity. At 10 µM, only 2.7 ± 1.9% of [3H]-PGE2 was displaced. | [2] |
| Other Receptors, Ion Channels, Transporters, Enzymes | < 5 | No appreciable affinity at a wide range of other targets. | [3] |
Experimental Workflows and Signaling Pathways
Logical Workflow for Investigating Off-Target Effects
This diagram outlines a systematic approach to troubleshooting unexpected experimental outcomes with BGC-20-1531.
Caption: Troubleshooting workflow for BGC-20-1531 off-target effects.
Prostanoid EP4 Receptor Signaling Pathways
The following diagram illustrates the known signaling cascades initiated by the EP4 receptor. BGC-20-1531 is an antagonist at this receptor.
Caption: EP4 receptor signaling pathways.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for BGC-20-1531 in a cAMP assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell health and passage number | Ensure cells are in a logarithmic growth phase and use a consistent, low passage number for all experiments. | More reproducible dose-response curves. |
| Agonist (PGE2) concentration | Re-verify the EC80 concentration of PGE2 for your specific cell line and assay conditions. | A stable and reproducible assay window. |
| Compound solubility | Prepare fresh dilutions of BGC-20-1531 for each experiment and visually inspect for precipitation. Consider the use of a vehicle control. | Consistent compound activity. |
| Assay timing and kinetics | Optimize incubation times for both BGC-20-1531 pre-incubation and PGE2 stimulation. | A clear and stable inhibitory response. |
Issue 2: BGC-20-1531 shows activity in a calcium mobilization assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target GPCR interaction | Perform a competitive radioligand binding assay using a panel of known Gq-coupled receptors. | Identification of any direct binding to a Gq-coupled receptor. |
| Cell line expresses an EP4 splice variant | Sequence the EP4 receptor expressed in your cell line to check for variants that may couple to Gq. | Confirmation of the receptor identity and potential for alternative coupling. |
| Indirect pathway activation | Investigate if the observed calcium signal is downstream of the canonical cAMP pathway (e.g., via PKA-mediated phosphorylation of a calcium channel). | A clearer understanding of the signaling cascade leading to calcium mobilization. |
| Assay artifact | Test BGC-20-1531 in a parental cell line not expressing the EP4 receptor to rule out non-specific effects on the assay components. | No calcium response in the parental cell line. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine if BGC-20-1531 directly competes for binding at a suspected off-target receptor.
-
Receptor Preparation: Prepare cell membranes from a cell line overexpressing the suspected off-target receptor.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand for the suspected receptor, and a dilution series of BGC-20-1531.
-
Incubation: Add the membrane preparation to initiate the binding reaction and incubate at room temperature for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of BGC-20-1531 to determine the IC50, which can be converted to a Ki value.
Protocol 2: β-Arrestin Recruitment Assay
Objective: To assess if BGC-20-1531 induces or inhibits β-arrestin recruitment to a suspected off-target GPCR.
-
Cell Culture: Use a cell line engineered to co-express the suspected GPCR fused to a protein tag and β-arrestin fused to a complementary detection molecule (e.g., using enzyme fragment complementation).
-
Agonist Mode: Add a dilution series of BGC-20-1531 to the cells and incubate.
-
Antagonist Mode: Pre-incubate the cells with a dilution series of BGC-20-1531, then add a known agonist for the suspected receptor at its EC80 concentration.
-
Detection: Add the substrate for the detection enzyme and measure the resulting signal (e.g., luminescence or fluorescence) after an appropriate incubation period.
-
Data Analysis: In agonist mode, an increase in signal indicates agonism. In antagonist mode, a decrease in the agonist-induced signal indicates antagonism.
References
- 1. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid recepto… [ouci.dntb.gov.ua]
- 2. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
Technical Support Center: Investigating Potential Off-Target Effects of BGC-20-1531
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the potential off-target effects of BGC-20-1531, a potent and selective prostanoid EP4 receptor antagonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of BGC-20-1531?
A1: BGC-20-1531 is a high-affinity and selective EP4 antagonist with a Ki of 3 nM.[1] It has been demonstrated to exhibit over 2500-fold selectivity for the EP4 receptor over the EP2 and EP3 receptors.[1] Extensive screening has shown no significant affinity for a wide range of other receptors, ion channels, transporters, and enzymes, with pKi values generally less than 5.[2][3]
Q2: My experimental results are inconsistent with selective EP4 receptor antagonism. Could off-target effects be the cause?
A2: While BGC-20-1531 is highly selective, it is crucial to consider several factors before attributing unexpected results to off-target effects. These can include experimental artifacts, cell line-specific phenomena, or uncharacterized signaling pathways. This guide provides troubleshooting steps to help dissect your observations.
Q3: What are the primary signaling pathways activated by the EP4 receptor that could be affected by BGC-20-1531?
A3: The prostanoid EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs-alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5] However, evidence also suggests potential coupling to other pathways, including Gαi, phosphatidylinositol 3-kinase (PI3K), and β-arrestin, depending on the cellular context. Understanding this signaling plurality is key to designing comprehensive off-target effect investigations.
Data Presentation: Selectivity Profile of BGC-20-1531
The following table summarizes the known selectivity of BGC-20-1531 against various prostanoid receptors.
| Target | pKi / pKB | Notes | Reference |
| Human EP4 Receptor | 7.6 - 7.9 | High affinity and potency. | [2] |
| Human EP2 Receptor | < 5 | Negligible affinity. At 10 µM, only 17.4 ± 6.5% of [3H]-PGE2 was displaced. | [2] |
| Human EP3 Receptor | < 5 | Negligible affinity. At 10 µM, only 2.7 ± 1.9% of [3H]-PGE2 was displaced. | [2] |
| Other Receptors, Ion Channels, Transporters, Enzymes | < 5 | No appreciable affinity at a wide range of other targets. | [3] |
Experimental Workflows and Signaling Pathways
Logical Workflow for Investigating Off-Target Effects
This diagram outlines a systematic approach to troubleshooting unexpected experimental outcomes with BGC-20-1531.
Caption: Troubleshooting workflow for BGC-20-1531 off-target effects.
Prostanoid EP4 Receptor Signaling Pathways
The following diagram illustrates the known signaling cascades initiated by the EP4 receptor. BGC-20-1531 is an antagonist at this receptor.
Caption: EP4 receptor signaling pathways.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for BGC-20-1531 in a cAMP assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell health and passage number | Ensure cells are in a logarithmic growth phase and use a consistent, low passage number for all experiments. | More reproducible dose-response curves. |
| Agonist (PGE2) concentration | Re-verify the EC80 concentration of PGE2 for your specific cell line and assay conditions. | A stable and reproducible assay window. |
| Compound solubility | Prepare fresh dilutions of BGC-20-1531 for each experiment and visually inspect for precipitation. Consider the use of a vehicle control. | Consistent compound activity. |
| Assay timing and kinetics | Optimize incubation times for both BGC-20-1531 pre-incubation and PGE2 stimulation. | A clear and stable inhibitory response. |
Issue 2: BGC-20-1531 shows activity in a calcium mobilization assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target GPCR interaction | Perform a competitive radioligand binding assay using a panel of known Gq-coupled receptors. | Identification of any direct binding to a Gq-coupled receptor. |
| Cell line expresses an EP4 splice variant | Sequence the EP4 receptor expressed in your cell line to check for variants that may couple to Gq. | Confirmation of the receptor identity and potential for alternative coupling. |
| Indirect pathway activation | Investigate if the observed calcium signal is downstream of the canonical cAMP pathway (e.g., via PKA-mediated phosphorylation of a calcium channel). | A clearer understanding of the signaling cascade leading to calcium mobilization. |
| Assay artifact | Test BGC-20-1531 in a parental cell line not expressing the EP4 receptor to rule out non-specific effects on the assay components. | No calcium response in the parental cell line. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine if BGC-20-1531 directly competes for binding at a suspected off-target receptor.
-
Receptor Preparation: Prepare cell membranes from a cell line overexpressing the suspected off-target receptor.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand for the suspected receptor, and a dilution series of BGC-20-1531.
-
Incubation: Add the membrane preparation to initiate the binding reaction and incubate at room temperature for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of BGC-20-1531 to determine the IC50, which can be converted to a Ki value.
Protocol 2: β-Arrestin Recruitment Assay
Objective: To assess if BGC-20-1531 induces or inhibits β-arrestin recruitment to a suspected off-target GPCR.
-
Cell Culture: Use a cell line engineered to co-express the suspected GPCR fused to a protein tag and β-arrestin fused to a complementary detection molecule (e.g., using enzyme fragment complementation).
-
Agonist Mode: Add a dilution series of BGC-20-1531 to the cells and incubate.
-
Antagonist Mode: Pre-incubate the cells with a dilution series of BGC-20-1531, then add a known agonist for the suspected receptor at its EC80 concentration.
-
Detection: Add the substrate for the detection enzyme and measure the resulting signal (e.g., luminescence or fluorescence) after an appropriate incubation period.
-
Data Analysis: In agonist mode, an increase in signal indicates agonism. In antagonist mode, a decrease in the agonist-induced signal indicates antagonism.
References
- 1. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid recepto… [ouci.dntb.gov.ua]
- 2. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
Technical Support Center: Interpreting Negative Results in BGC-20-1531 Human Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BGC-20-1531 or similar compounds. The content is based on the interpretation of the negative results from the human trial "The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin (B15479496) E2 human model of headache."
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments and provides potential explanations and next steps based on the findings of the BGC-20-1531 trial.
Issue 1: Lack of Efficacy in a Prostaglandin E2 (PGE2)-Induced Headache Model
-
Question: My EP4 receptor antagonist, similar to BGC-20-1531, is not showing efficacy in preventing PGE2-induced headache or vasodilation in my preclinical or clinical model. What are the possible reasons?
-
Answer: The negative results of the BGC-20-1531 trial suggest several possibilities that researchers should consider:
-
Insufficient Target Engagement: A key finding from the BGC-20-1531 trial was that "putative therapeutic exposures were not reached in all volunteers"[1][2]. This suggests that the concentration of the drug at the target site may have been insufficient to elicit a therapeutic effect.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a thorough PK analysis to determine the plasma and, if possible, cerebrospinal fluid (CSF) concentrations of your compound. Compare these with the concentrations required for in vitro receptor occupancy and functional antagonism.
-
Dose Escalation: If safety margins allow, consider a dose-escalation study to determine if higher exposures can achieve the desired pharmacological effect.
-
Formulation Optimization: Investigate if the drug's formulation can be improved to enhance bioavailability and achieve higher systemic concentrations.
-
-
-
Redundancy in Signaling Pathways: The study authors hypothesized that blockade of the EP4 receptor alone may be insufficient to counteract the effects of PGE2.[1][2] PGE2 can also signal through other prostanoid receptors, such as the EP2 receptor, which may also contribute to vasodilation and pain signaling.
-
Troubleshooting Steps:
-
Pan-EP Receptor Antagonism: Consider developing or testing compounds with a broader spectrum of activity against multiple EP receptors.
-
Combination Therapy: Investigate the potential of combining your EP4 antagonist with an antagonist for another relevant receptor (e.g., EP2) to achieve a synergistic effect.
-
Pathway Analysis: Conduct further in vitro and in vivo studies to dissect the relative contributions of different EP receptors in your specific model of headache or pain.
-
-
-
Model Specificity: The human PGE2 headache model is a valuable tool, but it may not fully recapitulate the complex pathophysiology of migraine or other headache disorders.
-
Troubleshooting Steps:
-
Alternative Models: Evaluate your compound in other relevant preclinical models of pain and headache.
-
Target Population: If in a clinical setting, consider if the chosen patient population is the most appropriate for the drug's mechanism of action.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What were the key findings of the BGC-20-1531 human trial?
A1: The BGC-20-1531 trial was a three-way, double-blind, placebo-controlled, cross-over study involving eight healthy volunteers. The trial investigated whether BGC-20-1531 (at doses of 200 mg and 400 mg) could prevent headache and vasodilation induced by an intravenous infusion of prostaglandin E2 (PGE2). The trial found no statistically significant difference (p > 0.05) between either dose of BGC-20-1531 and placebo in preventing headache, or in preventing the dilation of the middle cerebral artery (MCA) and superficial temporal artery (STA).[1][2]
Q2: What is the proposed mechanism of action for BGC-20-1531?
A2: BGC-20-1531 is a selective antagonist of the prostanoid EP4 receptor. The EP4 receptor is a G-protein coupled receptor that is activated by prostaglandin E2 (PGE2). In the context of headache, activation of the EP4 receptor is thought to contribute to the vasodilation of cerebral blood vessels, a key component of migraine pain. By blocking this receptor, BGC-20-1531 was hypothesized to prevent this vasodilation and thereby alleviate headache.
Q3: Why is it important to interpret negative clinical trial results?
A3: Interpreting and publishing negative clinical trial results is crucial for the scientific community. It prevents other researchers from investing resources in similar, potentially futile, avenues of investigation. Furthermore, a thorough analysis of negative results can provide valuable insights into the underlying biology of a disease and the mechanism of action of a drug, guiding future drug development efforts in more promising directions.
Q4: What are the implications of the BGC-20-1531 trial for the development of new migraine treatments?
A4: The negative outcome of the BGC-20-1531 trial suggests that selectively targeting the EP4 receptor alone may not be a successful strategy for the treatment of migraine. It highlights the potential complexity of PGE2 signaling in the pathophysiology of headache and suggests that targeting multiple prostanoid receptors or different pathways altogether may be more effective.
Data Presentation
The following table summarizes the hypothetical quantitative data from the BGC-20-1531 human trial. Note: The actual data from the publication was not publicly available. These values are for illustrative purposes only to demonstrate how such data would be presented and to aid in the interpretation of the trial's outcome.
| Parameter | Placebo (Mean ± SD) | BGC-20-1531 (200 mg) (Mean ± SD) | BGC-20-1531 (400 mg) (Mean ± SD) | P-value |
| Headache Intensity (0-10 scale) | 6.5 ± 1.8 | 6.1 ± 2.0 | 5.8 ± 2.2 | > 0.05 |
| Change in MCA Velocity (%) | -15.2 ± 5.5 | -14.8 ± 6.1 | -13.9 ± 5.8 | > 0.05 |
| Change in STA Diameter (%) | +20.1 ± 7.2 | +18.9 ± 8.0 | +17.5 ± 7.5 | > 0.05 |
Experimental Protocols
Methodology for the BGC-20-1531 Human Trial
-
Study Design: A randomized, double-blind, placebo-controlled, three-way cross-over study.
-
Participants: Eight healthy adult volunteers.
-
Interventions:
-
Oral administration of BGC-20-1531 (200 mg)
-
Oral administration of BGC-20-1531 (400 mg)
-
Oral administration of a matching placebo
-
-
Headache Induction: A continuous intravenous infusion of prostaglandin E2 (PGE2) at a rate of 0.4 µg/kg/min for 25 minutes.
-
Primary Endpoints:
-
Headache Intensity: Assessed using a verbal rating scale (VRS) from 0 (no headache) to 10 (maximum headache) at regular intervals.
-
Middle Cerebral Artery (MCA) Blood Flow Velocity: Measured non-invasively using transcranial Doppler ultrasonography.
-
Superficial Temporal Artery (STA) Diameter: Measured using high-resolution ultrasonography.
-
-
Procedure: Each participant underwent three separate study sessions, receiving one of the three interventions in a randomized order. The interventions were administered before the start of the PGE2 infusion. The primary endpoints were measured at baseline and at multiple time points during and after the infusion.
Visualizations
Caption: Prostaglandin E2 (PGE2) signaling pathway via the EP4 receptor.
Caption: Experimental workflow of the BGC-20-1531 human clinical trial.
References
Technical Support Center: Interpreting Negative Results in BGC-20-1531 Human Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BGC-20-1531 or similar compounds. The content is based on the interpretation of the negative results from the human trial "The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache."
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments and provides potential explanations and next steps based on the findings of the BGC-20-1531 trial.
Issue 1: Lack of Efficacy in a Prostaglandin E2 (PGE2)-Induced Headache Model
-
Question: My EP4 receptor antagonist, similar to BGC-20-1531, is not showing efficacy in preventing PGE2-induced headache or vasodilation in my preclinical or clinical model. What are the possible reasons?
-
Answer: The negative results of the BGC-20-1531 trial suggest several possibilities that researchers should consider:
-
Insufficient Target Engagement: A key finding from the BGC-20-1531 trial was that "putative therapeutic exposures were not reached in all volunteers"[1][2]. This suggests that the concentration of the drug at the target site may have been insufficient to elicit a therapeutic effect.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a thorough PK analysis to determine the plasma and, if possible, cerebrospinal fluid (CSF) concentrations of your compound. Compare these with the concentrations required for in vitro receptor occupancy and functional antagonism.
-
Dose Escalation: If safety margins allow, consider a dose-escalation study to determine if higher exposures can achieve the desired pharmacological effect.
-
Formulation Optimization: Investigate if the drug's formulation can be improved to enhance bioavailability and achieve higher systemic concentrations.
-
-
-
Redundancy in Signaling Pathways: The study authors hypothesized that blockade of the EP4 receptor alone may be insufficient to counteract the effects of PGE2.[1][2] PGE2 can also signal through other prostanoid receptors, such as the EP2 receptor, which may also contribute to vasodilation and pain signaling.
-
Troubleshooting Steps:
-
Pan-EP Receptor Antagonism: Consider developing or testing compounds with a broader spectrum of activity against multiple EP receptors.
-
Combination Therapy: Investigate the potential of combining your EP4 antagonist with an antagonist for another relevant receptor (e.g., EP2) to achieve a synergistic effect.
-
Pathway Analysis: Conduct further in vitro and in vivo studies to dissect the relative contributions of different EP receptors in your specific model of headache or pain.
-
-
-
Model Specificity: The human PGE2 headache model is a valuable tool, but it may not fully recapitulate the complex pathophysiology of migraine or other headache disorders.
-
Troubleshooting Steps:
-
Alternative Models: Evaluate your compound in other relevant preclinical models of pain and headache.
-
Target Population: If in a clinical setting, consider if the chosen patient population is the most appropriate for the drug's mechanism of action.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What were the key findings of the BGC-20-1531 human trial?
A1: The BGC-20-1531 trial was a three-way, double-blind, placebo-controlled, cross-over study involving eight healthy volunteers. The trial investigated whether BGC-20-1531 (at doses of 200 mg and 400 mg) could prevent headache and vasodilation induced by an intravenous infusion of prostaglandin E2 (PGE2). The trial found no statistically significant difference (p > 0.05) between either dose of BGC-20-1531 and placebo in preventing headache, or in preventing the dilation of the middle cerebral artery (MCA) and superficial temporal artery (STA).[1][2]
Q2: What is the proposed mechanism of action for BGC-20-1531?
A2: BGC-20-1531 is a selective antagonist of the prostanoid EP4 receptor. The EP4 receptor is a G-protein coupled receptor that is activated by prostaglandin E2 (PGE2). In the context of headache, activation of the EP4 receptor is thought to contribute to the vasodilation of cerebral blood vessels, a key component of migraine pain. By blocking this receptor, BGC-20-1531 was hypothesized to prevent this vasodilation and thereby alleviate headache.
Q3: Why is it important to interpret negative clinical trial results?
A3: Interpreting and publishing negative clinical trial results is crucial for the scientific community. It prevents other researchers from investing resources in similar, potentially futile, avenues of investigation. Furthermore, a thorough analysis of negative results can provide valuable insights into the underlying biology of a disease and the mechanism of action of a drug, guiding future drug development efforts in more promising directions.
Q4: What are the implications of the BGC-20-1531 trial for the development of new migraine treatments?
A4: The negative outcome of the BGC-20-1531 trial suggests that selectively targeting the EP4 receptor alone may not be a successful strategy for the treatment of migraine. It highlights the potential complexity of PGE2 signaling in the pathophysiology of headache and suggests that targeting multiple prostanoid receptors or different pathways altogether may be more effective.
Data Presentation
The following table summarizes the hypothetical quantitative data from the BGC-20-1531 human trial. Note: The actual data from the publication was not publicly available. These values are for illustrative purposes only to demonstrate how such data would be presented and to aid in the interpretation of the trial's outcome.
| Parameter | Placebo (Mean ± SD) | BGC-20-1531 (200 mg) (Mean ± SD) | BGC-20-1531 (400 mg) (Mean ± SD) | P-value |
| Headache Intensity (0-10 scale) | 6.5 ± 1.8 | 6.1 ± 2.0 | 5.8 ± 2.2 | > 0.05 |
| Change in MCA Velocity (%) | -15.2 ± 5.5 | -14.8 ± 6.1 | -13.9 ± 5.8 | > 0.05 |
| Change in STA Diameter (%) | +20.1 ± 7.2 | +18.9 ± 8.0 | +17.5 ± 7.5 | > 0.05 |
Experimental Protocols
Methodology for the BGC-20-1531 Human Trial
-
Study Design: A randomized, double-blind, placebo-controlled, three-way cross-over study.
-
Participants: Eight healthy adult volunteers.
-
Interventions:
-
Oral administration of BGC-20-1531 (200 mg)
-
Oral administration of BGC-20-1531 (400 mg)
-
Oral administration of a matching placebo
-
-
Headache Induction: A continuous intravenous infusion of prostaglandin E2 (PGE2) at a rate of 0.4 µg/kg/min for 25 minutes.
-
Primary Endpoints:
-
Headache Intensity: Assessed using a verbal rating scale (VRS) from 0 (no headache) to 10 (maximum headache) at regular intervals.
-
Middle Cerebral Artery (MCA) Blood Flow Velocity: Measured non-invasively using transcranial Doppler ultrasonography.
-
Superficial Temporal Artery (STA) Diameter: Measured using high-resolution ultrasonography.
-
-
Procedure: Each participant underwent three separate study sessions, receiving one of the three interventions in a randomized order. The interventions were administered before the start of the PGE2 infusion. The primary endpoints were measured at baseline and at multiple time points during and after the infusion.
Visualizations
Caption: Prostaglandin E2 (PGE2) signaling pathway via the EP4 receptor.
Caption: Experimental workflow of the BGC-20-1531 human clinical trial.
References
Technical Support Center: Enhancing In Vivo Delivery of BGC-20-1531
Welcome to the technical support center for BGC-20-1531. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the in vivo delivery of BGC-20-1531, a potent and selective EP4 receptor antagonist.
I. Frequently Asked Questions (FAQs)
Q1: What is BGC-20-1531 and its mechanism of action?
BGC-20-1531 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] The EP4 receptor is a G-protein coupled receptor that, upon binding PGE2, primarily activates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP).[4][5][6] This signaling cascade is involved in various physiological and pathophysiological processes, including inflammation, pain, and cancer progression.[5][7] By selectively blocking the EP4 receptor, BGC-20-1531 can inhibit these downstream effects.[1][2]
Q2: What are the primary challenges in the in vivo delivery of BGC-20-1531?
The main challenge in the in vivo delivery of BGC-20-1531 is its poor aqueous solubility. It is a crystalline solid that is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide. This low aqueous solubility can lead to difficulties in preparing stable formulations for in vivo administration, potentially causing precipitation upon injection and resulting in variable bioavailability and inconsistent experimental outcomes.
Q3: What are some recommended formulation strategies for BGC-20-1531 for in vivo studies?
Given its hydrophobic nature, several formulation strategies can be employed to improve the solubility and bioavailability of BGC-20-1531 for in vivo administration. A common approach for preclinical studies is the use of a co-solvent system. While specific formulations for BGC-20-1531 are not widely published, vehicles commonly used for similar hydrophobic small molecules can be adapted. A typical starting formulation for oral gavage in rodents might consist of:
-
A suspension in a vehicle containing a suspending agent: such as 0.5% carboxymethylcellulose (CMC) or methylcellulose (B11928114) in water.[8]
-
A co-solvent system: A common vehicle for oral administration in preclinical studies is a mixture of DMSO, PEG 400, Tween 80, and saline.[9] For instance, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is often used for general purposes in mice.[9]
It is crucial to perform small-scale formulation trials to ensure the stability and homogeneity of the BGC-20-1531 formulation before administration to animals.
II. Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of BGC-20-1531.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Compound Precipitation in Formulation | Low aqueous solubility of BGC-20-1531. | 1. Optimize Vehicle Composition: Increase the percentage of co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80). 2. Sonication: Use a sonicator to aid in the dissolution of the compound. 3. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility. 4. Prepare a Suspension: If a clear solution cannot be achieved, prepare a homogenous suspension using a suspending agent like 0.5% CMC and ensure vigorous mixing before each administration.[8][10] |
| Inconsistent Efficacy or High Variability in Results | Poor or variable bioavailability due to formulation issues. | 1. Ensure Homogenous Dosing: For suspensions, vortex the formulation immediately before each animal is dosed to ensure consistent compound concentration. 2. Check for Precipitation Post-Administration: After euthanasia, visually inspect the peritoneal cavity (for IP injection) for any signs of precipitated compound. 3. Evaluate Alternative Routes: If oral bioavailability is low or variable, consider intraperitoneal (IP) injection, though this may alter the pharmacokinetic profile. |
| Adverse Effects in Animals (e.g., irritation, toxicity) | Vehicle toxicity or improper administration technique. | 1. Minimize Co-solvent Concentration: High concentrations of DMSO can be toxic. Aim for the lowest concentration of organic solvents necessary to keep the compound in solution. For sensitive animal models, consider reducing the DMSO percentage.[9] 2. Proper Gavage Technique: Ensure proper training in oral gavage to prevent esophageal injury or accidental administration into the trachea.[11][12] Use appropriate gavage needle sizes and flexible-tipped needles to minimize trauma.[12] 3. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related effects. |
III. Quantitative Data
Table 1: Comparative Pharmacokinetics of Selective EP4 Antagonists
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (F%) | Reference |
| Grapiprant | Cat | 2 mg/kg, p.o. | 625 (median) | 1.33 (range 1-2) | 4.4 | 39.6 | [13][14] |
| Grapiprant | Dog (fasted) | 2 mg/kg, p.o. | 1598 | 0.5 - 1 | - | ~60-110 | [15] |
| Compound 36 | Mouse | - | - | - | - | 76 | [16][17] |
Note: This table provides data for other EP4 antagonists and should be used as a general guide. The pharmacokinetic parameters of BGC-20-1531 may differ.
IV. Experimental Protocols
Protocol 1: Preparation of a BGC-20-1531 Suspension for Oral Gavage
This protocol provides a general method for preparing a suspension of BGC-20-1531 for oral administration in rodents.
Materials:
-
BGC-20-1531 powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Tween 80 (optional, as a wetting agent)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of BGC-20-1531 based on the desired dose (mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for mice).
-
Prepare the 0.5% CMC vehicle: Dissolve the appropriate amount of CMC in sterile water. This may require heating and stirring. Allow the solution to cool to room temperature.
-
Weigh the BGC-20-1531 powder and place it in a sterile tube.
-
Add a small amount of Tween 80 (e.g., 0.1% of the final volume) to the powder to act as a wetting agent. Mix briefly.
-
Add the 0.5% CMC vehicle to the tube containing the BGC-20-1531.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for short intervals in a water bath sonicator to break up any aggregates.
-
Visually inspect the suspension for homogeneity before each administration. Vortex the suspension immediately before drawing up each dose.
V. Visualizations
Signaling Pathway
Caption: Simplified diagram of the EP4 receptor signaling pathway and the inhibitory action of BGC-20-1531.
Experimental Workflow
Caption: General experimental workflow for the in vivo delivery and evaluation of BGC-20-1531.
Troubleshooting Logic
Caption: Decision-making diagram for troubleshooting common issues in in vivo experiments with BGC-20-1531.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 7. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 8. Pharmacology of grapiprant, a novel EP4 antagonist: receptor binding, efficacy in a rodent postoperative pain model, and a dose estimation for controlling pain in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. instechlabs.com [instechlabs.com]
- 13. Pharmacokinetics of grapiprant, a selective EP4 prostaglandin PGE2 receptor antagonist, after 2 mg/kg oral and i.v. administrations in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. grokipedia.com [grokipedia.com]
- 16. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing In Vivo Delivery of BGC-20-1531
Welcome to the technical support center for BGC-20-1531. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the in vivo delivery of BGC-20-1531, a potent and selective EP4 receptor antagonist.
I. Frequently Asked Questions (FAQs)
Q1: What is BGC-20-1531 and its mechanism of action?
BGC-20-1531 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] The EP4 receptor is a G-protein coupled receptor that, upon binding PGE2, primarily activates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP).[4][5][6] This signaling cascade is involved in various physiological and pathophysiological processes, including inflammation, pain, and cancer progression.[5][7] By selectively blocking the EP4 receptor, BGC-20-1531 can inhibit these downstream effects.[1][2]
Q2: What are the primary challenges in the in vivo delivery of BGC-20-1531?
The main challenge in the in vivo delivery of BGC-20-1531 is its poor aqueous solubility. It is a crystalline solid that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide. This low aqueous solubility can lead to difficulties in preparing stable formulations for in vivo administration, potentially causing precipitation upon injection and resulting in variable bioavailability and inconsistent experimental outcomes.
Q3: What are some recommended formulation strategies for BGC-20-1531 for in vivo studies?
Given its hydrophobic nature, several formulation strategies can be employed to improve the solubility and bioavailability of BGC-20-1531 for in vivo administration. A common approach for preclinical studies is the use of a co-solvent system. While specific formulations for BGC-20-1531 are not widely published, vehicles commonly used for similar hydrophobic small molecules can be adapted. A typical starting formulation for oral gavage in rodents might consist of:
-
A suspension in a vehicle containing a suspending agent: such as 0.5% carboxymethylcellulose (CMC) or methylcellulose in water.[8]
-
A co-solvent system: A common vehicle for oral administration in preclinical studies is a mixture of DMSO, PEG 400, Tween 80, and saline.[9] For instance, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is often used for general purposes in mice.[9]
It is crucial to perform small-scale formulation trials to ensure the stability and homogeneity of the BGC-20-1531 formulation before administration to animals.
II. Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of BGC-20-1531.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Compound Precipitation in Formulation | Low aqueous solubility of BGC-20-1531. | 1. Optimize Vehicle Composition: Increase the percentage of co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80). 2. Sonication: Use a sonicator to aid in the dissolution of the compound. 3. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility. 4. Prepare a Suspension: If a clear solution cannot be achieved, prepare a homogenous suspension using a suspending agent like 0.5% CMC and ensure vigorous mixing before each administration.[8][10] |
| Inconsistent Efficacy or High Variability in Results | Poor or variable bioavailability due to formulation issues. | 1. Ensure Homogenous Dosing: For suspensions, vortex the formulation immediately before each animal is dosed to ensure consistent compound concentration. 2. Check for Precipitation Post-Administration: After euthanasia, visually inspect the peritoneal cavity (for IP injection) for any signs of precipitated compound. 3. Evaluate Alternative Routes: If oral bioavailability is low or variable, consider intraperitoneal (IP) injection, though this may alter the pharmacokinetic profile. |
| Adverse Effects in Animals (e.g., irritation, toxicity) | Vehicle toxicity or improper administration technique. | 1. Minimize Co-solvent Concentration: High concentrations of DMSO can be toxic. Aim for the lowest concentration of organic solvents necessary to keep the compound in solution. For sensitive animal models, consider reducing the DMSO percentage.[9] 2. Proper Gavage Technique: Ensure proper training in oral gavage to prevent esophageal injury or accidental administration into the trachea.[11][12] Use appropriate gavage needle sizes and flexible-tipped needles to minimize trauma.[12] 3. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related effects. |
III. Quantitative Data
Table 1: Comparative Pharmacokinetics of Selective EP4 Antagonists
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (F%) | Reference |
| Grapiprant | Cat | 2 mg/kg, p.o. | 625 (median) | 1.33 (range 1-2) | 4.4 | 39.6 | [13][14] |
| Grapiprant | Dog (fasted) | 2 mg/kg, p.o. | 1598 | 0.5 - 1 | - | ~60-110 | [15] |
| Compound 36 | Mouse | - | - | - | - | 76 | [16][17] |
Note: This table provides data for other EP4 antagonists and should be used as a general guide. The pharmacokinetic parameters of BGC-20-1531 may differ.
IV. Experimental Protocols
Protocol 1: Preparation of a BGC-20-1531 Suspension for Oral Gavage
This protocol provides a general method for preparing a suspension of BGC-20-1531 for oral administration in rodents.
Materials:
-
BGC-20-1531 powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Tween 80 (optional, as a wetting agent)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of BGC-20-1531 based on the desired dose (mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for mice).
-
Prepare the 0.5% CMC vehicle: Dissolve the appropriate amount of CMC in sterile water. This may require heating and stirring. Allow the solution to cool to room temperature.
-
Weigh the BGC-20-1531 powder and place it in a sterile tube.
-
Add a small amount of Tween 80 (e.g., 0.1% of the final volume) to the powder to act as a wetting agent. Mix briefly.
-
Add the 0.5% CMC vehicle to the tube containing the BGC-20-1531.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for short intervals in a water bath sonicator to break up any aggregates.
-
Visually inspect the suspension for homogeneity before each administration. Vortex the suspension immediately before drawing up each dose.
V. Visualizations
Signaling Pathway
Caption: Simplified diagram of the EP4 receptor signaling pathway and the inhibitory action of BGC-20-1531.
Experimental Workflow
Caption: General experimental workflow for the in vivo delivery and evaluation of BGC-20-1531.
Troubleshooting Logic
Caption: Decision-making diagram for troubleshooting common issues in in vivo experiments with BGC-20-1531.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 7. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 8. Pharmacology of grapiprant, a novel EP4 antagonist: receptor binding, efficacy in a rodent postoperative pain model, and a dose estimation for controlling pain in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. instechlabs.com [instechlabs.com]
- 13. Pharmacokinetics of grapiprant, a selective EP4 prostaglandin PGE2 receptor antagonist, after 2 mg/kg oral and i.v. administrations in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. grokipedia.com [grokipedia.com]
- 16. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
BGC-20-1531 stability in different experimental buffers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BGC-20-1531. Below you will find frequently asked questions, troubleshooting guidance, and best practices for handling and utilizing this potent and selective EP4 receptor antagonist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BGC-20-1531 and what is its primary mechanism of action?
A1: BGC-20-1531 is a high-affinity and selective antagonist of the prostanoid EP4 receptor, with a Ki of 3 nM.[1][2] It exhibits over 2500-fold selectivity for EP4 over EP2 and EP3 receptors.[1][2] Its mechanism of action involves blocking the binding of prostaglandin (B15479496) E2 (PGE2) to the EP4 receptor, thereby inhibiting downstream signaling pathways associated with vasodilation and inflammation.[1][3]
Q2: What are the recommended storage conditions for BGC-20-1531?
A2: It is recommended to store BGC-20-1531 in a desiccated environment at room temperature.[1][2] For long-term storage, it is advisable to refer to the batch-specific Certificate of Analysis.
Q3: In what solvent is BGC-20-1531 soluble?
A3: BGC-20-1531 is soluble in DMSO up to 100 mM.[1]
Q4: Is there any information on the stability of BGC-20-1531 in aqueous buffers like PBS?
A4: Currently, there is no publicly available data specifically detailing the stability or half-life of BGC-20-1531 in different experimental buffers such as PBS, TRIS, or cell culture media. It is recommended to prepare fresh solutions in your buffer of choice for each experiment or to conduct a pilot stability study for long-term experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | The concentration of BGC-20-1531 exceeds its solubility limit in the aqueous buffer after dilution from a DMSO stock. | - Ensure the final concentration of DMSO in your working solution is kept low (typically <0.5%) to maintain solubility. - Prepare the working solution by adding the DMSO stock to the aqueous buffer dropwise while vortexing to facilitate mixing. - Consider using a different buffer system or adding a surfactant like Tween-20 or Pluronic F-68, if compatible with your assay. |
| Inconsistent or lower-than-expected activity in assays | - Compound degradation due to improper storage or handling. - Instability in the experimental buffer over the course of the experiment. - Adsorption of the compound to plasticware. | - Always store BGC-20-1531 as recommended (desiccated at RT).[1][2] - Prepare fresh dilutions from a DMSO stock for each experiment. - For time-course experiments, consider performing a pilot study to assess the stability of BGC-20-1531 in your specific buffer and conditions. - Use low-adhesion plasticware for preparing and storing solutions. |
| Difficulty achieving desired biological effect | - Insufficient concentration of BGC-20-1531 at the target site. - The biological system may not be sensitive to EP4 antagonism. | - Confirm the potency of your BGC-20-1531 stock by performing a dose-response curve in a validated assay. - Ensure that the EP4 receptor is expressed and functional in your experimental model. |
Experimental Protocols & Methodologies
While specific stability data for BGC-20-1531 in various buffers is not available, a general workflow for assessing compound stability can be employed.
General Experimental Workflow for Assessing Compound Stability
A general workflow for determining the stability of a compound in experimental buffers.
Signaling Pathway
BGC-20-1531 acts as an antagonist to the EP4 receptor, which is a G-protein coupled receptor. The binding of the natural ligand, Prostaglandin E2 (PGE2), to the EP4 receptor typically leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). BGC-20-1531 blocks this interaction.
Prostaglandin E2 (PGE2) / EP4 Receptor Signaling Pathway
Simplified signaling pathway of the EP4 receptor and the inhibitory action of BGC-20-1531.
References
BGC-20-1531 stability in different experimental buffers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BGC-20-1531. Below you will find frequently asked questions, troubleshooting guidance, and best practices for handling and utilizing this potent and selective EP4 receptor antagonist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BGC-20-1531 and what is its primary mechanism of action?
A1: BGC-20-1531 is a high-affinity and selective antagonist of the prostanoid EP4 receptor, with a Ki of 3 nM.[1][2] It exhibits over 2500-fold selectivity for EP4 over EP2 and EP3 receptors.[1][2] Its mechanism of action involves blocking the binding of prostaglandin E2 (PGE2) to the EP4 receptor, thereby inhibiting downstream signaling pathways associated with vasodilation and inflammation.[1][3]
Q2: What are the recommended storage conditions for BGC-20-1531?
A2: It is recommended to store BGC-20-1531 in a desiccated environment at room temperature.[1][2] For long-term storage, it is advisable to refer to the batch-specific Certificate of Analysis.
Q3: In what solvent is BGC-20-1531 soluble?
A3: BGC-20-1531 is soluble in DMSO up to 100 mM.[1]
Q4: Is there any information on the stability of BGC-20-1531 in aqueous buffers like PBS?
A4: Currently, there is no publicly available data specifically detailing the stability or half-life of BGC-20-1531 in different experimental buffers such as PBS, TRIS, or cell culture media. It is recommended to prepare fresh solutions in your buffer of choice for each experiment or to conduct a pilot stability study for long-term experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | The concentration of BGC-20-1531 exceeds its solubility limit in the aqueous buffer after dilution from a DMSO stock. | - Ensure the final concentration of DMSO in your working solution is kept low (typically <0.5%) to maintain solubility. - Prepare the working solution by adding the DMSO stock to the aqueous buffer dropwise while vortexing to facilitate mixing. - Consider using a different buffer system or adding a surfactant like Tween-20 or Pluronic F-68, if compatible with your assay. |
| Inconsistent or lower-than-expected activity in assays | - Compound degradation due to improper storage or handling. - Instability in the experimental buffer over the course of the experiment. - Adsorption of the compound to plasticware. | - Always store BGC-20-1531 as recommended (desiccated at RT).[1][2] - Prepare fresh dilutions from a DMSO stock for each experiment. - For time-course experiments, consider performing a pilot study to assess the stability of BGC-20-1531 in your specific buffer and conditions. - Use low-adhesion plasticware for preparing and storing solutions. |
| Difficulty achieving desired biological effect | - Insufficient concentration of BGC-20-1531 at the target site. - The biological system may not be sensitive to EP4 antagonism. | - Confirm the potency of your BGC-20-1531 stock by performing a dose-response curve in a validated assay. - Ensure that the EP4 receptor is expressed and functional in your experimental model. |
Experimental Protocols & Methodologies
While specific stability data for BGC-20-1531 in various buffers is not available, a general workflow for assessing compound stability can be employed.
General Experimental Workflow for Assessing Compound Stability
A general workflow for determining the stability of a compound in experimental buffers.
Signaling Pathway
BGC-20-1531 acts as an antagonist to the EP4 receptor, which is a G-protein coupled receptor. The binding of the natural ligand, Prostaglandin E2 (PGE2), to the EP4 receptor typically leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). BGC-20-1531 blocks this interaction.
Prostaglandin E2 (PGE2) / EP4 Receptor Signaling Pathway
Simplified signaling pathway of the EP4 receptor and the inhibitory action of BGC-20-1531.
References
Validation & Comparative
A Comparative Guide to EP4 Receptor Antagonists: BGC-20-1531 vs. AH23848
For researchers, scientists, and drug development professionals, the selection of a specific pharmacological tool is critical for experimental success. This guide provides a detailed, data-driven comparison of two antagonists of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4): BGC-20-1531 and AH23848.
The EP4 receptor, a G protein-coupled receptor, is a key mediator in a multitude of physiological and pathological processes, including inflammation, pain, cancer progression, and vasodilation. Its activation by the endogenous ligand PGE2 primarily initiates a signaling cascade through Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This makes selective antagonism of the EP4 receptor a promising therapeutic strategy for various diseases.
This guide will objectively compare BGC-20-1531 and AH23848 based on their pharmacological profiles, including binding affinity, selectivity, and mechanism of action, supported by available experimental data.
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters for BGC-20-1531 and AH23848 based on data from discrete studies. It is important to note that these values were not determined in head-to-head comparative experiments and should be interpreted with this consideration.
Table 1: EP4 Receptor Binding Affinity and Potency
| Compound | Parameter | Value | Species | Assay Type | Reference |
| BGC-20-1531 | pKi | 7.9 | Human | Radioligand Binding ([3H]-PGE2) | [1] |
| Ki | ~11.7 nM | Human | Radioligand Binding ([3H]-PGE2) | [1] | |
| pKB | 7.6 - 7.8 | Human | Functional (Vasodilation) | [1] | |
| AH23848 | Ki | Not Reported | - | - | - |
| Functional Activity | Effective at 10-100 µM | Guinea-pig | cAMP Accumulation | [2] |
Table 2: Prostanoid Receptor Selectivity Profile
| Compound | Target | Affinity / Activity | Comments | Reference |
| BGC-20-1531 | EP4 | High Affinity (pKi 7.9) | Primary Target | [1] |
| EP2 | Negligible Affinity | Highly selective over EP2 | [1] | |
| EP3 | Negligible Affinity | Highly selective over EP3 | [1] | |
| Other Receptors | pKi < 5 | Broad selectivity against other channels, transporters, and enzymes | [1] | |
| AH23848 | EP4 | Antagonist Activity | One of two primary targets | [3] |
| TP (Thromboxane) | Antagonist Activity | Identified as a dual TP/EP4 antagonist | [3] | |
| Other Prostanoid Receptors | Not Reported | Full selectivity profile is not well-documented in available literature | - |
Summary of Comparison:
Based on available data, BGC-20-1531 is a potent and highly selective competitive antagonist of the human EP4 receptor. Its high affinity and specificity make it an excellent tool for studies where precise targeting of the EP4 receptor is required.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of these antagonists, the following diagrams illustrate the EP4 receptor signaling pathway and a typical experimental workflow used to characterize such compounds.
Caption: EP4 Receptor Signaling Pathway.
Caption: Workflow: Competitive Radioligand Binding Assay.
Experimental Protocols
Key Experiment: Competitive Radioligand Binding Assay for Ki Determination
This protocol describes a general method for determining the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibitor constant (Ki) of BGC-20-1531 or other antagonists for the human EP4 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the recombinant human EP4 receptor (e.g., HEK-293 cells).
-
Radioligand: [3H]-PGE2.
-
Unlabeled Antagonist: BGC-20-1531.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation cocktail.
-
96-well plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in the binding buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + [3H]-PGE2 (at a concentration near its Kd) + Binding Buffer.
-
Non-specific Binding (NSB): Membranes + [3H]-PGE2 + a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Competitor Binding: Membranes + [3H]-PGE2 + increasing concentrations of the unlabeled antagonist (e.g., BGC-20-1531, typically spanning 7-8 log units).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the resulting competition curve using a non-linear regression model (e.g., one-site fit) to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion for Researchers
The choice between BGC-20-1531 and AH23848 depends entirely on the experimental goals.
-
For studies requiring high specificity to probe the exclusive role of the EP4 receptor, BGC-20-1531 is the superior choice. Its documented high potency and selectivity ensure that the observed effects can be confidently attributed to the blockade of EP4 signaling.
-
AH23848 may be suitable for broader pharmacological studies or as a historical reference, but its dual antagonism at both EP4 and TP receptors must be acknowledged. Any results obtained using AH23848 should be interpreted with caution, as the effects could be due to the inhibition of TP receptor signaling, EP4 receptor signaling, or a combination of both. When using AH23848, researchers should consider including appropriate controls to dissect the contributions of each receptor system.
References
A Comparative Guide to EP4 Receptor Antagonists: BGC-20-1531 vs. AH23848
For researchers, scientists, and drug development professionals, the selection of a specific pharmacological tool is critical for experimental success. This guide provides a detailed, data-driven comparison of two antagonists of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4): BGC-20-1531 and AH23848.
The EP4 receptor, a G protein-coupled receptor, is a key mediator in a multitude of physiological and pathological processes, including inflammation, pain, cancer progression, and vasodilation. Its activation by the endogenous ligand PGE2 primarily initiates a signaling cascade through Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This makes selective antagonism of the EP4 receptor a promising therapeutic strategy for various diseases.
This guide will objectively compare BGC-20-1531 and AH23848 based on their pharmacological profiles, including binding affinity, selectivity, and mechanism of action, supported by available experimental data.
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters for BGC-20-1531 and AH23848 based on data from discrete studies. It is important to note that these values were not determined in head-to-head comparative experiments and should be interpreted with this consideration.
Table 1: EP4 Receptor Binding Affinity and Potency
| Compound | Parameter | Value | Species | Assay Type | Reference |
| BGC-20-1531 | pKi | 7.9 | Human | Radioligand Binding ([3H]-PGE2) | [1] |
| Ki | ~11.7 nM | Human | Radioligand Binding ([3H]-PGE2) | [1] | |
| pKB | 7.6 - 7.8 | Human | Functional (Vasodilation) | [1] | |
| AH23848 | Ki | Not Reported | - | - | - |
| Functional Activity | Effective at 10-100 µM | Guinea-pig | cAMP Accumulation | [2] |
Table 2: Prostanoid Receptor Selectivity Profile
| Compound | Target | Affinity / Activity | Comments | Reference |
| BGC-20-1531 | EP4 | High Affinity (pKi 7.9) | Primary Target | [1] |
| EP2 | Negligible Affinity | Highly selective over EP2 | [1] | |
| EP3 | Negligible Affinity | Highly selective over EP3 | [1] | |
| Other Receptors | pKi < 5 | Broad selectivity against other channels, transporters, and enzymes | [1] | |
| AH23848 | EP4 | Antagonist Activity | One of two primary targets | [3] |
| TP (Thromboxane) | Antagonist Activity | Identified as a dual TP/EP4 antagonist | [3] | |
| Other Prostanoid Receptors | Not Reported | Full selectivity profile is not well-documented in available literature | - |
Summary of Comparison:
Based on available data, BGC-20-1531 is a potent and highly selective competitive antagonist of the human EP4 receptor. Its high affinity and specificity make it an excellent tool for studies where precise targeting of the EP4 receptor is required.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of these antagonists, the following diagrams illustrate the EP4 receptor signaling pathway and a typical experimental workflow used to characterize such compounds.
Caption: EP4 Receptor Signaling Pathway.
Caption: Workflow: Competitive Radioligand Binding Assay.
Experimental Protocols
Key Experiment: Competitive Radioligand Binding Assay for Ki Determination
This protocol describes a general method for determining the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibitor constant (Ki) of BGC-20-1531 or other antagonists for the human EP4 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the recombinant human EP4 receptor (e.g., HEK-293 cells).
-
Radioligand: [3H]-PGE2.
-
Unlabeled Antagonist: BGC-20-1531.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation cocktail.
-
96-well plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in the binding buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + [3H]-PGE2 (at a concentration near its Kd) + Binding Buffer.
-
Non-specific Binding (NSB): Membranes + [3H]-PGE2 + a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Competitor Binding: Membranes + [3H]-PGE2 + increasing concentrations of the unlabeled antagonist (e.g., BGC-20-1531, typically spanning 7-8 log units).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the resulting competition curve using a non-linear regression model (e.g., one-site fit) to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion for Researchers
The choice between BGC-20-1531 and AH23848 depends entirely on the experimental goals.
-
For studies requiring high specificity to probe the exclusive role of the EP4 receptor, BGC-20-1531 is the superior choice. Its documented high potency and selectivity ensure that the observed effects can be confidently attributed to the blockade of EP4 signaling.
-
AH23848 may be suitable for broader pharmacological studies or as a historical reference, but its dual antagonism at both EP4 and TP receptors must be acknowledged. Any results obtained using AH23848 should be interpreted with caution, as the effects could be due to the inhibition of TP receptor signaling, EP4 receptor signaling, or a combination of both. When using AH23848, researchers should consider including appropriate controls to dissect the contributions of each receptor system.
References
A Comparative Guide: BGC-20-1531 (EP4 Antagonist) vs. Selective EP2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological performance of the selective EP4 receptor antagonist, BGC-20-1531, against selective EP2 receptor antagonists. It is important to note at the outset that while both receptor types are activated by prostaglandin (B15479496) E2 (PGE2), they often mediate distinct, and sometimes opposing, physiological and pathological effects. This comparison, therefore, highlights the differential therapeutic potential of targeting the EP4 versus the EP2 receptor. The information presented is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Performance Comparison: Targeting EP4 vs. EP2
The therapeutic implications of antagonizing the EP4 receptor with a compound like BGC-20-1531 differ significantly from those of targeting the EP2 receptor. Both EP2 and EP4 receptors are coupled to Gs proteins and activate the adenylyl cyclase/cAMP pathway. However, the EP4 receptor can also couple to other signaling pathways, including Gαi and β-arrestin, leading to a more complex signaling profile. These differences in signaling, along with their distinct tissue distribution, contribute to their varied roles in health and disease.
BGC-20-1531 (EP4 Antagonist): The primary therapeutic target for BGC-20-1531 has been migraine, based on the role of EP4 receptors in PGE2-induced cerebral vasodilation, a contributor to migraine pain.[1][2] Clinical studies have explored its potential to prevent headache and vasodilation.[1][3] Beyond migraine, EP4 antagonism is being investigated for its potential in treating certain cancers and inflammatory conditions.[4]
Selective EP2 Antagonists (e.g., PF-04418948): Selective EP2 antagonists are being explored for a different range of therapeutic applications. The EP2 receptor is implicated in chronic inflammation, certain cancers, and neuroinflammatory processes.[5] For instance, PF-04418948 has been investigated for its potential in treating inflammation-associated diseases like endometriosis.[6] Notably, some EP2 antagonists have shown the ability to enhance macrophage-mediated clearance of amyloid-beta plaques in ex vivo models, suggesting a potential role in Alzheimer's disease.[7]
The choice between targeting the EP4 or EP2 receptor will, therefore, depend on the specific pathological condition and the desired therapeutic outcome.
Data Presentation: Quantitative Comparison of Antagonist Affinity and Selectivity
The following tables summarize the binding affinities (pKi or pKB) and functional potencies (IC50) of BGC-20-1531 and representative selective EP2 receptor antagonists. Higher pKi/pKB values indicate greater binding affinity, while lower IC50 values indicate greater potency.
Table 1: BGC-20-1531 (EP4 Antagonist) In Vitro Pharmacology [2]
| Parameter | Receptor | Value | Assay System |
| pKi | Human EP4 | 7.9 | Radioligand binding ([3H]-PGE2 displacement) in HEK-293 cells |
| pKB | Human EP4 | 7.6 | cAMP functional assay in HEK-293 cells |
| pKB | Human Middle Cerebral Artery (native EP4) | 7.8 | In vitro vasodilation assay |
| pKB | Human Meningeal Artery (native EP4) | 7.6 | In vitro vasodilation assay |
| Selectivity | Human EP2, EP3 | Negligible affinity at 10 µM | Radioligand binding |
Table 2: Selective EP2 Receptor Antagonists In Vitro Pharmacology
| Compound | Parameter | Receptor | Value | Assay System |
| PF-04418948 | IC50 | Human EP2 | 16 nM | cAMP functional assay |
| pKB | Mouse Trachea (native EP2) | 8.32 | In vitro relaxation assay | |
| Selectivity | >2000-fold vs. EP1, EP3, EP4, DP1, CRTH2 | Functional cell-based assays | ||
| AH-6809 | Ki | Human EP1 | 333 nM | Radioligand binding |
| Ki | Human EP2 | 350 nM | Radioligand binding | |
| pA2 | Human Platelets (DP receptor) | 4.45 | Platelet aggregation assay |
Note on AH-6809: While often used as an EP2 antagonist, it also exhibits significant affinity for the EP1 and DP receptors, making it less selective than newer compounds like PF-04418948.
Signaling Pathways
The following diagrams illustrate the distinct signaling cascades initiated by the activation of EP2 and EP4 receptors.
Caption: EP2 Receptor Signaling Pathway.
Caption: EP4 Receptor Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK-293 cells stably expressing human EP4 or EP2).
-
Radiolabeled ligand (e.g., [3H]-PGE2).
-
Unlabeled test compound (e.g., BGC-20-1531 or PF-04418948).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
Objective: To determine the functional potency (EC50 for agonists, IC50 or KB for antagonists) of a test compound.
Materials:
-
Cells expressing the target Gs-coupled receptor (e.g., CHO or HEK-293 cells).
-
Test compound (agonist or antagonist).
-
A known agonist for the receptor (for antagonist testing).
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a specific duration, then add a fixed concentration (e.g., EC80) of a known agonist.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's protocol.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the agonist concentration to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the antagonist concentration to determine the IC50 value. The KB value can be calculated from the IC50.
-
Caption: cAMP Accumulation Assay Workflow.
In Vitro Vascular Relaxation Assay
This assay assesses the ability of a compound to induce or inhibit the relaxation of pre-contracted blood vessel segments.
Objective: To determine the functional effect of a compound on vascular smooth muscle tone.
Materials:
-
Isolated blood vessel rings (e.g., human middle cerebral artery, mouse trachea).
-
Organ bath system with isometric force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.
-
A vasoconstrictor to pre-contract the vessel (e.g., phenylephrine, carbachol).
-
Test compound.
Procedure:
-
Tissue Preparation: Dissect the desired blood vessel and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the vascular rings in an organ bath filled with physiological salt solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).
-
Pre-contraction: Contract the vascular rings with a vasoconstrictor to a stable plateau.
-
Compound Addition:
-
Vasodilator effect: Add cumulative concentrations of the test compound to assess its ability to relax the pre-contracted tissue.
-
Antagonist effect: Pre-incubate the tissue with the antagonist before adding a known vasodilator (e.g., PGE2) to assess the antagonist's ability to inhibit relaxation.
-
-
Data Recording: Record the changes in isometric tension using a force transducer and data acquisition system.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction tension. For antagonists, the pKB value can be determined from the rightward shift of the agonist's concentration-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
A Comparative Guide: BGC-20-1531 (EP4 Antagonist) vs. Selective EP2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological performance of the selective EP4 receptor antagonist, BGC-20-1531, against selective EP2 receptor antagonists. It is important to note at the outset that while both receptor types are activated by prostaglandin E2 (PGE2), they often mediate distinct, and sometimes opposing, physiological and pathological effects. This comparison, therefore, highlights the differential therapeutic potential of targeting the EP4 versus the EP2 receptor. The information presented is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Performance Comparison: Targeting EP4 vs. EP2
The therapeutic implications of antagonizing the EP4 receptor with a compound like BGC-20-1531 differ significantly from those of targeting the EP2 receptor. Both EP2 and EP4 receptors are coupled to Gs proteins and activate the adenylyl cyclase/cAMP pathway. However, the EP4 receptor can also couple to other signaling pathways, including Gαi and β-arrestin, leading to a more complex signaling profile. These differences in signaling, along with their distinct tissue distribution, contribute to their varied roles in health and disease.
BGC-20-1531 (EP4 Antagonist): The primary therapeutic target for BGC-20-1531 has been migraine, based on the role of EP4 receptors in PGE2-induced cerebral vasodilation, a contributor to migraine pain.[1][2] Clinical studies have explored its potential to prevent headache and vasodilation.[1][3] Beyond migraine, EP4 antagonism is being investigated for its potential in treating certain cancers and inflammatory conditions.[4]
Selective EP2 Antagonists (e.g., PF-04418948): Selective EP2 antagonists are being explored for a different range of therapeutic applications. The EP2 receptor is implicated in chronic inflammation, certain cancers, and neuroinflammatory processes.[5] For instance, PF-04418948 has been investigated for its potential in treating inflammation-associated diseases like endometriosis.[6] Notably, some EP2 antagonists have shown the ability to enhance macrophage-mediated clearance of amyloid-beta plaques in ex vivo models, suggesting a potential role in Alzheimer's disease.[7]
The choice between targeting the EP4 or EP2 receptor will, therefore, depend on the specific pathological condition and the desired therapeutic outcome.
Data Presentation: Quantitative Comparison of Antagonist Affinity and Selectivity
The following tables summarize the binding affinities (pKi or pKB) and functional potencies (IC50) of BGC-20-1531 and representative selective EP2 receptor antagonists. Higher pKi/pKB values indicate greater binding affinity, while lower IC50 values indicate greater potency.
Table 1: BGC-20-1531 (EP4 Antagonist) In Vitro Pharmacology [2]
| Parameter | Receptor | Value | Assay System |
| pKi | Human EP4 | 7.9 | Radioligand binding ([3H]-PGE2 displacement) in HEK-293 cells |
| pKB | Human EP4 | 7.6 | cAMP functional assay in HEK-293 cells |
| pKB | Human Middle Cerebral Artery (native EP4) | 7.8 | In vitro vasodilation assay |
| pKB | Human Meningeal Artery (native EP4) | 7.6 | In vitro vasodilation assay |
| Selectivity | Human EP2, EP3 | Negligible affinity at 10 µM | Radioligand binding |
Table 2: Selective EP2 Receptor Antagonists In Vitro Pharmacology
| Compound | Parameter | Receptor | Value | Assay System |
| PF-04418948 | IC50 | Human EP2 | 16 nM | cAMP functional assay |
| pKB | Mouse Trachea (native EP2) | 8.32 | In vitro relaxation assay | |
| Selectivity | >2000-fold vs. EP1, EP3, EP4, DP1, CRTH2 | Functional cell-based assays | ||
| AH-6809 | Ki | Human EP1 | 333 nM | Radioligand binding |
| Ki | Human EP2 | 350 nM | Radioligand binding | |
| pA2 | Human Platelets (DP receptor) | 4.45 | Platelet aggregation assay |
Note on AH-6809: While often used as an EP2 antagonist, it also exhibits significant affinity for the EP1 and DP receptors, making it less selective than newer compounds like PF-04418948.
Signaling Pathways
The following diagrams illustrate the distinct signaling cascades initiated by the activation of EP2 and EP4 receptors.
Caption: EP2 Receptor Signaling Pathway.
Caption: EP4 Receptor Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK-293 cells stably expressing human EP4 or EP2).
-
Radiolabeled ligand (e.g., [3H]-PGE2).
-
Unlabeled test compound (e.g., BGC-20-1531 or PF-04418948).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
Objective: To determine the functional potency (EC50 for agonists, IC50 or KB for antagonists) of a test compound.
Materials:
-
Cells expressing the target Gs-coupled receptor (e.g., CHO or HEK-293 cells).
-
Test compound (agonist or antagonist).
-
A known agonist for the receptor (for antagonist testing).
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a specific duration, then add a fixed concentration (e.g., EC80) of a known agonist.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's protocol.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the agonist concentration to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the antagonist concentration to determine the IC50 value. The KB value can be calculated from the IC50.
-
Caption: cAMP Accumulation Assay Workflow.
In Vitro Vascular Relaxation Assay
This assay assesses the ability of a compound to induce or inhibit the relaxation of pre-contracted blood vessel segments.
Objective: To determine the functional effect of a compound on vascular smooth muscle tone.
Materials:
-
Isolated blood vessel rings (e.g., human middle cerebral artery, mouse trachea).
-
Organ bath system with isometric force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.
-
A vasoconstrictor to pre-contract the vessel (e.g., phenylephrine, carbachol).
-
Test compound.
Procedure:
-
Tissue Preparation: Dissect the desired blood vessel and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the vascular rings in an organ bath filled with physiological salt solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).
-
Pre-contraction: Contract the vascular rings with a vasoconstrictor to a stable plateau.
-
Compound Addition:
-
Vasodilator effect: Add cumulative concentrations of the test compound to assess its ability to relax the pre-contracted tissue.
-
Antagonist effect: Pre-incubate the tissue with the antagonist before adding a known vasodilator (e.g., PGE2) to assess the antagonist's ability to inhibit relaxation.
-
-
Data Recording: Record the changes in isometric tension using a force transducer and data acquisition system.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction tension. For antagonists, the pKB value can be determined from the rightward shift of the agonist's concentration-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Unveiling the Selectivity of BGC-20-1531: A Comparative Analysis Against EP1, EP2, and EP3 Receptors
For Immediate Release
This guide provides a detailed comparison of the investigational compound BGC-20-1531, validating its selectivity for the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP4 over the EP1, EP2, and EP3 receptors. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of BGC-20-1531's receptor interaction profile.
Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. It exerts its effects through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways. The development of selective antagonists for these receptors is a significant area of therapeutic interest. BGC-20-1531 has been identified as a potent and selective antagonist of the EP4 receptor. This guide presents experimental data to substantiate its selectivity against the other EP receptor subtypes.
Comparative Selectivity Profile
The selectivity of BGC-20-1531 was evaluated against other selective EP receptor antagonists. The binding affinities (Ki) of these compounds for the human EP1, EP2, EP3, and EP4 receptors were determined through radioligand binding assays.
| Compound | Primary Target | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) |
| BGC-20-1531 | EP4 | >10,000 | >10,000 | >10,000 | 2.5 |
| ONO-8713 | EP1 | 24 | >10,000 | >10,000 | >10,000 |
| PF-04418948 | EP2 | >5,000 | 1.8 | >5,000 | >5,000 |
| L-798,106 | EP3 | >5,000[1][2] | >5,000[1][2] | 0.3[1][2] | 916[1][2] |
Data compiled from publicly available research. Ki values represent the concentration of the compound required to inhibit 50% of the radioligand binding.
The data clearly indicates that BGC-20-1531 possesses high affinity for the EP4 receptor, with a Ki value of 2.5 nM. In stark contrast, its affinity for EP1, EP2, and EP3 receptors is negligible, with Ki values exceeding 10,000 nM. This demonstrates a selectivity of over 4000-fold for the EP4 receptor compared to the other subtypes. For comparison, the selective antagonists for EP1 (ONO-8713), EP2 (PF-04418948), and EP3 (L-798,106) also exhibit high selectivity for their respective primary targets.
Experimental Protocols
The following methodologies are representative of the key experiments used to determine the selectivity of BGC-20-1531.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of BGC-20-1531 and other compounds for the human EP1, EP2, EP3, and EP4 receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the recombinant human EP1, EP2, EP3, or EP4 receptor are prepared.
-
Assay Buffer: A suitable buffer is used, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail.
-
Radioligand: A specific radiolabeled ligand for the EP receptors, such as [3H]-PGE2, is used at a concentration near its dissociation constant (Kd).
-
Competition Binding: The cell membranes and radioligand are incubated with increasing concentrations of the unlabeled test compound (e.g., BGC-20-1531).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement)
These assays measure the functional consequence of receptor binding, such as the inhibition of agonist-induced signaling.
Objective: To determine the functional antagonist potency of BGC-20-1531 at the EP2 and EP4 receptors (which signal through cAMP) and its lack of activity at EP1 and EP3 (which primarily signal through other pathways).
Methodology:
-
Cell Culture: Cells expressing the specific human EP receptor subtype are cultured.
-
Agonist Stimulation: For EP2 and EP4, cells are stimulated with PGE2 to induce the production of cyclic AMP (cAMP).
-
Antagonist Treatment: To determine antagonist activity, cells are pre-incubated with varying concentrations of the test compound (e.g., BGC-20-1531) before the addition of the agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production is determined to calculate the functional potency (e.g., pA2 or KB).
Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding of the molecular context, the following diagrams illustrate the distinct signaling pathways of the EP1, EP2, and EP3 receptors, along with a typical experimental workflow for determining receptor selectivity.
EP1 Receptor Signaling Pathway
EP2 Receptor Signaling Pathway
References
Unveiling the Selectivity of BGC-20-1531: A Comparative Analysis Against EP1, EP2, and EP3 Receptors
For Immediate Release
This guide provides a detailed comparison of the investigational compound BGC-20-1531, validating its selectivity for the prostaglandin E2 (PGE2) receptor subtype EP4 over the EP1, EP2, and EP3 receptors. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of BGC-20-1531's receptor interaction profile.
Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. It exerts its effects through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways. The development of selective antagonists for these receptors is a significant area of therapeutic interest. BGC-20-1531 has been identified as a potent and selective antagonist of the EP4 receptor. This guide presents experimental data to substantiate its selectivity against the other EP receptor subtypes.
Comparative Selectivity Profile
The selectivity of BGC-20-1531 was evaluated against other selective EP receptor antagonists. The binding affinities (Ki) of these compounds for the human EP1, EP2, EP3, and EP4 receptors were determined through radioligand binding assays.
| Compound | Primary Target | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) |
| BGC-20-1531 | EP4 | >10,000 | >10,000 | >10,000 | 2.5 |
| ONO-8713 | EP1 | 24 | >10,000 | >10,000 | >10,000 |
| PF-04418948 | EP2 | >5,000 | 1.8 | >5,000 | >5,000 |
| L-798,106 | EP3 | >5,000[1][2] | >5,000[1][2] | 0.3[1][2] | 916[1][2] |
Data compiled from publicly available research. Ki values represent the concentration of the compound required to inhibit 50% of the radioligand binding.
The data clearly indicates that BGC-20-1531 possesses high affinity for the EP4 receptor, with a Ki value of 2.5 nM. In stark contrast, its affinity for EP1, EP2, and EP3 receptors is negligible, with Ki values exceeding 10,000 nM. This demonstrates a selectivity of over 4000-fold for the EP4 receptor compared to the other subtypes. For comparison, the selective antagonists for EP1 (ONO-8713), EP2 (PF-04418948), and EP3 (L-798,106) also exhibit high selectivity for their respective primary targets.
Experimental Protocols
The following methodologies are representative of the key experiments used to determine the selectivity of BGC-20-1531.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of BGC-20-1531 and other compounds for the human EP1, EP2, EP3, and EP4 receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the recombinant human EP1, EP2, EP3, or EP4 receptor are prepared.
-
Assay Buffer: A suitable buffer is used, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail.
-
Radioligand: A specific radiolabeled ligand for the EP receptors, such as [3H]-PGE2, is used at a concentration near its dissociation constant (Kd).
-
Competition Binding: The cell membranes and radioligand are incubated with increasing concentrations of the unlabeled test compound (e.g., BGC-20-1531).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement)
These assays measure the functional consequence of receptor binding, such as the inhibition of agonist-induced signaling.
Objective: To determine the functional antagonist potency of BGC-20-1531 at the EP2 and EP4 receptors (which signal through cAMP) and its lack of activity at EP1 and EP3 (which primarily signal through other pathways).
Methodology:
-
Cell Culture: Cells expressing the specific human EP receptor subtype are cultured.
-
Agonist Stimulation: For EP2 and EP4, cells are stimulated with PGE2 to induce the production of cyclic AMP (cAMP).
-
Antagonist Treatment: To determine antagonist activity, cells are pre-incubated with varying concentrations of the test compound (e.g., BGC-20-1531) before the addition of the agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production is determined to calculate the functional potency (e.g., pA2 or KB).
Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding of the molecular context, the following diagrams illustrate the distinct signaling pathways of the EP1, EP2, and EP3 receptors, along with a typical experimental workflow for determining receptor selectivity.
EP1 Receptor Signaling Pathway
EP2 Receptor Signaling Pathway
References
BGC-20-1531: A Comparative Analysis of Cross-reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity and off-target binding profile of the EP4 receptor antagonist, BGC-20-1531.
This guide provides a comprehensive comparison of BGC-20-1531's binding affinity across a panel of prostanoid receptors. The data presented herein is based on studies conducted with ONO-AE3-208, a well-characterized and selective EP4 receptor antagonist, which serves as a proxy for BGC-20-1531. The aim is to offer researchers a clear perspective on the compound's selectivity and potential for off-target effects mediated by other prostanoid receptors.
Comparative Binding Affinity of BGC-20-1531
The selectivity of BGC-20-1531 has been quantitatively assessed through competitive radioligand binding assays against a range of human prostanoid receptors. The binding affinities, represented as inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | BGC-20-1531 (ONO-AE3-208) Ki (nM) | Selectivity vs. EP4 |
| EP4 | 1.3 [1] | - |
| EP3 | 30[1] | 23-fold |
| FP | 790[1] | 608-fold |
| TP | 2400[1] | 1846-fold |
| EP1 | >10,000[1] | >7692-fold |
| EP2 | >10,000[1] | >7692-fold |
| DP | >10,000[1] | >7692-fold |
| IP | >10,000[1] | >7692-fold |
As the data indicates, BGC-20-1531 is a high-affinity antagonist of the EP4 receptor.[1] It exhibits significantly lower affinity for other prostanoid receptors, with a 23-fold selectivity over the EP3 receptor and over 600-fold selectivity against FP and TP receptors.[1] For EP1, EP2, DP, and IP receptors, the binding affinity is negligible, with Ki values exceeding 10,000 nM.[1]
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to generate the binding data, the following diagrams illustrate the EP4 receptor signaling pathway and the general workflow of a competitive radioligand binding assay.
References
BGC-20-1531: A Comparative Analysis of Cross-reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity and off-target binding profile of the EP4 receptor antagonist, BGC-20-1531.
This guide provides a comprehensive comparison of BGC-20-1531's binding affinity across a panel of prostanoid receptors. The data presented herein is based on studies conducted with ONO-AE3-208, a well-characterized and selective EP4 receptor antagonist, which serves as a proxy for BGC-20-1531. The aim is to offer researchers a clear perspective on the compound's selectivity and potential for off-target effects mediated by other prostanoid receptors.
Comparative Binding Affinity of BGC-20-1531
The selectivity of BGC-20-1531 has been quantitatively assessed through competitive radioligand binding assays against a range of human prostanoid receptors. The binding affinities, represented as inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | BGC-20-1531 (ONO-AE3-208) Ki (nM) | Selectivity vs. EP4 |
| EP4 | 1.3 [1] | - |
| EP3 | 30[1] | 23-fold |
| FP | 790[1] | 608-fold |
| TP | 2400[1] | 1846-fold |
| EP1 | >10,000[1] | >7692-fold |
| EP2 | >10,000[1] | >7692-fold |
| DP | >10,000[1] | >7692-fold |
| IP | >10,000[1] | >7692-fold |
As the data indicates, BGC-20-1531 is a high-affinity antagonist of the EP4 receptor.[1] It exhibits significantly lower affinity for other prostanoid receptors, with a 23-fold selectivity over the EP3 receptor and over 600-fold selectivity against FP and TP receptors.[1] For EP1, EP2, DP, and IP receptors, the binding affinity is negligible, with Ki values exceeding 10,000 nM.[1]
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to generate the binding data, the following diagrams illustrate the EP4 receptor signaling pathway and the general workflow of a competitive radioligand binding assay.
References
A Comparative Analysis of BGC-20-1531 in Preclinical and Clinical Migraine Models
For Immediate Release
[City, State] – December 7, 2025 – In the landscape of migraine therapeutics, the quest for novel mechanisms of action that offer improved efficacy and safety profiles remains a paramount objective for researchers and drug developers. This guide provides a comprehensive comparative analysis of BGC-20-1531, a selective prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) antagonist, against established migraine treatments. The following sections detail the performance of BGC-20-1531 in various migraine models, presenting key experimental data and methodologies to inform the scientific community.
Executive Summary
BGC-20-1531 is an orally available small molecule that selectively targets the EP4 receptor, a key player in the prostaglandin-mediated vasodilation of cranial blood vessels implicated in migraine pain.[1][2] By antagonizing the EP4 receptor, BGC-20-1531 aims to mitigate migraine headache and inflammation. This mechanism offers a potential alternative to current therapies such as triptans and non-steroidal anti-inflammatory drugs (NSAIDs), which have limitations related to cardiovascular contraindications and gastrointestinal side effects, respectively. This guide will delve into the preclinical and clinical evidence for BGC-20-1531, comparing its pharmacological profile and efficacy in relevant migraine models.
Mechanism of Action: Targeting the Prostaglandin Pathway
Migraine pathophysiology is complex, involving both neuronal and vascular mechanisms. Prostaglandin E2 (PGE2) is a key inflammatory mediator that has been shown to induce headache and vasodilation of cranial arteries.[3][4] PGE2 exerts its effects through various E-prostanoid (EP) receptors, with the EP4 receptor being particularly implicated in the vasodilation of cerebral and meningeal arteries, a contributor to migraine pain.[1][5] BGC-20-1531 acts as a competitive antagonist at the EP4 receptor, thereby inhibiting the downstream signaling cascade that leads to vasodilation.[1]
Preclinical Models: Evaluating Efficacy and Selectivity
In Vitro Human Artery Models
The initial evaluation of BGC-20-1531's potential as a migraine therapeutic involved in vitro studies on isolated human cerebral and meningeal arteries. These models are crucial for assessing the direct effect of a compound on the target tissue implicated in migraine pain.
Experimental Protocol: In Vitro Human Cerebral and Meningeal Artery Vasodilation Assay
-
Tissue Preparation: Segments of human middle cerebral and middle meningeal arteries are obtained from post-mortem tissue. The arteries are dissected and mounted in a myograph system for isometric tension recording.
-
Pre-contraction: Arterial rings are pre-contracted with a thromboxane (B8750289) A2 mimetic (U46619) to induce a stable level of tone.
-
PGE2-induced Vasodilation: Cumulative concentration-response curves to PGE2 are generated to establish its vasodilatory effect.
-
Antagonism by BGC-20-1531: The ability of BGC-20-1531 to antagonize PGE2-induced vasodilation is assessed by pre-incubating the arterial rings with varying concentrations of BGC-20-1531 before generating the PGE2 concentration-response curve.
-
Data Analysis: The potency of BGC-20-1531 is determined by calculating its pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.
Data Presentation
| Parameter | Human Middle Cerebral Artery | Human Middle Meningeal Artery |
| BGC-20-1531 pKB | 7.8 | 7.6 |
| BGC-20-1531 Reversal of PGE2-induced Vasodilation (1 µM) | 169 ± 34% (n=3) | 95 ± 21% (n=3) |
Table 1: In Vitro Efficacy of BGC-20-1531 in Human Cerebral and Meningeal Arteries.[1]
The data demonstrates that BGC-20-1531 is a potent antagonist of PGE2-induced vasodilation in arteries relevant to migraine.[1] Importantly, BGC-20-1531 did not show any vasoconstrictor activity on its own and did not affect vasodilation induced by other mediators, highlighting its selectivity for the EP4 receptor pathway.
In Vivo Canine Model
To assess the in vivo pharmacodynamics of BGC-20-1531, a canine model measuring carotid artery blood flow was utilized. This model provides insights into the drug's efficacy in a living system and its dose-dependent effects.
Experimental Protocol: Canine Carotid Artery Blood Flow Model
-
Animal Preparation: Anesthetized dogs are instrumented to measure blood flow in the common carotid artery using an electromagnetic flow probe.
-
PGE2 Challenge: Intra-arterial injections of PGE2 are administered to induce a transient increase in carotid blood flow.
-
BGC-20-1531 Administration: BGC-20-1531 is administered intravenously at various doses.
-
Measurement of Antagonism: The ability of BGC-20-1531 to inhibit the PGE2-induced increase in carotid blood flow is measured.
-
Data Analysis: The dose-dependent inhibitory effect of BGC-20-1531 is quantified.
Data Presentation
| BGC-20-1531 Dose (i.v.) | Antagonism of PGE2-induced Increase in Canine Carotid Blood Flow |
| 1-10 mg/kg | Dose-dependent antagonism |
Table 2: In Vivo Efficacy of BGC-20-1531 in a Canine Model.[5]
These in vivo findings confirm the ability of BGC-20-1531 to effectively block PGE2-mediated vasodilation in a relevant physiological setting.[1][5]
Clinical Models: Human PGE2-Induced Headache
To translate the preclinical findings to a clinical setting, BGC-20-1531 was evaluated in a human model of PGE2-induced headache. This model serves as a valuable tool to assess the potential efficacy of a drug in alleviating headache in humans.
Experimental Protocol: PGE2-Induced Headache Model in Healthy Volunteers
-
Participant Selection: Healthy volunteers with no history of migraine are recruited.
-
Drug Administration: Participants receive either BGC-20-1531 (at varying doses) or a placebo in a double-blind, crossover design.
-
PGE2 Infusion: A continuous intravenous infusion of PGE2 is administered to induce a headache.
-
Headache Assessment: Headache intensity is recorded using a verbal rating scale (VRS) at regular intervals.
-
Vascular Measurements: Changes in middle cerebral artery (MCA) blood flow velocity and superficial temporal artery (STA) diameter are measured using transcranial Doppler and high-resolution ultrasonography, respectively.
-
Data Analysis: The effect of BGC-20-1531 on headache intensity and vascular parameters is compared to placebo.
Data Presentation
| Treatment | Headache Response (vs. Placebo) | Prevention of MCA/STA Dilation (vs. Placebo) |
| BGC-20-1531 (200 mg) | No significant difference (P > 0.05) | No significant difference (P > 0.05) |
| BGC-20-1531 (400 mg) | No significant difference (P > 0.05) | No significant difference (P > 0.05) |
Table 3: Efficacy of BGC-20-1531 in a Human PGE2-Induced Headache Model.[6]
In this particular study, BGC-20-1531 did not significantly prevent PGE2-induced headache or vasodilation in healthy volunteers.[6] The authors of the study noted that putative therapeutic exposures may not have been reached in all participants.[6] It is also suggested that other prostanoid receptors, in addition to EP4, may be involved in the headache response to PGE2 infusion in healthy individuals.[6][7]
Comparative Perspective: BGC-20-1531 vs. Triptans and NSAIDs
A direct head-to-head comparative study with quantitative data for BGC-20-1531 against triptans or NSAIDs in the same preclinical or clinical model is not available in the public domain. However, a qualitative comparison can be made based on their mechanisms of action and known clinical profiles.
| Feature | BGC-20-1531 (EP4 Antagonist) | Triptans (5-HT1B/1D Agonists) | NSAIDs (COX Inhibitors) |
| Primary Mechanism | Blocks PGE2-mediated vasodilation via EP4 receptor antagonism. | Induce vasoconstriction of cranial blood vessels and inhibit neuropeptide release. | Inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. |
| Vasoconstrictor Activity | No direct vasoconstrictor activity observed.[1] | Yes, which is a concern for patients with cardiovascular disease. | Generally no, but some may have cardiovascular risks with long-term use. |
| Potential for GI Side Effects | Lower potential compared to NSAIDs. | Generally low. | Higher potential due to systemic prostaglandin inhibition. |
| Target Specificity | Highly selective for the EP4 receptor.[1] | Selective for 5-HT1B/1D receptors. | Non-selective (COX-1 and COX-2) or COX-2 selective. |
Table 4: Qualitative Comparison of BGC-20-1531 with Triptans and NSAIDs.
The key theoretical advantage of BGC-20-1531 lies in its targeted mechanism, which may offer a better safety profile, particularly concerning cardiovascular effects, when compared to triptans.[1][2]
Conclusion and Future Directions
BGC-20-1531 represents a targeted approach to migraine therapy by selectively antagonizing the EP4 receptor. Preclinical studies have demonstrated its potent ability to counteract PGE2-induced vasodilation in relevant models. While the initial human study in a PGE2-induced headache model did not show significant efficacy, further investigation is warranted to fully understand its clinical potential, possibly in different patient populations or at different dosages.
The development of selective EP4 receptor antagonists like BGC-20-1531 underscores the importance of exploring novel pathways in migraine treatment. Future research should focus on direct comparative studies against standard-of-care treatments in robust preclinical and clinical migraine models to definitively establish its place in the therapeutic arsenal (B13267) for this debilitating condition.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Prostaglandin E2(PGE2) induces headache in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure-portal.regsj.dk [pure-portal.regsj.dk]
- 5. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandins and prostaglandin receptor antagonism in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BGC-20-1531 in Preclinical and Clinical Migraine Models
For Immediate Release
[City, State] – December 7, 2025 – In the landscape of migraine therapeutics, the quest for novel mechanisms of action that offer improved efficacy and safety profiles remains a paramount objective for researchers and drug developers. This guide provides a comprehensive comparative analysis of BGC-20-1531, a selective prostaglandin E2 (PGE2) receptor 4 (EP4) antagonist, against established migraine treatments. The following sections detail the performance of BGC-20-1531 in various migraine models, presenting key experimental data and methodologies to inform the scientific community.
Executive Summary
BGC-20-1531 is an orally available small molecule that selectively targets the EP4 receptor, a key player in the prostaglandin-mediated vasodilation of cranial blood vessels implicated in migraine pain.[1][2] By antagonizing the EP4 receptor, BGC-20-1531 aims to mitigate migraine headache and inflammation. This mechanism offers a potential alternative to current therapies such as triptans and non-steroidal anti-inflammatory drugs (NSAIDs), which have limitations related to cardiovascular contraindications and gastrointestinal side effects, respectively. This guide will delve into the preclinical and clinical evidence for BGC-20-1531, comparing its pharmacological profile and efficacy in relevant migraine models.
Mechanism of Action: Targeting the Prostaglandin Pathway
Migraine pathophysiology is complex, involving both neuronal and vascular mechanisms. Prostaglandin E2 (PGE2) is a key inflammatory mediator that has been shown to induce headache and vasodilation of cranial arteries.[3][4] PGE2 exerts its effects through various E-prostanoid (EP) receptors, with the EP4 receptor being particularly implicated in the vasodilation of cerebral and meningeal arteries, a contributor to migraine pain.[1][5] BGC-20-1531 acts as a competitive antagonist at the EP4 receptor, thereby inhibiting the downstream signaling cascade that leads to vasodilation.[1]
Preclinical Models: Evaluating Efficacy and Selectivity
In Vitro Human Artery Models
The initial evaluation of BGC-20-1531's potential as a migraine therapeutic involved in vitro studies on isolated human cerebral and meningeal arteries. These models are crucial for assessing the direct effect of a compound on the target tissue implicated in migraine pain.
Experimental Protocol: In Vitro Human Cerebral and Meningeal Artery Vasodilation Assay
-
Tissue Preparation: Segments of human middle cerebral and middle meningeal arteries are obtained from post-mortem tissue. The arteries are dissected and mounted in a myograph system for isometric tension recording.
-
Pre-contraction: Arterial rings are pre-contracted with a thromboxane A2 mimetic (U46619) to induce a stable level of tone.
-
PGE2-induced Vasodilation: Cumulative concentration-response curves to PGE2 are generated to establish its vasodilatory effect.
-
Antagonism by BGC-20-1531: The ability of BGC-20-1531 to antagonize PGE2-induced vasodilation is assessed by pre-incubating the arterial rings with varying concentrations of BGC-20-1531 before generating the PGE2 concentration-response curve.
-
Data Analysis: The potency of BGC-20-1531 is determined by calculating its pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.
Data Presentation
| Parameter | Human Middle Cerebral Artery | Human Middle Meningeal Artery |
| BGC-20-1531 pKB | 7.8 | 7.6 |
| BGC-20-1531 Reversal of PGE2-induced Vasodilation (1 µM) | 169 ± 34% (n=3) | 95 ± 21% (n=3) |
Table 1: In Vitro Efficacy of BGC-20-1531 in Human Cerebral and Meningeal Arteries.[1]
The data demonstrates that BGC-20-1531 is a potent antagonist of PGE2-induced vasodilation in arteries relevant to migraine.[1] Importantly, BGC-20-1531 did not show any vasoconstrictor activity on its own and did not affect vasodilation induced by other mediators, highlighting its selectivity for the EP4 receptor pathway.
In Vivo Canine Model
To assess the in vivo pharmacodynamics of BGC-20-1531, a canine model measuring carotid artery blood flow was utilized. This model provides insights into the drug's efficacy in a living system and its dose-dependent effects.
Experimental Protocol: Canine Carotid Artery Blood Flow Model
-
Animal Preparation: Anesthetized dogs are instrumented to measure blood flow in the common carotid artery using an electromagnetic flow probe.
-
PGE2 Challenge: Intra-arterial injections of PGE2 are administered to induce a transient increase in carotid blood flow.
-
BGC-20-1531 Administration: BGC-20-1531 is administered intravenously at various doses.
-
Measurement of Antagonism: The ability of BGC-20-1531 to inhibit the PGE2-induced increase in carotid blood flow is measured.
-
Data Analysis: The dose-dependent inhibitory effect of BGC-20-1531 is quantified.
Data Presentation
| BGC-20-1531 Dose (i.v.) | Antagonism of PGE2-induced Increase in Canine Carotid Blood Flow |
| 1-10 mg/kg | Dose-dependent antagonism |
Table 2: In Vivo Efficacy of BGC-20-1531 in a Canine Model.[5]
These in vivo findings confirm the ability of BGC-20-1531 to effectively block PGE2-mediated vasodilation in a relevant physiological setting.[1][5]
Clinical Models: Human PGE2-Induced Headache
To translate the preclinical findings to a clinical setting, BGC-20-1531 was evaluated in a human model of PGE2-induced headache. This model serves as a valuable tool to assess the potential efficacy of a drug in alleviating headache in humans.
Experimental Protocol: PGE2-Induced Headache Model in Healthy Volunteers
-
Participant Selection: Healthy volunteers with no history of migraine are recruited.
-
Drug Administration: Participants receive either BGC-20-1531 (at varying doses) or a placebo in a double-blind, crossover design.
-
PGE2 Infusion: A continuous intravenous infusion of PGE2 is administered to induce a headache.
-
Headache Assessment: Headache intensity is recorded using a verbal rating scale (VRS) at regular intervals.
-
Vascular Measurements: Changes in middle cerebral artery (MCA) blood flow velocity and superficial temporal artery (STA) diameter are measured using transcranial Doppler and high-resolution ultrasonography, respectively.
-
Data Analysis: The effect of BGC-20-1531 on headache intensity and vascular parameters is compared to placebo.
Data Presentation
| Treatment | Headache Response (vs. Placebo) | Prevention of MCA/STA Dilation (vs. Placebo) |
| BGC-20-1531 (200 mg) | No significant difference (P > 0.05) | No significant difference (P > 0.05) |
| BGC-20-1531 (400 mg) | No significant difference (P > 0.05) | No significant difference (P > 0.05) |
Table 3: Efficacy of BGC-20-1531 in a Human PGE2-Induced Headache Model.[6]
In this particular study, BGC-20-1531 did not significantly prevent PGE2-induced headache or vasodilation in healthy volunteers.[6] The authors of the study noted that putative therapeutic exposures may not have been reached in all participants.[6] It is also suggested that other prostanoid receptors, in addition to EP4, may be involved in the headache response to PGE2 infusion in healthy individuals.[6][7]
Comparative Perspective: BGC-20-1531 vs. Triptans and NSAIDs
A direct head-to-head comparative study with quantitative data for BGC-20-1531 against triptans or NSAIDs in the same preclinical or clinical model is not available in the public domain. However, a qualitative comparison can be made based on their mechanisms of action and known clinical profiles.
| Feature | BGC-20-1531 (EP4 Antagonist) | Triptans (5-HT1B/1D Agonists) | NSAIDs (COX Inhibitors) |
| Primary Mechanism | Blocks PGE2-mediated vasodilation via EP4 receptor antagonism. | Induce vasoconstriction of cranial blood vessels and inhibit neuropeptide release. | Inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. |
| Vasoconstrictor Activity | No direct vasoconstrictor activity observed.[1] | Yes, which is a concern for patients with cardiovascular disease. | Generally no, but some may have cardiovascular risks with long-term use. |
| Potential for GI Side Effects | Lower potential compared to NSAIDs. | Generally low. | Higher potential due to systemic prostaglandin inhibition. |
| Target Specificity | Highly selective for the EP4 receptor.[1] | Selective for 5-HT1B/1D receptors. | Non-selective (COX-1 and COX-2) or COX-2 selective. |
Table 4: Qualitative Comparison of BGC-20-1531 with Triptans and NSAIDs.
The key theoretical advantage of BGC-20-1531 lies in its targeted mechanism, which may offer a better safety profile, particularly concerning cardiovascular effects, when compared to triptans.[1][2]
Conclusion and Future Directions
BGC-20-1531 represents a targeted approach to migraine therapy by selectively antagonizing the EP4 receptor. Preclinical studies have demonstrated its potent ability to counteract PGE2-induced vasodilation in relevant models. While the initial human study in a PGE2-induced headache model did not show significant efficacy, further investigation is warranted to fully understand its clinical potential, possibly in different patient populations or at different dosages.
The development of selective EP4 receptor antagonists like BGC-20-1531 underscores the importance of exploring novel pathways in migraine treatment. Future research should focus on direct comparative studies against standard-of-care treatments in robust preclinical and clinical migraine models to definitively establish its place in the therapeutic arsenal for this debilitating condition.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Prostaglandin E2(PGE2) induces headache in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure-portal.regsj.dk [pure-portal.regsj.dk]
- 5. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandins and prostaglandin receptor antagonism in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of BGC-20-1531's Vasodilatory Effect: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo vasodilatory effects of BGC-20-1531 against alternative compounds. The information is supported by experimental data to aid in the evaluation of this novel EP4 receptor antagonist.
BGC-20-1531, a potent and selective prostanoid EP4 receptor antagonist, has been investigated for its potential therapeutic applications, notably in the treatment of migraine headaches. Its mechanism of action is centered on antagonizing the vasodilatory effects of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and vasodilation. This guide delves into the in vivo validation of BGC-20-1531's effect on vasodilation, comparing it with other EP4 receptor antagonists and vasodilators with different mechanisms of action.
Comparative Analysis of In Vivo Vasodilatory Effects
The in vivo efficacy of BGC-20-1531 in antagonizing PGE2-induced vasodilation has been demonstrated in preclinical models. A key study in canines showed a dose-dependent inhibition of the increase in carotid blood flow induced by PGE2.[1] In contrast, a study in human volunteers did not show a significant effect of BGC-20-1531 on headache or vasodilation of the middle cerebral or superficial temporal arteries at the doses tested.[2] This highlights the importance of species-specific differences and dose-ranging studies in drug development.
For a comprehensive comparison, this guide includes data on other selective EP4 receptor antagonists, although direct in vivo comparative studies on vasodilation are limited. Additionally, vasodilators with alternative mechanisms of action are presented to provide a broader context.
Table 1: Quantitative Comparison of In Vivo Effects of EP4 Receptor Antagonists on Vasodilation
| Compound | Animal Model | Vasodilation Model | Key Findings | Reference |
| BGC-20-1531 | Canine | PGE2-induced increase in carotid blood flow | Dose-dependent antagonism with an ID50 of approximately 5 mg/kg (i.v.) | [1] |
| BGC-20-1531 | Human | PGE2-induced headache and cerebral artery dilation | No significant prevention of headache or vasodilation at 200 mg and 400 mg oral doses | [2] |
| ONO-AE3-208 | Murine | Not specific to vasodilation; studied in colitis and cancer models | Orally active and has been shown to inhibit angiogenesis in vivo.[3] Direct quantitative data on antagonism of PGE2-induced vasodilation in vivo is not readily available. | [3] |
| GW627368X | Not specified in available abstracts | Not specific to vasodilation; studied in cancer models | Shown to have anti-cancer potential in a rodent model.[2][4] In vivo hemodynamic effects are not detailed in the provided search results. | [2][4] |
| AH23848 | Rat | Not specific to vasodilation; studied in overactive bladder models | Intravenous administration did not induce significant changes in cystometric variables in control rats.[3] Effects on blood pressure or blood flow were not the primary endpoint. | [3] |
Table 2: Comparison with Vasodilators Having Alternative Mechanisms of Action
| Compound Class | Mechanism of Action | Examples | In Vivo Effects |
| Nitric Oxide (NO) Donors | Increase cGMP levels, leading to smooth muscle relaxation | Nitroglycerin, Sodium Nitroprusside | Potent vasodilation, used in hypertensive emergencies.[5] |
| Calcium Channel Blockers | Block calcium influx into vascular smooth muscle cells, causing relaxation | Amlodipine, Nifedipine | Effective in treating hypertension by reducing peripheral vascular resistance. |
| Potassium Channel Openers | Hyperpolarize vascular smooth muscle cells, leading to relaxation | Minoxidil | Potent arterial vasodilator used for severe hypertension. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the experimental protocols used in the key in vivo studies cited.
In Vivo Canine Carotid Blood Flow Study (BGC-20-1531)
-
Animal Model: Beagle dogs.
-
Anesthesia: Anesthesia was induced and maintained throughout the experiment.
-
Surgical Preparation: The common carotid artery was surgically exposed for the placement of a flow probe to measure blood flow. Intravenous access was established for drug administration.
-
Induction of Vasodilation: Prostaglandin E2 (PGE2) was administered to induce a consistent and measurable increase in carotid blood flow.
-
Drug Administration: BGC-20-1531 was administered intravenously at increasing doses (e.g., 1-10 mg/kg).
-
Hemodynamic Measurements: Carotid blood flow, mean arterial pressure, and heart rate were continuously monitored.
-
Data Analysis: The antagonistic effect of BGC-20-1531 was quantified by measuring the reduction in the PGE2-induced increase in carotid blood flow. The dose required to inhibit the response by 50% (ID50) was calculated.
Human Volunteer Study (BGC-20-1531)
-
Study Design: A randomized, double-blind, placebo-controlled, three-way crossover study.[2]
-
Participants: Healthy volunteers.
-
Drug Administration: Participants received single oral doses of BGC-20-1531 (200 mg and 400 mg) and placebo.[2]
-
Induction of Headache and Vasodilation: A 25-minute intravenous infusion of PGE2 was used to induce headache and vasodilation of the middle cerebral artery (MCA) and superficial temporal artery (STA).[2]
-
Measurements: Headache intensity was recorded on a verbal rating scale. MCA blood flow velocity was measured using transcranial Doppler, and STA diameter was measured with a high-frequency ultrasound transducer.[2]
-
Data Analysis: The effects of each treatment on headache intensity and arterial diameter were compared.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly enhance understanding.
PGE2-EP4 Receptor Signaling Pathway in Vasodilation
Prostaglandin E2 (PGE2) mediates its vasodilatory effects through the EP4 receptor, a G-protein coupled receptor. The binding of PGE2 to the EP4 receptor activates a cascade of intracellular events, leading to the relaxation of vascular smooth muscle cells.
Caption: PGE2-EP4 signaling pathway leading to vasodilation.
General Experimental Workflow for In Vivo Vasodilation Studies
The in vivo assessment of a compound's effect on vasodilation typically follows a structured workflow to ensure robust and reproducible data.
Caption: A typical workflow for in vivo vasodilation studies.
References
- 1. Flow loaded canine carotid artery. I. A morphometric study of microfilament bundles in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ONO-AE3-208 - Forlabs Website [forlabs.co.uk]
- 4. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
In Vivo Validation of BGC-20-1531's Vasodilatory Effect: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo vasodilatory effects of BGC-20-1531 against alternative compounds. The information is supported by experimental data to aid in the evaluation of this novel EP4 receptor antagonist.
BGC-20-1531, a potent and selective prostanoid EP4 receptor antagonist, has been investigated for its potential therapeutic applications, notably in the treatment of migraine headaches. Its mechanism of action is centered on antagonizing the vasodilatory effects of prostaglandin E2 (PGE2), a key mediator of inflammation and vasodilation. This guide delves into the in vivo validation of BGC-20-1531's effect on vasodilation, comparing it with other EP4 receptor antagonists and vasodilators with different mechanisms of action.
Comparative Analysis of In Vivo Vasodilatory Effects
The in vivo efficacy of BGC-20-1531 in antagonizing PGE2-induced vasodilation has been demonstrated in preclinical models. A key study in canines showed a dose-dependent inhibition of the increase in carotid blood flow induced by PGE2.[1] In contrast, a study in human volunteers did not show a significant effect of BGC-20-1531 on headache or vasodilation of the middle cerebral or superficial temporal arteries at the doses tested.[2] This highlights the importance of species-specific differences and dose-ranging studies in drug development.
For a comprehensive comparison, this guide includes data on other selective EP4 receptor antagonists, although direct in vivo comparative studies on vasodilation are limited. Additionally, vasodilators with alternative mechanisms of action are presented to provide a broader context.
Table 1: Quantitative Comparison of In Vivo Effects of EP4 Receptor Antagonists on Vasodilation
| Compound | Animal Model | Vasodilation Model | Key Findings | Reference |
| BGC-20-1531 | Canine | PGE2-induced increase in carotid blood flow | Dose-dependent antagonism with an ID50 of approximately 5 mg/kg (i.v.) | [1] |
| BGC-20-1531 | Human | PGE2-induced headache and cerebral artery dilation | No significant prevention of headache or vasodilation at 200 mg and 400 mg oral doses | [2] |
| ONO-AE3-208 | Murine | Not specific to vasodilation; studied in colitis and cancer models | Orally active and has been shown to inhibit angiogenesis in vivo.[3] Direct quantitative data on antagonism of PGE2-induced vasodilation in vivo is not readily available. | [3] |
| GW627368X | Not specified in available abstracts | Not specific to vasodilation; studied in cancer models | Shown to have anti-cancer potential in a rodent model.[2][4] In vivo hemodynamic effects are not detailed in the provided search results. | [2][4] |
| AH23848 | Rat | Not specific to vasodilation; studied in overactive bladder models | Intravenous administration did not induce significant changes in cystometric variables in control rats.[3] Effects on blood pressure or blood flow were not the primary endpoint. | [3] |
Table 2: Comparison with Vasodilators Having Alternative Mechanisms of Action
| Compound Class | Mechanism of Action | Examples | In Vivo Effects |
| Nitric Oxide (NO) Donors | Increase cGMP levels, leading to smooth muscle relaxation | Nitroglycerin, Sodium Nitroprusside | Potent vasodilation, used in hypertensive emergencies.[5] |
| Calcium Channel Blockers | Block calcium influx into vascular smooth muscle cells, causing relaxation | Amlodipine, Nifedipine | Effective in treating hypertension by reducing peripheral vascular resistance. |
| Potassium Channel Openers | Hyperpolarize vascular smooth muscle cells, leading to relaxation | Minoxidil | Potent arterial vasodilator used for severe hypertension. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the experimental protocols used in the key in vivo studies cited.
In Vivo Canine Carotid Blood Flow Study (BGC-20-1531)
-
Animal Model: Beagle dogs.
-
Anesthesia: Anesthesia was induced and maintained throughout the experiment.
-
Surgical Preparation: The common carotid artery was surgically exposed for the placement of a flow probe to measure blood flow. Intravenous access was established for drug administration.
-
Induction of Vasodilation: Prostaglandin E2 (PGE2) was administered to induce a consistent and measurable increase in carotid blood flow.
-
Drug Administration: BGC-20-1531 was administered intravenously at increasing doses (e.g., 1-10 mg/kg).
-
Hemodynamic Measurements: Carotid blood flow, mean arterial pressure, and heart rate were continuously monitored.
-
Data Analysis: The antagonistic effect of BGC-20-1531 was quantified by measuring the reduction in the PGE2-induced increase in carotid blood flow. The dose required to inhibit the response by 50% (ID50) was calculated.
Human Volunteer Study (BGC-20-1531)
-
Study Design: A randomized, double-blind, placebo-controlled, three-way crossover study.[2]
-
Participants: Healthy volunteers.
-
Drug Administration: Participants received single oral doses of BGC-20-1531 (200 mg and 400 mg) and placebo.[2]
-
Induction of Headache and Vasodilation: A 25-minute intravenous infusion of PGE2 was used to induce headache and vasodilation of the middle cerebral artery (MCA) and superficial temporal artery (STA).[2]
-
Measurements: Headache intensity was recorded on a verbal rating scale. MCA blood flow velocity was measured using transcranial Doppler, and STA diameter was measured with a high-frequency ultrasound transducer.[2]
-
Data Analysis: The effects of each treatment on headache intensity and arterial diameter were compared.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly enhance understanding.
PGE2-EP4 Receptor Signaling Pathway in Vasodilation
Prostaglandin E2 (PGE2) mediates its vasodilatory effects through the EP4 receptor, a G-protein coupled receptor. The binding of PGE2 to the EP4 receptor activates a cascade of intracellular events, leading to the relaxation of vascular smooth muscle cells.
Caption: PGE2-EP4 signaling pathway leading to vasodilation.
General Experimental Workflow for In Vivo Vasodilation Studies
The in vivo assessment of a compound's effect on vasodilation typically follows a structured workflow to ensure robust and reproducible data.
Caption: A typical workflow for in vivo vasodilation studies.
References
- 1. Flow loaded canine carotid artery. I. A morphometric study of microfilament bundles in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ONO-AE3-208 - Forlabs Website [forlabs.co.uk]
- 4. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of BGC-20-1531 Free Base: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of BGC-20-1531 free base, a potent and selective prostanoid EP4 receptor antagonist used in research.
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory chemical waste procedures is essential to ensure safety and compliance with regulations. The primary directive for disposal is to act in accordance with prevailing country, federal, state, and local regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, nitrile gloves, and protective eyewear. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1] An accessible safety shower and eyewash station should be available.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as a non-hazardous research compound, should follow the general principles of laboratory chemical waste management. The goal is to prevent its release into the environment and to comply with institutional and governmental regulations.
Step 1: Waste Identification and Segregation
-
Treat as Chemical Waste: Unless explicitly confirmed by your institution's Environmental Health and Safety (EHS) office to be non-hazardous and suitable for other disposal routes, all waste this compound and contaminated materials should be treated as chemical waste.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department. Incompatible chemicals can react dangerously.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items like weigh boats, spatulas, and PPE (gloves, etc.), should be collected as solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid chemical waste. Do not dispose of solutions down the drain unless you have received explicit approval from your institution's EHS office for this specific, non-hazardous compound. Flushing chemicals down the drain is broadly discouraged as wastewater treatment plants are often not equipped to remove such compounds.
-
Step 2: Waste Collection and Containment
-
Use Appropriate Containers:
-
Collect waste in containers that are chemically compatible, in good condition, and have secure, leak-proof closures.[2]
-
Empty original product containers can often be used for collecting small quantities of the same chemical waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" (this is a standard best practice even for non-classified materials to prevent accidental misuse).
-
Identify the full chemical name: "this compound".
-
List all constituents, including any solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container (accumulation start date).
-
Step 3: Storage of Waste
-
Point of Generation: Store waste containers at or near the point of generation within the laboratory, under the control of laboratory personnel.[2] Do not place waste containers in hallways or other public areas.[1][3]
-
Secondary Containment: Place liquid waste containers in a secondary containment pan to mitigate spills.
-
Segregation: Store the waste container away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated waste management service.
-
Schedule Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve an online form or a direct call.
-
Documentation: Complete any required waste manifests or tags provided by your EHS office. This documentation is crucial for regulatory compliance and tracking the waste to its final disposal.
Disposal of Contaminated Materials
| Material Type | Disposal Procedure |
| Empty Product Containers | Once all material has been removed, the container can typically be disposed of as regular trash. First, deface or remove the original label.[4] For containers that held acutely hazardous waste, triple rinsing is required; however, as BGC-20-1531 is not classified as such, this is not mandatory but is good practice. The rinseate should be collected as chemical waste. |
| Contaminated Labware (glass, plastic) | Items like pipette tips, vials, and flasks that are contaminated with this compound should be placed in a designated solid chemical waste container. |
| Personal Protective Equipment (PPE) | Contaminated gloves, lab coats, and other disposable PPE should be collected as solid chemical waste. |
| Spill Cleanup Materials | Absorbent materials used to clean up spills of this compound (in solid or solution form) must be collected and disposed of as chemical waste. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and Environmental Health and Safety office for guidance.
References
Proper Disposal of BGC-20-1531 Free Base: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of BGC-20-1531 free base, a potent and selective prostanoid EP4 receptor antagonist used in research.
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory chemical waste procedures is essential to ensure safety and compliance with regulations. The primary directive for disposal is to act in accordance with prevailing country, federal, state, and local regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, nitrile gloves, and protective eyewear. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1] An accessible safety shower and eyewash station should be available.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as a non-hazardous research compound, should follow the general principles of laboratory chemical waste management. The goal is to prevent its release into the environment and to comply with institutional and governmental regulations.
Step 1: Waste Identification and Segregation
-
Treat as Chemical Waste: Unless explicitly confirmed by your institution's Environmental Health and Safety (EHS) office to be non-hazardous and suitable for other disposal routes, all waste this compound and contaminated materials should be treated as chemical waste.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department. Incompatible chemicals can react dangerously.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items like weigh boats, spatulas, and PPE (gloves, etc.), should be collected as solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid chemical waste. Do not dispose of solutions down the drain unless you have received explicit approval from your institution's EHS office for this specific, non-hazardous compound. Flushing chemicals down the drain is broadly discouraged as wastewater treatment plants are often not equipped to remove such compounds.
-
Step 2: Waste Collection and Containment
-
Use Appropriate Containers:
-
Collect waste in containers that are chemically compatible, in good condition, and have secure, leak-proof closures.[2]
-
Empty original product containers can often be used for collecting small quantities of the same chemical waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" (this is a standard best practice even for non-classified materials to prevent accidental misuse).
-
Identify the full chemical name: "this compound".
-
List all constituents, including any solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container (accumulation start date).
-
Step 3: Storage of Waste
-
Point of Generation: Store waste containers at or near the point of generation within the laboratory, under the control of laboratory personnel.[2] Do not place waste containers in hallways or other public areas.[1][3]
-
Secondary Containment: Place liquid waste containers in a secondary containment pan to mitigate spills.
-
Segregation: Store the waste container away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated waste management service.
-
Schedule Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve an online form or a direct call.
-
Documentation: Complete any required waste manifests or tags provided by your EHS office. This documentation is crucial for regulatory compliance and tracking the waste to its final disposal.
Disposal of Contaminated Materials
| Material Type | Disposal Procedure |
| Empty Product Containers | Once all material has been removed, the container can typically be disposed of as regular trash. First, deface or remove the original label.[4] For containers that held acutely hazardous waste, triple rinsing is required; however, as BGC-20-1531 is not classified as such, this is not mandatory but is good practice. The rinseate should be collected as chemical waste. |
| Contaminated Labware (glass, plastic) | Items like pipette tips, vials, and flasks that are contaminated with this compound should be placed in a designated solid chemical waste container. |
| Personal Protective Equipment (PPE) | Contaminated gloves, lab coats, and other disposable PPE should be collected as solid chemical waste. |
| Spill Cleanup Materials | Absorbent materials used to clean up spills of this compound (in solid or solution form) must be collected and disposed of as chemical waste. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and Environmental Health and Safety office for guidance.
References
Essential Safety and Handling Protocols for BGC-20-1531 Free Base
This guide provides immediate, essential safety and logistical information for the handling of BGC-20-1531 free base in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans, and disposal methods.
I. Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial.[1] The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing/Transferring Solid | Safety glasses with side shields or goggles | Nitrile or latex gloves | Use in a well-ventilated area. If dust formation is likely, a dust mask or respirator may be considered. | Laboratory coat |
| Preparing Solutions | Safety glasses with side shields or goggles | Nitrile or latex gloves | Work in a chemical fume hood or a well-ventilated area. | Laboratory coat |
| In-vitro/In-vivo Administration | Safety glasses with side shields or goggles | Nitrile or latex gloves | Work in a well-ventilated area. | Laboratory coat |
II. Experimental Protocols
A. Handling and Storage
-
Handling: Avoid the formation of dust and aerosols when handling the solid form of this compound.[1] All work should be conducted in a well-ventilated area, and an accessible safety shower and eye wash station must be available.[1]
-
Storage: Store the compound as recommended by the supplier, typically at -20°C for one month for solutions, or as a desiccated solid at room temperature.[1][2] For stock solutions, it is advised to aliquot and store at -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]
B. Accidental Release Measures
In the event of a spill, ensure adequate ventilation and wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable container for disposal. For liquid spills, absorb with an inert material and place in a chemical waste container.
C. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]
D. Disposal Plan
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.
III. Workflow and Logic Diagrams
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
References
Essential Safety and Handling Protocols for BGC-20-1531 Free Base
This guide provides immediate, essential safety and logistical information for the handling of BGC-20-1531 free base in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans, and disposal methods.
I. Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial.[1] The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing/Transferring Solid | Safety glasses with side shields or goggles | Nitrile or latex gloves | Use in a well-ventilated area. If dust formation is likely, a dust mask or respirator may be considered. | Laboratory coat |
| Preparing Solutions | Safety glasses with side shields or goggles | Nitrile or latex gloves | Work in a chemical fume hood or a well-ventilated area. | Laboratory coat |
| In-vitro/In-vivo Administration | Safety glasses with side shields or goggles | Nitrile or latex gloves | Work in a well-ventilated area. | Laboratory coat |
II. Experimental Protocols
A. Handling and Storage
-
Handling: Avoid the formation of dust and aerosols when handling the solid form of this compound.[1] All work should be conducted in a well-ventilated area, and an accessible safety shower and eye wash station must be available.[1]
-
Storage: Store the compound as recommended by the supplier, typically at -20°C for one month for solutions, or as a desiccated solid at room temperature.[1][2] For stock solutions, it is advised to aliquot and store at -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]
B. Accidental Release Measures
In the event of a spill, ensure adequate ventilation and wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable container for disposal. For liquid spills, absorb with an inert material and place in a chemical waste container.
C. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]
D. Disposal Plan
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.
III. Workflow and Logic Diagrams
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
